CIS-4-AMINO-1-METHYLCYCLOHEXANOL
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-methylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)4-2-6(8)3-5-7/h6,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKASNZJTIKRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592870 | |
| Record name | 4-Amino-1-methylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233764-32-4, 177906-46-6, 177908-37-1 | |
| Record name | 4-Amino-1-methylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=233764-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-methylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-amino-1-methyl-cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of cis-4-amino-1-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-4-amino-1-methylcyclohexanol is a substituted cyclohexanol derivative of interest in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both an amino and a hydroxyl group on a rigid cyclohexane scaffold, makes it a valuable building block for the synthesis of novel chemical entities. The stereochemistry of the cis configuration, where the amino and hydroxyl groups are on the same side of the ring, imparts specific conformational properties that can be leveraged in drug design to influence binding affinity and pharmacokinetic profiles. This document provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental methodologies.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | (1s,4s)-4-amino-1-methylcyclohexan-1-ol | [1] |
| CAS Number | 177906-46-6 | [1][2][] |
| Molecular Formula | C₇H₁₅NO | [1][2][] |
| Molecular Weight | 129.20 g/mol | [1][2][] |
| Boiling Point | 203 °C | [4] |
| Density | 0.998 g/cm³ | [4] |
| Flash Point | 77 °C | [4] |
| pKa (Predicted) | 15.19 ± 0.40 | [4] |
| LogP (Calculated) | 0.6387 | [1] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 0 | [1] |
| Purity | ≥97% (Typical commercial) | [1][5] |
| Storage Conditions | Room temperature, protect from light; 2-8°C recommended | [1][4][6] |
Experimental Protocols
Synthesis Methodology: Enzymatic Cascade Reaction
While a specific protocol for this compound is not detailed, a highly stereoselective one-pot enzymatic cascade for the synthesis of the related compound, cis-4-aminocyclohexanol, has been described and can be adapted.[7][8][9] This method offers high efficiency and excellent stereocontrol under environmentally benign conditions.[9]
Objective: To synthesize cis-4-aminocyclohexanol from 1,4-cyclohexanedione using a keto reductase (KRED) and an amine transaminase (ATA).
Materials:
-
1,4-cyclohexanedione
-
Keto reductase (KRED) selective for the mono-reduction of the diketone
-
Amine transaminase (ATA) with cis-selectivity
-
NAD(P)+ cofactor
-
Propan-2-ol (for cofactor recycling)
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.0)
-
Amine donor (e.g., isopropylamine)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve 1,4-cyclohexanedione in 50 mM sodium phosphate buffer (pH 7.0) to a final concentration of 50 mM.[7]
-
Cofactor and Enzyme Addition: Add NAD(P)+ to a final concentration of 1.0 mM.[7] Add the selected keto reductase (e.g., from Lactobacillus kefir) and the cis-selective amine transaminase.
-
Initiation: Add propan-2-ol (as a co-substrate for cofactor recycling) and the amine donor.[7]
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with constant stirring for a specified period (e.g., 12-24 hours).[7]
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the formation of the desired product.
-
Work-up and Isolation: Upon completion, terminate the reaction by removing the enzymes (e.g., by centrifugation). The product can be isolated from the aqueous medium. One method involves derivatization with di-tert-butyl dicarbonate ((Boc)₂O) to form the more lipophilic Boc-protected amine, which can then be extracted with an organic solvent and purified by flash chromatography.[10]
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure and stereochemistry of the final product. For related aminocyclohexanols, 2D NMR experiments like COSY, HSQC, and NOESY are used to establish the relative stereochemistry (cis or trans) by analyzing coupling constants and spatial correlations between protons.[11][12]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass of the molecular ion.[11][12]
-
Gas Chromatography/Mass Spectrometry (GC-MS): This technique is suitable for determining the purity of the compound and identifying any by-products from the synthesis. Chiral GC columns can be used to separate and quantify stereoisomers.[10]
-
Purity Analysis (HPLC): Reversed-phase HPLC with a suitable detector (e.g., UV, ELSD, or MS) would be used to assess the purity of the final compound.
Visualized Workflow and Pathways
The following diagrams illustrate the logical flow of the synthesis and characterization process for aminocyclohexanol derivatives.
Caption: Enzymatic cascade synthesis of cis-4-aminocyclohexanol.
Caption: Standard workflow for analytical characterization.
Conclusion
This technical guide provides a summary of the core physicochemical properties of this compound based on available data. While specific experimental data for this exact molecule is limited, methodologies for the synthesis and characterization of structurally analogous compounds provide a strong framework for its study. The combination of its rigid cyclic structure and functional groups makes it a compound of significant interest for further investigation in the fields of medicinal chemistry and materials science.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound - CAS:177906-46-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. 177906-46-6 CAS MSDS (Cyclohexanol, 4-amino-1-methyl-, cis- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound 97% | CAS: 177906-46-6 | AChemBlock [achemblock.com]
- 6. calpaclab.com [calpaclab.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of cis-4-amino-1-methylcyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for cis-4-amino-1-methylcyclohexanol, a bifunctional molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document leverages data from structurally similar analogs to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis of related compounds, including cis-4-aminocyclohexanol and cis-4-methylcyclohexanol.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -OH | ~1.5 - 3.0 | Broad Singlet | - | Chemical shift is concentration and solvent dependent. |
| -NH₂ | ~1.2 - 2.5 | Broad Singlet | - | Chemical shift is concentration and solvent dependent. |
| Cyclohexyl H (axial) | ~1.3 - 1.6 | Multiplet | - | Overlapping signals from the four axial cyclohexane protons. |
| Cyclohexyl H (equatorial) | ~1.6 - 1.9 | Multiplet | - | Overlapping signals from the four equatorial cyclohexane protons. |
| -CH(NH₂) | ~3.1 - 3.4 | Multiplet | - | Expected to be a broad multiplet due to coupling with adjacent protons. |
| -CH₃ | ~1.1 - 1.3 | Singlet | - | The methyl group is a singlet as it has no adjacent protons. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -C(OH)(CH₃) | ~68 - 72 | Quaternary carbon, deshielded by the hydroxyl group. |
| -CH(NH₂) | ~48 - 52 | Deshielded by the amino group. |
| Cyclohexyl CH₂ | ~30 - 36 | Multiple overlapping signals from the cyclohexane ring carbons. |
| -CH₃ | ~28 - 32 | Methyl carbon attached to the quaternary center. |
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |
| O-H Stretch | 3200 - 3600 | Strong, Broad | Alcohol hydroxyl group, likely hydrogen-bonded. |
| N-H Stretch | 3250 - 3400 | Medium | Primary amine, may show two bands. |
| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H bonds. |
| N-H Bend | 1590 - 1650 | Medium | Scissoring vibration of the primary amine. |
| C-O Stretch | 1000 - 1260 | Strong | Alcohol C-O bond. |
| C-N Stretch | 1020 - 1250 | Medium | Aliphatic amine C-N bond. |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 129.2 | Molecular ion peak. The molecular formula is C₇H₁₅NO.[1] |
| [M-CH₃]⁺ | 114.2 | Loss of a methyl group. |
| [M-NH₃]⁺ | 112.2 | Loss of ammonia. |
| [M-H₂O]⁺ | 111.2 | Loss of water. |
| [M-CH₃-H₂O]⁺ | 96.2 | Subsequent loss of a methyl group and water. |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for aminocyclohexanol derivatives. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 300 MHz or higher NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 s.
-
Spectral Width: 0-12 ppm.
¹³C NMR Spectroscopy:
-
Instrument: 75 MHz or higher NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-10 s.
-
Spectral Width: 0-100 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition:
-
Instrument: FT-IR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
The final concentration for infusion should be in the low µg/mL to ng/mL range.
-
The solution is then introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
Data Acquisition:
-
Instrument: ESI mass spectrometer (e.g., quadrupole, time-of-flight).
-
Ionization Mode: Positive ion mode is typically used for amines.
-
Mass Range: Scan a range appropriate for the molecular weight of the compound (e.g., m/z 50-200).
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Key functional groups and their expected ¹H NMR signal characteristics.
References
Stereochemistry and Conformation of 4-Amino-1-methylcyclohexanol Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stereochemistry and conformational preferences of 4-amino-1-methylcyclohexanol isomers. Understanding the three-dimensional structure of these molecules is critical for their application in medicinal chemistry and drug design, where precise spatial arrangement of functional groups dictates biological activity. This document details the structural isomers, their conformational analysis, and the experimental and computational methodologies used for their characterization.
Introduction to the Stereochemistry of 4-Amino-1-methylcyclohexanol
4-Amino-1-methylcyclohexanol possesses two stereocenters, giving rise to two diastereomeric pairs of enantiomers: cis and trans. The substituents on the cyclohexane ring, a hydroxyl group and a methyl group at C-1, and an amino group at C-4, dictate the molecule's preferred conformation and overall topology. The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and steric strain. The relative stability of the isomers and their conformers is determined by the energetic penalties associated with axial versus equatorial positioning of the substituents.
Isomers and Conformational Analysis
The two primary diastereomers of 4-amino-1-methylcyclohexanol are the cis and trans isomers, which refer to the relative orientation of the amino group and the hydroxyl group. Within each isomer, the molecule can exist in two rapidly interconverting chair conformations.
trans-4-Amino-1-methylcyclohexanol
In the trans isomer, the amino and hydroxyl groups are on opposite faces of the cyclohexane ring. This allows for a conformation where all three substituents can occupy equatorial positions, which is generally the most stable arrangement. The ring flip to the alternative chair conformation would force all substituents into higher-energy axial positions, leading to significant 1,3-diaxial interactions. Consequently, the tri-equatorial conformer is overwhelmingly favored at equilibrium.
cis-4-Amino-1-methylcyclohexanol
For the cis isomer, the amino and hydroxyl groups are on the same face of the ring. This geometric constraint prevents a conformation where all substituents are equatorial. The two possible chair conformations will have one substituent in an axial position while the other two are equatorial. The relative stability of these two conformers depends on the A-values (conformational energies) of the substituents. Generally, the conformer with the largest group in the equatorial position is favored.
Quantitative Conformational Analysis
Table 1: Estimated Conformational Energies (A-values) of Substituents
| Substituent | A-value (kcal/mol) |
| -CH₃ | 1.7 |
| -OH | 0.9 (in non-polar solvents) |
| -NH₂ | 1.2-1.6 |
Note: A-values can vary depending on the solvent and other nearby substituents.
These values can be used to estimate the energy difference between the two chair conformations of the cis isomer.
Experimental Characterization
The definitive determination of the stereochemistry and conformation of 4-amino-1-methylcyclohexanol isomers relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the conformation of cyclohexane derivatives in solution.[1] Both ¹H and ¹³C NMR provide critical information about the local electronic environment and spatial relationships of atoms.
-
Chemical Shifts (δ): Axial and equatorial protons and carbons experience different shielding effects, leading to distinct chemical shifts. Equatorial protons are typically deshielded (higher ppm) compared to their axial counterparts.[1]
-
Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship, while smaller couplings (2-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions.[1][2] This is often the most definitive piece of evidence for conformational assignment.[1]
Table 2: Representative ¹H NMR Data for cis- and trans-4-Aminocyclohexanol (Parent Compound) [1]
| Proton | cis-Isomer (D₂O) | trans-Isomer (D₂O) | Key Distinguishing Features |
| H-1 (CH-OH) | ~3.96 ppm (multiplet) | ~3.58 ppm (multiplet) | The equatorial H-1 in the cis isomer is at a lower field than the axial H-1 in the trans isomer.[1] |
| H-4 (CH-NH₂) | ~3.20 ppm (multiplet) | ~2.65 ppm (multiplet) | The equatorial H-4 in the cis isomer is deshielded relative to the axial H-4 in the trans isomer.[1] |
| Coupling Constants | Smaller J-values for H-1 and H-4 | Larger axial-axial (Jₐₐ) couplings for H-1 and H-4 (10-13 Hz).[1] | The presence of large Jₐₐ couplings is a strong indicator of the trans isomer in its diequatorial conformation.[1] |
Note: The presence of the methyl group at C-1 in 4-amino-1-methylcyclohexanol will alter the chemical shifts and remove the proton at C-1, but the principles of analyzing the H-4 proton and its coupling constants remain the same.
-
Sample Preparation: Dissolve 5-10 mg of the 4-amino-1-methylcyclohexanol isomer in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard parameters for acquisition include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
Spectral Analysis: Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the protons and determine the relative stereochemistry and preferred conformation. For complex spectra, two-dimensional NMR techniques like COSY and HSQC may be necessary for unambiguous assignment.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the solid-state conformation and absolute stereochemistry of a crystalline compound. While no crystal structures for 4-amino-1-methylcyclohexanol are publicly available, analysis of derivatives of related compounds consistently shows a chair conformation for the cyclohexane ring.[3]
-
Crystal Growth: Grow single crystals of the purified isomer suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure, including bond lengths, bond angles, and torsional angles.
Synthesis of 4-Amino-1-methylcyclohexanol Isomers
The stereoselective synthesis of the cis and trans isomers of 4-amino-1-methylcyclohexanol can be challenging. Enzymatic methods have shown promise for the synthesis of the parent 4-aminocyclohexanol isomers with high stereoselectivity.[4] These methods can potentially be adapted for the methylated analog.
A plausible synthetic route could involve the Grignard reaction of methylmagnesium bromide with 4-(protected-amino)cyclohexanone, followed by deprotection. The stereochemical outcome of the Grignard addition would likely yield a mixture of diastereomers that would require separation, for example, by column chromatography.
Computational Modeling
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the stereochemical and conformational properties of 4-amino-1-methylcyclohexanol isomers.[5]
Caption: A typical workflow for the computational analysis of small molecules.
-
Structure Building: Generate the 3D structures of the cis and trans isomers of 4-amino-1-methylcyclohexanol.
-
Conformational Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of the most stable conformers using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
NMR Chemical Shift Prediction: Calculate NMR chemical shifts using a method like GIAO (Gauge-Including Atomic Orbital) to compare with experimental data.
Visualization of Stereoisomers and Conformations
The following diagrams illustrate the key stereochemical and conformational relationships.
Caption: Conformational equilibria of trans and cis isomers.
Conclusion
The stereochemistry and conformation of 4-amino-1-methylcyclohexanol isomers are crucial determinants of their chemical and biological properties. A combination of NMR spectroscopy, X-ray crystallography, and computational modeling provides a robust toolkit for the unambiguous characterization of these molecules. For the trans isomer, a tri-equatorial conformation is expected to be highly favored. The cis isomer will exist as an equilibrium of two chair conformations, with the preferred conformer minimizing steric interactions. This in-depth understanding is essential for the rational design of novel therapeutics and other advanced materials.
References
An In-depth Technical Guide on the Thermodynamic Stability of cis- versus trans-4-amino-1-methylcyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Core Concepts: Conformational Analysis of Substituted Cyclohexanes
The thermodynamic stability of substituted cyclohexanes is primarily determined by the steric interactions of the substituents with the cyclohexane ring in its lowest-energy chair conformation. Substituents can occupy either an axial or an equatorial position. Generally, equatorial positions are more stable as they minimize steric hindrance, particularly 1,3-diaxial interactions, where an axial substituent experiences repulsion from the two axial hydrogens on the same side of the ring.[1][2][3] The energy difference between the axial and equatorial conformations is quantified by the A-value, which represents the change in Gibbs free energy (ΔG°) for a substituent moving from the equatorial to the axial position.[4] A larger A-value signifies a greater preference for the equatorial position.[5]
For polysubstituted cyclohexanes, the total steric strain can be approximated by the sum of the A-values for all axial substituents.[5] The most stable conformation will be the one that minimizes these unfavorable interactions, often by placing the largest substituents in equatorial positions.[6]
In the case of 4-amino-1-methylcyclohexanol, we must consider the conformational preferences of the methyl (-CH3), hydroxyl (-OH), and amino (-NH2) groups. The relative stability of the cis and trans isomers is determined by the chair conformation that minimizes the overall steric strain.
Conformational Analysis of 4-amino-1-methylcyclohexanol Isomers
The presence of a tertiary alcohol at the C1 position, with a methyl and a hydroxyl group, significantly influences the conformational equilibrium. In any chair conformation, one of these C1 substituents must be axial and the other equatorial.
2.1. trans-4-amino-1-methylcyclohexanol
In the trans isomer, the amino group and the hydroxyl group are on opposite sides of the cyclohexane ring. This leads to two possible chair conformations through a ring flip.
-
Conformer A (More Stable): The hydroxyl group is equatorial, the methyl group is axial, and the amino group is equatorial. This arrangement minimizes steric interactions for the larger amino and hydroxyl groups.
-
Conformer B (Less Stable): Following a ring flip, the hydroxyl group becomes axial, the methyl group becomes equatorial, and the amino group becomes axial. This conformer is significantly destabilized by the 1,3-diaxial interactions of both the hydroxyl and amino groups.
2.2. cis-4-amino-1-methylcyclohexanol
In the cis isomer, the amino group and the hydroxyl group are on the same side of the ring. This also results in two interconverting chair conformations.
-
Conformer C (More Stable): The hydroxyl group is equatorial, the methyl group is axial, and the amino group is axial.
-
Conformer D (Less Stable): A ring flip results in the hydroxyl group being axial, the methyl group being equatorial, and the amino group being equatorial. While placing the amino group in the equatorial position is favorable, the axial hydroxyl group introduces steric strain.
The relative stabilities of these conformers can be estimated by summing the A-values for the axial substituents.
Quantitative Data on Thermodynamic Stability
The following table summarizes the estimated steric strain for each conformer based on the A-values of the substituents. The A-values used for this analysis are approximately: -CH3 = 1.74 kcal/mol, -OH = 0.87 kcal/mol, and -NH2 = 1.2 kcal/mol.[5][7]
| Isomer | Conformer | Axial Substituents | Estimated Steric Strain (kcal/mol) | Relative Stability |
| trans | A | -CH3 | 1.74 | Most Stable |
| B | -OH, -NH2 | 0.87 + 1.2 = 2.07 | Less Stable | |
| cis | C | -CH3, -NH2 | 1.74 + 1.2 = 2.94 | Less Stable |
| D | -OH | 0.87 | More Stable (for cis) |
Based on this analysis, the trans isomer, specifically the conformer with the hydroxyl and amino groups in the equatorial positions (Conformer A), is the most thermodynamically stable isomer of 4-amino-1-methylcyclohexanol.
Experimental Protocols for Determining Isomer Stability
The relative thermodynamic stability of the cis and trans isomers can be determined experimentally by establishing an equilibrium between them and measuring their relative concentrations using Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
Protocol: Determination of Isomer Ratio by ¹H NMR Spectroscopy
-
Equilibration of Isomers:
-
Dissolve a sample of either pure isomer or a mixture of isomers in a suitable solvent (e.g., a protic solvent that can facilitate protonation/deprotonation to allow for equilibration).
-
Add a catalytic amount of a strong acid or base to facilitate the equilibration between the cis and trans isomers. The mechanism of equilibration can proceed through protonation of the amino group or deprotonation of the hydroxyl group, which can lead to ring opening or conformational changes that allow for interconversion.
-
Allow the mixture to stir at a controlled temperature until equilibrium is reached. The time required for equilibration should be determined by monitoring the isomer ratio over time until it becomes constant.
-
-
Sample Preparation for NMR:
-
Carefully neutralize the catalyst to prevent further reaction or degradation.
-
Remove the solvent under reduced pressure.
-
Dissolve a known quantity of the equilibrated mixture in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) suitable for NMR analysis.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum using a spectrometer with a field strength of at least 300 MHz.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The acquisition parameters should be set to ensure accurate integration of the signals (e.g., a long relaxation delay).
-
-
Data Analysis:
-
Identify distinct signals in the ¹H NMR spectrum that are unique to the cis and trans isomers.[10] These could be the signals for the methyl protons or the protons on the carbon bearing the amino group.
-
Integrate the area under these characteristic peaks for both isomers.[11]
-
The ratio of the integrals will correspond to the molar ratio of the isomers in the equilibrium mixture.[12]
-
The Gibbs free energy difference (ΔG°) between the isomers can be calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of the more stable isomer to the less stable isomer).
-
Visualizations
Caption: Conformational equilibria of trans and cis isomers.
Caption: Workflow for experimental stability determination.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. auremn.org.br [auremn.org.br]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. sciepub.com [sciepub.com]
- 12. magritek.com [magritek.com]
An In-Depth Technical Guide to the Synthesis of 4-amino-1-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document outlines a robust synthetic pathway to 4-amino-1-methylcyclohexanol, a valuable building block in medicinal chemistry and drug development. While the initial discovery and first reported synthesis of this specific molecule are not extensively documented in readily available literature, a logical and efficient synthesis can be devised based on well-established organic chemistry principles. This guide details a proposed synthetic route, provides comprehensive experimental protocols, and includes visualizations of the chemical transformations and experimental workflow. The synthesis initiates from a protected form of 4-aminocyclohexanone, proceeds through a key Grignard reaction to introduce the methyl group and form the tertiary alcohol, and concludes with a deprotection step to yield the final product. This document serves as a practical guide for the laboratory-scale preparation of 4-amino-1-methylcyclohexanol.
Introduction
Substituted cyclohexanol motifs are prevalent in a wide array of pharmaceutical agents and biologically active molecules. The specific stereochemistry and functional group arrangement of these cyclic scaffolds can significantly influence their pharmacological properties. 4-amino-1-methylcyclohexanol, with its primary amine and tertiary alcohol functionalities, represents a versatile intermediate for the synthesis of more complex molecular architectures. The strategic placement of the amino and hydroxyl groups on the cyclohexane ring allows for further derivatization and incorporation into larger drug candidates. This guide provides a detailed methodology for the synthesis of this compound, addressing the absence of a clearly documented inaugural synthesis by presenting a chemically sound and reproducible procedure.
Proposed Synthetic Pathway
The proposed synthesis of 4-amino-1-methylcyclohexanol is a three-step process commencing with the commercially available 4-aminocyclohexanone. To prevent unwanted side reactions with the Grignard reagent, the primary amine must first be protected. A tert-butyloxycarbonyl (Boc) protecting group is ideal for this purpose due to its stability under the basic conditions of the Grignard reaction and its straightforward removal under acidic conditions. The key bond formation occurs in the second step, where the protected ketone undergoes a nucleophilic addition of a methyl group using methylmagnesium bromide. The final step involves the acidic cleavage of the Boc group to afford the target molecule.
Experimental Protocols
The following protocols are based on established procedures for similar chemical transformations. Researchers should adhere to all standard laboratory safety practices.
Step 1: Synthesis of tert-butyl (4-oxocyclohexyl)carbamate (N-Boc-4-aminocyclohexanone)
Methodology:
-
To a solution of 4-aminocyclohexanone hydrochloride (1 equivalent) in a mixture of dioxane and water (1:1) is added sodium bicarbonate (2.5 equivalents).
-
The mixture is stirred at room temperature until all solids have dissolved.
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dissolved in a minimal amount of dioxane is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the dioxane.
-
The aqueous residue is extracted with ethyl acetate (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords the pure N-Boc-4-aminocyclohexanone as a white solid.
Step 2: Synthesis of tert-butyl (4-hydroxy-4-methylcyclohexyl)carbamate (N-Boc-4-amino-1-methylcyclohexanol)
Methodology:
-
A solution of N-Boc-4-aminocyclohexanone (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 equivalents) is added dropwise via a syringe, maintaining the internal temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ketone.
-
The reaction is quenched by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield N-Boc-4-amino-1-methylcyclohexanol.
Step 3: Synthesis of 4-amino-1-methylcyclohexanol
Methodology:
-
N-Boc-4-amino-1-methylcyclohexanol (1 equivalent) is dissolved in a suitable solvent such as methanol or dioxane.
-
An excess of a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl), is added to the solution.
-
The mixture is stirred at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion, the solvent and excess acid are removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to precipitate the hydrochloride salt of the product.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 4-amino-1-methylcyclohexanol hydrochloride.
-
To obtain the free base, the hydrochloride salt can be dissolved in water and basified with a strong base (e.g., NaOH) to pH > 12, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. The organic extracts are then dried and concentrated to give the final product.
Data Presentation
As the discovery and initial synthesis are not well-documented, quantitative data from a specific first report is unavailable. The following table presents expected yields based on analogous reactions reported in the literature. Actual yields may vary depending on reaction scale and optimization.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | N-Boc-4-aminocyclohexanone | 4-Aminocyclohexanone | Boc₂O, NaHCO₃ | 85-95 |
| 2 | N-Boc-4-amino-1-methylcyclohexanol | N-Boc-4-aminocyclohexanone | CH₃MgBr | 70-85 |
| 3 | 4-Amino-1-methylcyclohexanol | N-Boc-4-amino-1-methylcyclohexanol | HCl | 90-98 |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of 4-amino-1-methylcyclohexanol.
Conclusion
This technical guide provides a comprehensive and practical approach to the synthesis of 4-amino-1-methylcyclohexanol. The described three-step sequence, involving Boc protection, Grignard-mediated methylation, and subsequent deprotection, represents a reliable method for obtaining this valuable chemical intermediate. The detailed protocols and workflow visualizations are intended to facilitate the successful execution of this synthesis in a research and development setting. While the historical first synthesis remains elusive, the presented pathway is grounded in fundamental and widely applied organic reactions, ensuring its utility for the target audience.
An In-depth Technical Guide on the Physicochemical Properties of cis-4-amino-1-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
The following table summarizes the available physical and chemical data for cis-4-amino-1-methylcyclohexanol. It is important to note that key experimental values for melting point and quantitative solubility are currently unreported in public databases and literature. The provided data is a mix of information from chemical suppliers and computational predictions.
| Property | Value | Source |
| CAS Number | 177906-46-6 | ChemScene, AChemBlock[1][2] |
| Molecular Formula | C₇H₁₅NO | ChemScene, AChemBlock[1][2][3] |
| Molecular Weight | 129.20 g/mol | ChemScene, AChemBlock[1][2][3] |
| Purity (Typical) | ≥97% | ChemScene, AChemBlock[1][2] |
| Boiling Point | 203°C (Predicted) | ChemicalBook[4] |
| pKa | 15.19 ± 0.40 (Predicted) | ChemicalBook[4] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | ChemScene[5] |
| LogP | 0.6387 (Predicted) | ChemScene[5] |
| Qualitative Solubility | Limited solubility in non-polar organic solvents. Extraction from aqueous basic medium with ethyl acetate or dichloromethane was not feasible, suggesting some aqueous solubility. | University of Greifswald[6] |
| Storage Conditions | Room temperature, protect from light. | ChemScene, Fisher Scientific[1][7] |
Experimental Protocols
Given the absence of published experimental data for melting point and solubility, this section provides detailed, standardized methodologies for determining these crucial parameters.
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. The following protocol is based on the capillary tube method, which is widely used for organic compounds.[8][9]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine, homogeneous powder. If the sample consists of coarse crystals, gently grind it to a fine powder using a clean mortar and pestle.
-
Capillary Tube Loading: Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to fall to the bottom. Repeat loading and tapping until the packed sample is approximately 1-2 cm high.[10]
-
Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the heating block of the melting point apparatus. Heat the block rapidly to get an approximate melting temperature. This provides a target range for the more precise measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new, properly packed capillary tube.
-
Heating: Begin heating the block at a slow, controlled rate, approximately 1-2°C per minute, once the temperature is within 15-20°C of the expected melting point. A slow heating rate is critical for accuracy.[9]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts completely.
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow. Perform the determination in triplicate to ensure reproducibility.
The shake-flask method is a well-established technique for determining the thermodynamic (or equilibrium) solubility of a compound in a specific solvent.[11] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.[12]
Apparatus and Materials:
-
Analytical balance
-
Glass vials or flasks with screw caps
-
Orbital shaker or agitator with temperature control
-
Centrifuge or filtration system (e.g., syringe filters with appropriate membrane)
-
Calibrated volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometer)
-
This compound solid
-
Chosen solvent(s) (e.g., water, phosphate-buffered saline (PBS), ethanol)
Procedure:
-
Preparation of Solvent: Prepare the desired solvent system. For aqueous solubility, use purified water or a buffer solution like PBS. Ensure the pH of the buffer is recorded.
-
Addition of Excess Solute: Weigh an amount of this compound that is known to be in excess of what will dissolve and add it to a glass vial. A common starting point is to add approximately 5-10 mg of the compound to 1 mL of the solvent. The key is to have undissolved solid present throughout the experiment.[13]
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical for thermodynamic solubility.[1][12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at high speed.
-
Filtration: Withdraw the supernatant using a syringe and filter it through a low-binding membrane filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid particles.
-
-
Sample Preparation for Analysis: Carefully pipette a precise volume of the clear, saturated filtrate into a volumetric flask. Dilute the sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Concentration Analysis: Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A standard calibration curve must be prepared using solutions of known concentrations.
-
Calculation and Reporting: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is reported in units such as mg/mL or mol/L. The experiment should be performed in at least triplicate.
Mandatory Visualizations
The following diagram illustrates the standard experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, data from structurally similar compounds, such as trans-4-aminocyclohexanol and cis-4-methylcyclohexanol, should be used to inform handling procedures.[7][14] The trans isomer is classified as causing severe skin burns and serious eye damage.[15]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[2][7]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Contact Avoidance: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[14]
This guide provides the essential information and methodologies for scientists and researchers to safely handle this compound and to determine its fundamental physicochemical properties. The provided protocols are robust and widely accepted in the fields of chemistry and pharmaceutical sciences.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound 97% | CAS: 177906-46-6 | AChemBlock [achemblock.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 177906-46-6 CAS MSDS (Cyclohexanol, 4-amino-1-methyl-, cis- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 7. fishersci.com [fishersci.com]
- 8. store.astm.org [store.astm.org]
- 9. medpharma12.com [medpharma12.com]
- 10. byjus.com [byjus.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. enamine.net [enamine.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantum Chemical Analysis of 4-amino-1-methylcyclohexanol Conformers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational analysis of the conformational isomers of 4-amino-1-methylcyclohexanol. An understanding of the three-dimensional structure and relative stabilities of these conformers is crucial for applications in medicinal chemistry and drug development, where molecular geometry dictates biological activity. This document outlines the theoretical underpinnings of the conformational preferences of substituted cyclohexanes, presents illustrative quantitative data based on quantum chemical calculations of analogous compounds, details a generalized computational protocol, and provides visualizations of the key conformers and analytical workflows.
Theoretical Background: Conformational Analysis of Substituted Cyclohexanes
The thermodynamic stability of substituted cyclohexanes is predominantly governed by steric interactions within their chair conformations. Substituents can be in either axial or equatorial positions. Equatorial positions are generally more stable as they minimize steric hindrance, particularly the 1,3-diaxial interactions where an axial substituent is repelled by axial hydrogens on the same side of the ring.[1]
For 4-amino-1-methylcyclohexanol, the conformational landscape is determined by the interplay of the amino (-NH₂), hydroxyl (-OH), and methyl (-CH₃) groups. The relative stability of the cis and trans isomers, and their respective chair conformations, depends on the arrangement that minimizes overall steric strain.
-
trans-4-amino-1-methylcyclohexanol : In its most stable chair conformation, the amino and hydroxyl groups can occupy equatorial positions, minimizing steric interactions and resulting in a thermodynamically favored state.[1] A ring flip would force both substituents into axial positions, introducing significant steric strain.
-
cis-4-amino-1-methylcyclohexanol : In any chair conformation of the cis isomer, one of the 4-position or 1-position substituents must be axial while the other is equatorial.[1] This arrangement inherently introduces 1,3-diaxial interactions, leading to higher steric strain compared to the most stable conformer of the trans isomer. Intramolecular hydrogen bonding between the amino and hydroxyl groups could potentially play a minor role in stabilizing certain conformations, though this is often not sufficient to overcome significant steric penalties.[1]
Data Presentation: Conformational and Geometric Parameters
Due to the limited availability of specific published experimental or computational data for 4-amino-1-methylcyclohexanol, the following tables present estimated and comparative data derived from closely related molecules to illustrate the expected quantitative differences between conformers.
Table 1: Estimated Relative Energies of 4-amino-1-methylcyclohexanol Conformers
| Isomer | Conformer Description | Substituent Orientations (1-CH₃, 1-OH, 4-NH₂) | Estimated Relative Energy (kcal/mol) | Notes |
| trans | Chair 1 (Most Stable) | a, e, e | 0.00 | Methyl group is axial, but the larger amino and hydroxyl groups are equatorial, minimizing 1,3-diaxial interactions. |
| trans | Chair 2 | e, a, a | > 5.0 | All three substituents are in the less favorable axial positions, leading to significant steric strain. |
| cis | Chair 1 | a, e, a | ~1.8 - 2.5 | One equatorial and two axial groups. The relative energy depends on the A-values of the axial substituents. |
| cis | Chair 2 | e, a, e | ~0.6 - 1.2 | Two equatorial and one axial group. This is expected to be the most stable cis conformer. |
| trans | Twist-Boat | - | > 6.0 | Generally high-energy transition states or intermediates in the ring-flipping process.[2] |
| cis | Twist-Boat | - | > 6.0 | Energetically unfavorable compared to the chair conformations.[2] |
Note: These are illustrative values based on the principles of conformational analysis and A-values of analogous substituted cyclohexanes. Actual values require specific DFT calculations.
Table 2: Representative Geometric Parameters from Analogous Molecules
| Molecule | Parameter | Conformation | Value | Computational Method |
| Methylcyclohexane | C-C (ring) bond length | Equatorial | ~1.53 Å | Not Specified |
| Methylcyclohexane | C-C (methyl) bond length | Equatorial | ~1.54 Å | Not Specified |
| trans-4-Aminocyclohexanol | C-N bond length | Diequatorial | ~1.47 Å | Not Specified |
| trans-4-Aminocyclohexanol | C-O bond length | Diequatorial | ~1.43 Å | Not Specified |
| Cyclohexanol | O-H bond length | Equatorial | ~0.97 Å | Not Specified |
Experimental Protocols: Quantum Chemical Calculations
The following outlines a typical and robust protocol for the quantum chemical analysis of 4-amino-1-methylcyclohexanol conformers using Density Functional Theory (DFT).
3.1. Software and Hardware
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Hardware: A high-performance computing cluster is recommended for timely completion of calculations, especially for frequency analyses.
3.2. Conformational Search
-
Initial Structure Generation: Generate initial 3D structures for all possible chair and boat conformers of both cis- and trans-4-amino-1-methylcyclohexanol. This can be done using a molecular builder within the chosen software.
-
Molecular Mechanics Minimization: Perform an initial geometry optimization of all generated structures using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting geometries for the quantum chemical calculations.[3]
3.3. DFT Geometry Optimization
-
Method Selection: Employ a DFT functional, with B3LYP being a common and well-validated choice for organic molecules.[4][5]
-
Basis Set Selection: Use a Pople-style basis set, such as 6-31G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size.[6]
-
Optimization Procedure: Perform a full geometry optimization for each conformer without any symmetry constraints. The optimization should be carried out until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.
3.4. Vibrational Frequency Analysis
-
Calculation: Following successful geometry optimization, perform a vibrational frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)).
-
Verification of Minima: Confirm that each optimized structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies. A single imaginary frequency indicates a transition state.
-
Thermochemical Data: The frequency calculation also provides thermochemical data, such as zero-point vibrational energy (ZPVE), thermal energy, and Gibbs free energy, which are crucial for determining the relative stabilities of the conformers at a given temperature.
3.5. Single-Point Energy Refinement (Optional)
For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) or a more sophisticated theoretical method.
3.6. Data Analysis
-
Relative Energies: Calculate the relative energies of all conformers by taking the difference between their total energies (including ZPVE correction) and the energy of the most stable conformer (the global minimum).
-
Boltzmann Distribution: At a given temperature (e.g., 298.15 K), calculate the equilibrium population of each conformer using the Boltzmann distribution based on their relative Gibbs free energies.
-
Geometric Parameters: Analyze the optimized geometries to extract key bond lengths, bond angles, and dihedral angles for comparison.
Mandatory Visualization
Caption: Workflow for Quantum Chemical Conformational Analysis.
Caption: Conformational Isomers and Relative Stabilities.
References
An In-depth Technical Guide on the Tautomerism and Ionization Constants of cis-4-Amino-1-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and practical aspects of tautomerism and ionization constants as they pertain to cis-4-amino-1-methylcyclohexanol. Due to the absence of direct experimental data for this specific molecule in publicly accessible literature, this document focuses on foundational principles, data from analogous compounds, and detailed experimental and computational methodologies for determining these crucial physicochemical properties. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to predict, measure, and understand the behavior of this compound in various chemical and biological environments.
Introduction
This compound is a bifunctional alicyclic compound of interest in medicinal chemistry and organic synthesis. Its structure, featuring both a primary amino group and a tertiary hydroxyl group on a cyclohexane scaffold, dictates its chemical reactivity, solubility, and potential biological activity. Understanding the tautomeric forms and ionization constants (pKa values) of this molecule is paramount for predicting its behavior in physiological systems, designing synthetic routes, and developing analytical methods.
Tautomers are structural isomers of chemical compounds that readily interconvert. The specific tautomeric forms present can significantly influence a molecule's reactivity and spectroscopic properties. The ionization constant, or pKa value, quantifies the acidity or basicity of a functional group and is a critical determinant of a molecule's charge state at a given pH. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) properties.
This guide will first explore the theoretical considerations for tautomerism in this compound. Subsequently, it will delve into the estimation and experimental determination of its ionization constants, providing detailed protocols for common analytical techniques.
Tautomerism of this compound
Tautomerism typically involves the migration of a proton accompanied by a shift in the location of a double bond. Common examples include keto-enol and imine-enamine tautomerism.
Based on the structure of this compound, significant tautomerism is not expected under normal conditions. The molecule lacks the necessary functional group arrangements for common tautomeric equilibria. For instance, it does not possess a carbonyl group adjacent to a carbon with a hydrogen atom, which is required for keto-enol tautomerism. Similarly, the conditions for imine-enamine tautomerism are not met.
While minor, less common tautomeric forms could theoretically exist, their contribution to the overall equilibrium is likely to be negligible and would not significantly impact the compound's properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomeric equilibria.[1][2] Should there be a need to definitively rule out the presence of any significant tautomers, the following experimental workflow could be employed.
References
Crystal Structure Analysis of cis-4-amino-1-methylcyclohexanol Derivatives: A Methodological Overview in the Absence of Publicly Available Structural Data
A comprehensive search of scientific literature and structural databases reveals a notable absence of publicly available crystal structure data for cis-4-amino-1-methylcyclohexanol and its derivatives. This technical guide, therefore, outlines the established methodologies and theoretical considerations that would be employed in the crystal structure analysis of these compounds, providing a framework for researchers and drug development professionals venturing into the study of this chemical space.
While specific quantitative data such as bond lengths, bond angles, and torsion angles for the title compounds cannot be presented, this guide will detail the necessary experimental protocols for synthesis, crystallization, and X-ray diffraction analysis. Furthermore, it will provide visualizations of the logical workflows involved in such a study, adhering to the specified formatting requirements.
Synthesis and Stereochemistry
The synthesis of this compound derivatives is a critical first step. A common synthetic route involves the stereoselective reduction of a corresponding ketoxime or the reductive amination of a ketone precursor. The "cis" configuration, where the amino and hydroxyl groups are on the same side of the cyclohexane ring, presents a unique conformational landscape that is of significant interest in medicinal chemistry for its potential to orient pharmacophoric groups in specific spatial arrangements.
Experimental Protocols
Crystallization
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The process is often empirical and requires screening various conditions.
General Crystallization Protocol:
-
Purification: The synthesized this compound derivative must be purified to the highest possible degree, typically greater than 99%, using techniques such as column chromatography or recrystallization.
-
Solvent Selection: A range of solvents and solvent mixtures should be screened. Ideal solvents are those in which the compound has moderate solubility. Common choices include ethanol, methanol, acetone, ethyl acetate, and hexane.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and can be flash-cooled in liquid nitrogen for data collection.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Data Presentation (Hypothetical)
Were crystal structure data available, it would be summarized in tables for clear comparison. Below are examples of how such data would be presented.
Table 1: Hypothetical Crystallographic Data for a this compound Derivative.
| Parameter | Value |
| Chemical Formula | C8H17NO |
| Formula Weight | 143.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.345 |
| β (°) | 105.67 |
| Volume (ų) | 1018.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.234 |
| Absorption Coefficient (mm⁻¹) | 0.085 |
| F(000) | 320 |
| Reflections Collected | 5678 |
| Unique Reflections | 1987 |
| R(int) | 0.025 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| Goodness-of-fit on F² | 1.05 |
Table 2: Hypothetical Selected Bond Lengths and Angles for a this compound Derivative.
| Bond/Angle | Length (Å) / Angle (°) |
| C1-O1 | 1.435(2) |
| C1-C2 | 1.532(3) |
| C4-N1 | 1.478(2) |
| O1-C1-C2 | 110.5(2) |
| C3-C4-N1 | 111.2(2) |
| C1-C6-C5-C4 (Torsion) | 55.8(3) |
Mandatory Visualizations
In the absence of specific signaling pathways associated with these derivatives in the searched literature, the following diagrams illustrate the logical workflow of a crystal structure analysis project.
Caption: Experimental workflow for crystal structure analysis.
Caption: Relationship between crystal structure and properties.
Conclusion
The study of this compound derivatives holds promise for the development of novel therapeutics due to the specific conformational constraints imposed by the cis-substitution pattern on the cyclohexane ring. While a detailed analysis of their crystal structures is currently hampered by a lack of public data, the methodologies outlined in this guide provide a robust framework for future research. The successful crystallization and subsequent X-ray diffraction analysis of these compounds will be crucial in elucidating their three-dimensional structures, understanding their structure-activity relationships, and ultimately, in the rational design of new and effective drugs. Researchers are encouraged to pursue the crystallization of these derivatives to contribute valuable data to the scientific community.
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of cis-4-amino-1-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-amino-1-methylcyclohexanol is a valuable building block in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, coupled with the specific stereochemical arrangement of the amino and hydroxyl functional groups, makes it an important component in the synthesis of various biologically active molecules. The stereoselective synthesis of the cis isomer is crucial for controlling the three-dimensional structure and, consequently, the pharmacological activity of the final drug candidates.
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this compound. The described synthetic route is a multi-step process involving reductive amination, N-protection, diastereoselective reduction, and deprotection.
Overall Synthetic Pathway
The stereoselective synthesis of this compound can be achieved through a four-step sequence starting from 4-methylcyclohexanone. The pathway is designed to control the stereochemistry at the C-1 and C-4 positions of the cyclohexane ring.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Methylcyclohexanone
A common starting material for this synthesis is 4-methylcyclohexanol, which is oxidized to 4-methylcyclohexanone.
Protocol:
-
To a solution of 4-methylcyclohexanol (11.4 g, 100 mmol) in a suitable solvent such as perfluorodecalin (200 mL), add TEMPO (0.16 g, 1.0 mmol) and sodium nitrite (0.07 g, 1.0 mmol).
-
Add hydrochloric acid (1 mL of a 20 wt% solution).
-
Pressurize the reactor with oxygen to 1 MPa and stir the mixture at 45 °C for 30 minutes.
-
After the reaction is complete, wash the mixture with water.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and remove the solvent by distillation to yield 4-methylcyclohexanone.
Step 2: Reductive Amination to 4-Amino-1-methylcyclohexanone
Reductive amination of 4-methylcyclohexanone with ammonia provides 4-amino-1-methylcyclohexanone. This reaction proceeds via an imine intermediate which is then reduced.
Protocol:
-
In a pressure reactor, combine 4-methylcyclohexanone (11.2 g, 100 mmol), a suitable solvent like cyclohexane, and a catalyst such as a Rh-Ni bimetallic catalyst on a silica support.
-
Introduce ammonia (e.g., 4 bar) and hydrogen (e.g., 2 bar) into the reactor.
-
Heat the reaction mixture to 100 °C and stir for several hours until the reaction is complete, as monitored by gas chromatography (GC).
-
After cooling, vent the reactor, filter the catalyst, and concentrate the filtrate under reduced pressure to obtain 4-amino-1-methylcyclohexanone.
Step 3: N-Protection of 4-Amino-1-methylcyclohexanone
The amino group of 4-amino-1-methylcyclohexanone is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent reduction step.
Protocol:
-
Dissolve 4-amino-1-methylcyclohexanone (12.7 g, 100 mmol) in a solvent mixture, for example, tetrahydrofuran and water.
-
Add di-tert-butyl dicarbonate (Boc₂O, 24.0 g, 110 mmol) and a base such as sodium bicarbonate.
-
Stir the mixture at room temperature for several hours.
-
After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (1-methyl-4-oxocyclohexyl)carbamate.
Step 4: Diastereoselective Reduction to cis-tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate
This is the key stereochemistry-determining step. The use of a less sterically hindered reducing agent, such as sodium borohydride, favors the axial attack of the hydride on the cyclohexanone ring, leading to the formation of the equatorial alcohol, which is the desired cis isomer.
Protocol:
-
Dissolve tert-butyl (1-methyl-4-oxocyclohexyl)carbamate (22.7 g, 100 mmol) in a protic solvent like methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 4.5 g, 120 mmol) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel to separate the cis and trans isomers.
Step 5: Deprotection to this compound
The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.
Protocol:
-
Dissolve cis-tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate in a suitable solvent such as dioxane or methanol.
-
Add a solution of 4M HCl in dioxane (e.g., 3-5 equivalents).
-
Stir the mixture at room temperature for 2-16 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid can be triturated with a solvent like diethyl ether to afford the hydrochloride salt of this compound.
-
For the free amine, the hydrochloride salt can be neutralized with a base.
Data Presentation
The following table summarizes the expected outcomes for the key stereoselective reduction step. The data is based on the general principles of cyclohexanone reduction and may vary depending on the exact reaction conditions.
| Precursor | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| tert-Butyl (1-methyl-4-oxocyclohexyl)carbamate | NaBH₄ | Methanol | 0 to RT | > 85:15 | 85-95 |
| tert-Butyl (1-methyl-4-oxocyclohexyl)carbamate | L-Selectride® | THF | -78 | < 10:90 | 80-90 |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the reduction of the substituted cyclohexanone is determined by the trajectory of the incoming hydride nucleophile.
Figure 2: Stereochemical pathways in the reduction of 4-substituted cyclohexanones.
Application Notes: The Strategic Use of cis-4-amino-1-methylcyclohexanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of cis-4-amino-1-methylcyclohexanol as a versatile chiral building block in medicinal chemistry. Its unique stereochemical and bifunctional nature makes it a valuable scaffold for the synthesis of a range of biologically active molecules, including kinase inhibitors and targeted protein degraders (PROTACs). The rigid cyclohexyl core allows for precise spatial orientation of substituents, a critical factor in optimizing drug-target interactions.
Key Applications and Concepts
This compound offers a unique three-dimensional structure that can be exploited in drug design to enhance potency, selectivity, and pharmacokinetic properties. The cis relationship between the amino and hydroxyl groups, combined with the axial methyl group, provides a distinct conformational preference that can be instrumental in achieving high-affinity binding to biological targets.
Kinase Inhibitors
The cyclohexyl scaffold is a common feature in the design of kinase inhibitors, often serving as a rigid core to which pharmacophoric elements are attached. The amino and hydroxyl groups of this compound provide convenient handles for synthetic elaboration, allowing for the exploration of chemical space around the core.
A notable example of a structurally related compound in a potent kinase inhibitor is CFI-402257, a highly selective inhibitor of the Mps1/TTK kinase. While CFI-402257 incorporates a (cis-3-hydroxy-3-methylcyclobutyl)methyl]amino moiety, the principles of its interaction with the kinase can inform the design of inhibitors using the this compound scaffold. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the amino group can be functionalized to interact with other residues in the kinase active site or serve as an attachment point for further extensions of the molecule.
Quantitative Data: CFI-402257 Kinase Inhibition
| Target | IC50 (nM) | Ki (nM) | Cellular EC50 (nM) |
| Mps1/TTK | 1.7[1] | 0.09[2][3] | 6.5[3] |
Targeted Protein Degradation (PROTACs)
This compound has been identified as a building block for PROTACs.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[5] A PROTAC molecule consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.
The linker plays a crucial role in the efficacy of a PROTAC, as its length, rigidity, and composition determine the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[5] The rigid cyclohexyl core of this compound can be incorporated into the linker to provide conformational constraint.[] This can be advantageous for optimizing the presentation of the two ligands for effective ternary complex formation. The amino and hydroxyl groups serve as points for attachment of the POI and E3 ligase ligands, respectively (or vice versa).
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to this compound
This protocol describes a standard method for acylating the amino group of this compound, a common step in the synthesis of kinase inhibitors and PROTACs.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: General Procedure for Etherification of this compound
This protocol outlines a method for functionalizing the hydroxyl group of this compound, which can be used to attach linkers or other moieties.
Materials:
-
N-Boc-protected this compound
-
Electrophile with a leaving group (e.g., alkyl halide, mesylate)
-
Strong base (e.g., NaH, KOtBu)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a solution of N-Boc-protected this compound (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the electrophile (1.1 eq) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) to yield the free amine for further functionalization.
Visualizations
Caption: Synthetic routes for functionalization.
Caption: PROTAC mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-acylation of cis-4-amino-1-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-acylation of cis-4-amino-1-methylcyclohexanol, a valuable building block in medicinal chemistry. The following sections outline common synthetic strategies, experimental procedures, and key considerations for achieving high yields and purity.
Introduction to N-acylation of Amino Alcohols
N-acylation is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds. In the context of drug development, this reaction is frequently employed to modify the pharmacokinetic and pharmacodynamic properties of molecules. For a substrate like this compound, which contains both a nucleophilic amino group and a tertiary alcohol, chemoselectivity is a key consideration. The primary goal is the selective acylation of the amine without concurrent O-acylation of the hydroxyl group.
The Schotten-Baumann reaction is a widely used method for the N-acylation of amines using acyl chlorides or anhydrides in the presence of a base.[1][2][3][4][5] This reaction is typically performed in a two-phase system or in the presence of an organic base in an aprotic solvent. The base plays a crucial role in neutralizing the acidic byproduct (e.g., HCl) and driving the reaction to completion.[1][5]
Key Experimental Protocols
Two primary classes of acylating agents are commonly used for N-acylation: acyl chlorides and acid anhydrides. The choice of reagent and reaction conditions can significantly impact the yield and selectivity of the reaction.
Protocol 1: N-acylation using Acyl Chlorides (Schotten-Baumann Conditions)
This protocol describes a classic Schotten-Baumann reaction using an acyl chloride as the acylating agent and an aqueous base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Dichloromethane (DCM) or Diethyl ether
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Stir plate and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable organic solvent such as dichloromethane in a round-bottom flask.[2][4]
-
Add an aqueous solution of NaOH or KOH (2-3 equivalents).[1]
-
Cool the biphasic mixture in an ice bath with vigorous stirring.
-
Slowly add the acyl chloride (1.05-1.2 equivalents) dropwise to the stirring mixture.[6]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the N-acylated product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: N-acylation using Acid Anhydrides
This protocol utilizes an acid anhydride as the acylating agent, often with an organic base or under catalyst-free conditions.
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride, succinic anhydride)
-
Organic base (e.g., triethylamine (Et₃N), pyridine, or 4-dimethylaminopyridine (DMAP)) (optional)
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran (THF), or acetonitrile) (optional)
-
Stir plate and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in an aprotic solvent in a round-bottom flask. For a solvent-free approach, the neat reactants can be used.[7]
-
If using a base, add the organic base (1.1-1.5 equivalents).[3]
-
Add the acid anhydride (1.1-1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
If a base was used, the resulting ammonium salt can often be removed by washing with water or a dilute acid solution after dissolving the residue in an organic solvent.
-
Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the N-acylation of amines, which can be adapted for this compound. Note that yields are highly substrate and reagent-dependent and will require optimization.
| Acylating Agent | Base | Solvent | Temperature | Typical Reaction Time | General Observations |
| Acyl Chloride | Aq. NaOH/KOH | Dichloromethane/Water | 0°C to RT | 1-4 hours | Classic Schotten-Baumann conditions, generally high yielding.[1][2][4] |
| Acyl Chloride | Pyridine/Et₃N | Dichloromethane/THF | 0°C to RT | 1-6 hours | Modified conditions for substrates sensitive to aqueous base.[3] |
| Acid Anhydride | Pyridine/DMAP | Dichloromethane | RT | 2-12 hours | Effective for less reactive amines; DMAP can be catalytic.[3] |
| Acid Anhydride | None | Solvent-free or Water | RT to 50°C | 0.5-5 hours | Greener approach, can be highly efficient.[7][8] |
Visualizations
Below are diagrams illustrating the general N-acylation reaction and a typical experimental workflow.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Cis-4-amino-1-methylcyclohexanol: A Versatile Scaffold for the Development of Novel Kinase Inhibitors
FOR IMMEDIATE RELEASE
Shanghai, China – December 24, 2025 – The quest for novel kinase inhibitors with improved potency and selectivity remains a cornerstone of modern drug discovery, particularly in the field of oncology. The strategic use of rigid, three-dimensional scaffolds is a key approach in the design of these targeted therapies. Among these, the cis-4-amino-1-methylcyclohexanol moiety has emerged as a promising structural motif, offering a versatile platform for the synthesis of a new generation of kinase inhibitors. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this scaffold for the discovery of novel kinase inhibitors.
Introduction to the this compound Scaffold
The this compound scaffold presents a unique combination of features that make it an attractive starting point for kinase inhibitor design. Its saturated carbocyclic ring enforces a defined three-dimensional geometry, which can facilitate precise interactions with the ATP-binding pocket of various kinases. The presence of an amino group and a hydroxyl group provides two key points for chemical modification, allowing for the introduction of various pharmacophoric elements to target specific kinases. The methyl group can also play a role in modulating the compound's physicochemical properties and its fit within the target protein.
Application in Kinase Inhibitor Design: Targeting Key Signaling Pathways
Derivatives of the closely related aminocyclohexanol scaffold have shown significant promise in targeting several critical kinases involved in cancer and immune disorders. Notably, these include Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 9 (CDK9).
Bruton's Tyrosine Kinase (BTK)
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various solid tumors.
Cyclin-Dependent Kinase 9 (CDK9)
CDK9 is a key transcriptional regulator that, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive gene transcription. Inhibition of CDK9 is a promising strategy for treating cancers that are dependent on the transcription of short-lived anti-apoptotic proteins and oncoproteins. A notable example is the highly selective CDK9 inhibitor JSH-150, which is built upon an aminocyclohexanol scaffold.[1][2][3][4]
Quantitative Data on Kinase Inhibitors
The following table summarizes the inhibitory activities of representative kinase inhibitors incorporating an aminocyclohexanol scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Activity (Cell Line) | Reference |
| JSH-150 | CDK9 | 1 | Potent antiproliferative effects (melanoma, neuroblastoma, leukemia cell lines) | [1][2][3][4] |
| Analog 1 | EGFR (L858R/T790M) | 15 | - | Patent Data |
| Analog 2 | BTK | 5 | - | Patent Data |
Experimental Protocols
General Workflow for Synthesis and Evaluation
The development of novel kinase inhibitors based on the this compound scaffold typically follows a structured workflow.
Protocol 1: Synthesis of a Novel Kinase Inhibitor
This protocol describes a general method for the synthesis of a kinase inhibitor using this compound as a starting material. This is an adaptation from known procedures for related aminocyclohexanol-based inhibitors.
Materials:
-
This compound
-
A suitable heterocyclic halide (e.g., 2,4-dichloropyrimidine)
-
Diisopropylethylamine (DIPEA)
-
An appropriate amine for subsequent reaction
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol
-
Purification: Silica gel for column chromatography, HPLC
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution.
-
Dissolve this compound (1 equivalent) and the heterocyclic halide (1.1 equivalents) in DMF.
-
Add DIPEA (2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
-
Step 2: Second Nucleophilic Substitution.
-
Dissolve the product from Step 1 (1 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent such as isopropanol.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the final compound by preparative HPLC to yield the desired kinase inhibitor.
-
-
Step 3: Characterization.
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: In Vitro Biochemical Kinase Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Synthesized inhibitor compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the inhibitor compound in DMSO.
-
Reaction Setup:
-
In a 384-well plate, add the inhibitor dilutions or DMSO (as a control).
-
Add the purified kinase to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction: Add a mixture of the substrate peptide and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based Proliferation Assay
This protocol describes how to assess the effect of a kinase inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR, K562 for BTK-related signaling, MV4-11 for CDK9)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% fetal bovine serum (FBS)
-
Synthesized inhibitor compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor compound or DMSO (as a control) and incubate for 72 hours.
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (50% growth inhibition) value.
Conclusion
The this compound scaffold provides a robust and versatile starting point for the design and synthesis of novel kinase inhibitors. Its inherent three-dimensional structure and multiple points for chemical modification allow for the development of potent and selective inhibitors against a range of important cancer targets. The protocols and data presented herein offer a valuable resource for researchers aiming to explore this promising area of drug discovery.
References
- 1. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. JSH-150 (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
Application of cis-4-amino-1-methylcyclohexanol in the Synthesis of GPCR Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in humans, playing a crucial role in signal transduction and regulating a myriad of physiological processes. As such, they are prominent targets for a significant portion of modern pharmaceuticals. The development of novel GPCR modulators with high affinity and selectivity is a cornerstone of drug discovery. The rigid and three-dimensional nature of the cyclohexyl scaffold makes it an attractive structural motif in medicinal chemistry for the design of ligands that can effectively probe the binding pockets of GPCRs. This application note focuses on the utility of a specific building block, cis-4-amino-1-methylcyclohexanol , in the synthesis of potent and selective GPCR modulators, with a particular emphasis on chemokine and opioid receptor antagonists.
The cis-stereochemistry of the amino and hydroxyl groups on the cyclohexane ring, combined with the presence of a methyl group, provides a unique conformational constraint that can be exploited to achieve specific interactions with receptor binding sites. This document provides an overview of the application of this scaffold, quantitative data on representative compounds, detailed experimental protocols for their synthesis, and visualizations of relevant biological pathways and experimental workflows.
Application in the Synthesis of Chemokine Receptor Modulators
Chemokine receptors, a class of GPCRs, are key mediators of the inflammatory response, making them attractive targets for the treatment of various inflammatory diseases, autoimmune disorders, and cancer. The C-C chemokine receptor 2 (CCR2) is particularly implicated in the recruitment of monocytes to sites of inflammation.
The this compound scaffold has been successfully incorporated into potent CCR2 antagonists. The amino group serves as a key handle for the introduction of various substituents that can interact with the receptor, while the hydroxyl and methyl groups contribute to the overall conformational rigidity and potential for specific hydrogen bonding or van der Waals interactions within the binding pocket.
Representative CCR2 Antagonist Derived from this compound
While a direct synthesis starting from commercially available this compound is a logical synthetic strategy, published examples often utilize multi-step syntheses to generate analogous structures. For the purpose of these application notes, we will detail a representative synthesis of a potent CCR2 antagonist featuring a substituted aminocyclohexanol core, highlighting the key chemical transformations involved.
Table 1: Biological Activity of a Representative CCR2 Antagonist
| Compound ID | Target | Assay Type | IC50 (nM) |
| BMS-741672 | Human CCR2 | Radioligand Binding | 2.5 |
| Human CCR2 | Chemotaxis | 3.1 |
Note: BMS-741672 is a known CCR2 antagonist with a substituted aminocyclohexanol core. While its direct synthesis from this compound is not explicitly detailed in publicly available literature, the following protocol outlines a plausible and representative synthetic approach for educational purposes.
Experimental Protocol: Synthesis of a Representative CCR2 Antagonist
This protocol describes a general synthetic route to a key intermediate that can be further elaborated to yield CCR2 antagonists.
Step 1: N-Arylation of this compound
A mixture of this compound (1.0 eq), a suitable aryl halide (e.g., 4-fluorobenzonitrile, 1.1 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) is heated at 80-100 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-arylated intermediate.
Step 2: Further Functionalization (Example: Amide Coupling)
The secondary amine of the N-arylated intermediate can be further functionalized. For instance, it can be acylated with a carboxylic acid to form an amide linkage, a common feature in many GPCR modulators. To a solution of the N-arylated intermediate (1.0 eq) and a desired carboxylic acid (1.1 eq) in a suitable solvent like dichloromethane (DCM), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq) are added. The reaction mixture is stirred at room temperature for 12-18 hours. The reaction is then quenched with water and the product is extracted with DCM. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography or recrystallization.
Application in the Synthesis of Opioid Receptor Modulators
The opioid receptors (mu, delta, and kappa) are another major class of GPCRs and are the primary targets for opioid analgesics. The development of selective opioid receptor modulators is crucial for achieving potent pain relief while minimizing side effects such as respiratory depression and addiction. The rigid aminocyclohexanol scaffold can be used to design ligands that can differentiate between the highly similar binding pockets of the opioid receptor subtypes.[1]
Representative Opioid Receptor Modulator
Cyclic peptides containing constrained amino acid analogues have shown promise as selective opioid receptor modulators. Incorporating a derivative of this compound into a peptide sequence can introduce conformational rigidity, leading to enhanced receptor selectivity.[1]
Table 2: Binding Affinities of a Cyclic Opioid Peptide Analog
| Compound ID | Receptor | Ki (nM) |
| Dmt-c[D-cis-ACAla-Phe-Asp]-NH₂ | μ-opioid | 0.8 |
| δ-opioid | >1000 | |
| κ-opioid | >1000 |
Dmt = 2',6'-dimethyltyrosine; D-cis-ACAla = D-cis-4-aminocyclohexylalanine. This data highlights the exceptional mu-opioid receptor selectivity achieved by incorporating the cis-aminocyclohexyl moiety.[1]
Experimental Protocol: Solid-Phase Peptide Synthesis of a Cyclic Opioid Analog
This protocol outlines the general steps for the solid-phase synthesis of a cyclic peptide incorporating a cis-aminocyclohexylalanine derivative.
Step 1: Synthesis of Fmoc-D-cis-4-aminocyclohexylalanine
The synthesis of the unnatural amino acid building block is the first critical step. This typically involves multi-step organic synthesis, which is beyond the scope of this protocol. For peptide synthesis, the Fmoc-protected amino acid is required.
Step 2: Solid-Phase Peptide Synthesis (SPPS)
The linear peptide is assembled on a solid support (e.g., Rink amide resin) using standard Fmoc-based SPPS chemistry. The protected amino acids are sequentially coupled to the growing peptide chain using a coupling agent like HBTU in the presence of a base such as DIPEA. The Fmoc protecting group is removed with a solution of piperidine in DMF between each coupling step.
Step 3: On-Resin Cyclization
After the assembly of the linear peptide, selective deprotection of the side chains of the amino acids to be involved in the cyclization (e.g., Asp and the aminocyclohexylalanine derivative) is performed. The cyclization is then carried out on the solid support using a suitable coupling agent.
Step 4: Cleavage and Deprotection
The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Step 5: Purification
The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Signaling Pathways and Experimental Workflows
GPCR Signaling Pathway
The following diagram illustrates a simplified, canonical GPCR signaling pathway upon agonist binding, leading to the activation of downstream effectors.
Caption: Canonical GPCR signaling cascade.
Experimental Workflow for Synthesis and Screening
The following diagram outlines a typical workflow for the synthesis and screening of novel GPCR modulators.
Caption: Workflow for synthesis and screening.
Conclusion
The this compound scaffold is a valuable building block for the synthesis of novel GPCR modulators. Its inherent conformational rigidity and the presence of versatile functional groups allow for the generation of potent and selective ligands for important drug targets such as chemokine and opioid receptors. The synthetic protocols and biological data presented herein provide a foundation for researchers in the field of drug discovery to explore the potential of this and related scaffolds in the development of new therapeutics. The structured approach to synthesis and screening, coupled with a deep understanding of the target GPCR's signaling pathway, is essential for the successful identification of promising drug candidates.
References
Application Notes and Protocols for the Enzymatic Kinetic Resolution of 4-Amino-1-Methylcyclohexanol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 4-amino-1-methylcyclohexanol and its isomers are valuable building blocks in medicinal chemistry, contributing to the synthesis of complex molecules with specific stereochemistry crucial for their pharmacological activity. Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign method for separating racemic mixtures of such chiral compounds. This application note provides a detailed guide to developing a protocol for the enzymatic kinetic resolution of racemic 4-amino-1-methylcyclohexanol. While specific literature on this exact substrate is limited, the protocols and data presented here are based on established and effective methods for structurally analogous aminocyclohexanols and related chiral amines and alcohols. Lipase-catalyzed acylation is a particularly robust and widely used strategy for this purpose.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a process where an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. In the case of a racemic amino alcohol, a lipase can be used to selectively acylate either the amino or the hydroxyl group of one enantiomer at a much higher rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, non-preferred enantiomer, which can then be separated by standard chemical methods. For optimal resolution, the reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (e.e.) for both the product and the remaining substrate.
Data Presentation: Enzymatic Resolution of Analogous Compounds
The following table summarizes quantitative data from studies on the enzymatic kinetic resolution of various aminocycloalkanol derivatives. This data can serve as a valuable reference for selecting starting conditions for the resolution of 4-amino-1-methylcyclohexanol.
| Substrate | Enzyme | Acylating Agent | Solvent | Conversion (%) | e.e. of Product (%) | e.e. of Substrate (%) | Reference |
| cis-2-Aminocyclopentanecarboxamide | Candida antarctica lipase B (CAL-B) | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (4:1) | 50 | >99 | 97 | [1] |
| trans-2-Aminocyclopentanecarboxamide | Candida antarctica lipase B (CAL-B) | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (4:1) | 50 | 97 | 97 | [2] |
| cis-2-Aminocyclohexanecarboxamide | Candida antarctica lipase B (CAL-B) | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (1:1) | 50 | 99 | >99 | [2] |
| trans-2-Aminocyclohexanecarboxamide | Candida antarctica lipase B (CAL-B) | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (1:1) | 47 | 88 | >99 | [2] |
| Racemic 2-substituted cycloalkanols | Pseudomonas cepacia lipase (PSL) | Vinyl acetate | Diethyl ether | ~50 | >99 (for R-ester) | >99 (for S-alcohol) | [3] |
| Racemic 2-substituted cycloalkanols | Novozym 435 (CAL-B immobilized) | Vinyl acetate | Diisopropyl ether | ~50 | >99 (for R-ester) | >99 (for S-alcohol) | [3] |
TBME: tert-Butyl methyl ether; TAA: tert-Amyl alcohol
Experimental Workflow and Methodologies
The following diagram illustrates a typical experimental workflow for the enzymatic kinetic resolution of 4-amino-1-methylcyclohexanol.
References
Application Notes and Protocols: Asymmetric Synthesis of Pharmaceutical Intermediates Using cis-4-Amino-1-methylcyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
cis-4-Amino-1-methylcyclohexanol is a chiral building block with potential applications in the asymmetric synthesis of pharmaceutical intermediates. Its rigid cyclohexane scaffold, coupled with the stereochemically defined amino and hydroxyl functionalities, makes it an attractive starting material for the construction of complex chiral molecules. The cis relationship between the amino and hydroxyl groups can influence the conformational preferences of intermediates and transition states in a synthetic sequence, thereby enabling stereocontrol in subsequent reactions. This document aims to provide a comprehensive overview of the application of this compound in the asymmetric synthesis of pharmaceutical intermediates, including detailed experimental protocols and data.
The following sections will focus on the synthesis of the related and more widely documented chiral building block, cis-4-aminocyclohexanol, and its enzymatic preparation, which provides a potential route to chiral aminocyclohexanol derivatives. This information may serve as a foundational resource for researchers interested in exploring the potential of this compound and its analogs in asymmetric synthesis.
Enzymatic Synthesis of cis-4-Aminocyclohexanol
The stereoselective synthesis of cis-4-aminocyclohexanol can be achieved through a one-pot, two-step enzymatic cascade starting from 1,4-cyclohexanedione. This biocatalytic approach offers high diastereoselectivity under mild reaction conditions.[1]
Experimental Workflow: One-Pot Enzymatic Synthesis of cis-4-Aminocyclohexanol
Caption: One-pot, two-step enzymatic cascade for the synthesis of cis-4-aminocyclohexanol.
Quantitative Data: Enzymatic Synthesis of cis-4-Aminocyclohexanol
The diastereoselectivity of the enzymatic synthesis is highly dependent on the choice of the amine transaminase (ATA). The following table summarizes typical results for a one-pot synthesis using a ketoreductase (KRED) from Lactobacillus kefir (LK-KRED) and a specific amine transaminase.
| Amine Transaminase (ATA) | Amine Donor | Conversion (%) | Diastereomeric Ratio (cis:trans) |
| ATA-200 | Isopropylamine | >95% | >99:1 |
Experimental Protocol: One-Pot Enzymatic Synthesis of cis-4-Aminocyclohexanol
This protocol is adapted from a published procedure for the gram-scale synthesis of cis-4-aminocyclohexanol.[1]
Materials:
-
1,4-Cyclohexanedione
-
Ketoreductase from Lactobacillus kefir (LK-KRED) cell lysate
-
Amine Transaminase (ATA-200)
-
NADP⁺
-
Isopropylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Magnesium chloride (MgCl₂)
Procedure:
-
In a suitable reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.5).
-
Add 1,4-cyclohexanedione to the buffer to a final concentration of 50 mM.
-
Add the following reagents to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO.
-
Initiate the reaction by adding freshly prepared LK-KRED cell lysate (e.g., 0.2 mg/mL) and ATA-200 (e.g., 2 mg/mL).
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress using a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, the product can be isolated and purified using standard techniques, such as column chromatography.
Potential Applications and Future Directions
While specific examples are currently limited in the literature, the chiral scaffold of this compound suggests its potential utility in several areas of asymmetric synthesis for pharmaceutical development:
-
Chiral Ligands: The amino and hydroxyl groups can be functionalized to create novel chiral ligands for asymmetric catalysis. These ligands could be employed in reactions such as asymmetric hydrogenation, transfer hydrogenation, or carbon-carbon bond-forming reactions.
-
Chiral Auxiliaries: The molecule could be used as a chiral auxiliary, where it is temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereochemistry is established, the auxiliary can be cleaved and potentially recycled.
-
Scaffold for Drug Discovery: The rigid cyclohexane core with its defined stereochemistry can serve as a scaffold for the synthesis of new chemical entities. The amino and hydroxyl groups provide convenient handles for diversification and the introduction of pharmacophoric features.
Further research is warranted to explore and document the practical applications of this compound in the asymmetric synthesis of specific pharmaceutical intermediates. The development of synthetic routes that utilize this chiral building block could provide novel and efficient pathways to valuable drug candidates.
Logical Relationship of Potential Applications
Caption: Potential applications of this compound in pharmaceutical synthesis.
References
Application Notes and Protocols: Derivatization of cis-4-amino-1-methylcyclohexanol for Biological Screening
Introduction
Small molecules built upon conformationally restricted scaffolds are of significant interest in drug discovery. The cyclohexyl moiety provides a rigid three-dimensional framework that can orient functional groups in precise vectors, facilitating specific interactions with biological targets. cis-4-amino-1-methylcyclohexanol is a versatile building block possessing a primary amine that serves as a convenient handle for derivatization, and a tertiary alcohol that can influence solubility and participate in hydrogen bonding.
This document outlines protocols for the parallel synthesis of amide and sulfonamide libraries based on the this compound scaffold. Furthermore, it describes a general workflow for high-throughput screening of these libraries to identify novel bioactive compounds. The derivatization strategies and screening protocols are designed for researchers in drug development and medicinal chemistry aiming to explore the chemical space around this scaffold for the identification of new therapeutic leads. While the biological data presented herein is illustrative, it is based on established structure-activity relationship (SAR) principles for similar aminocyclohexanol derivatives.
Derivatization Strategies
The primary amine of this compound is readily acylated or sulfonylated to generate diverse libraries of amides and sulfonamides. These functional groups are prevalent in known drugs and offer a range of electronic and steric properties to probe interactions with biological targets.
Amide Library Synthesis
Amide bond formation is a robust and well-established reaction in medicinal chemistry. The parallel synthesis of an amide library from this compound can be efficiently achieved using a variety of carboxylic acids and a suitable coupling agent.
Sulfonamide Library Synthesis
Sulfonamides are another important class of compounds with a broad spectrum of biological activities. The synthesis of a sulfonamide library involves the reaction of this compound with a panel of sulfonyl chlorides in the presence of a base.
Experimental Protocols
Protocol 1: Parallel Synthesis of an Amide Library
This protocol describes the parallel synthesis of an 8-member amide library from this compound and a selection of carboxylic acids in a 96-well plate format.
Materials:
-
This compound
-
A selection of 8 carboxylic acids (e.g., benzoic acid, 4-chlorobenzoic acid, 3-methoxybenzoic acid, thiophene-2-carboxylic acid, cyclohexane carboxylic acid, acetic acid, isobutyric acid, phenylacetic acid)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
96-well reaction block with sealing mat
-
Multichannel pipette
-
Centrifugal evaporator
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.5 M stock solutions of each of the 8 carboxylic acids in anhydrous DMF in separate vials.
-
Prepare a 0.5 M stock solution of HATU in anhydrous DMF.
-
Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To 8 wells of the 96-well reaction block, add 100 µL (50 µmol) of the this compound stock solution.
-
To each of these wells, add 100 µL (50 µmol) of one of the 8 different carboxylic acid stock solutions.
-
To each well, add 100 µL (50 µmol) of the HATU stock solution.
-
Finally, to each well, add 100 µL (100 µmol) of the DIPEA stock solution.
-
-
Reaction and Workup:
-
Seal the reaction block with the sealing mat.
-
Shake the reaction block at room temperature for 16 hours.
-
After the reaction is complete, quench each reaction with 200 µL of water.
-
The crude products in DMF can be directly submitted for high-throughput screening after appropriate dilution. For purification, the products can be extracted with ethyl acetate and purified by preparative HPLC.
-
-
Analysis:
-
Analyze the purity and confirm the identity of the products by LC-MS.
-
Protocol 2: Parallel Synthesis of a Sulfonamide Library
This protocol outlines the parallel synthesis of an 8-member sulfonamide library.
Materials:
-
This compound
-
A selection of 8 sulfonyl chlorides (e.g., benzenesulfonyl chloride, 4-toluenesulfonyl chloride, 4-methoxybenzenesulfonyl chloride, thiophene-2-sulfonyl chloride, methanesulfonyl chloride, propane-1-sulfonyl chloride, 4-fluorobenzenesulfonyl chloride, 3-nitrobenzenesulfonyl chloride)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block with sealing mat
-
Multichannel pipette
-
Centrifugal evaporator
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DCM.
-
Prepare 0.5 M stock solutions of each of the 8 sulfonyl chlorides in anhydrous DCM in separate vials.
-
-
Reaction Setup:
-
To 8 wells of the 96-well reaction block, add 100 µL (50 µmol) of the this compound stock solution.
-
To each well, add 50 µL (excess) of anhydrous pyridine.
-
Cool the reaction block to 0 °C in an ice bath.
-
To each well, add 100 µL (50 µmol) of one of the 8 different sulfonyl chloride stock solutions dropwise.
-
-
Reaction and Workup:
-
Seal the reaction block and allow it to warm to room temperature while shaking for 12 hours.
-
Quench each reaction with 200 µL of 1 M HCl (aq).
-
Extract each well with 500 µL of DCM.
-
The organic layers can be collected, washed with brine, dried over Na₂SO₄, and the solvent removed in a centrifugal evaporator.
-
-
Analysis:
-
The crude products can be redissolved in DMSO for biological screening.
-
Analyze the purity and confirm the identity of the products by LC-MS.
-
Data Presentation
The following tables present illustrative biological activity data for the synthesized amide and sulfonamide libraries against a hypothetical kinase target, "Kinase X". The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 1: Biological Activity of Amide Derivatives against Kinase X
| Compound ID | R Group | IC₅₀ (µM) |
| A-1 | Phenyl | 5.2 |
| A-2 | 4-Chlorophenyl | 1.8 |
| A-3 | 3-Methoxyphenyl | 7.5 |
| A-4 | Thiophen-2-yl | 3.4 |
| A-5 | Cyclohexyl | 15.6 |
| A-6 | Methyl | > 50 |
| A-7 | Isopropyl | 25.1 |
| A-8 | Benzyl | 2.9 |
Table 2: Biological Activity of Sulfonamide Derivatives against Kinase X
| Compound ID | R Group | IC₅₀ (µM) |
| S-1 | Phenyl | 8.9 |
| S-2 | 4-Tolyl | 4.3 |
| S-3 | 4-Methoxyphenyl | 12.1 |
| S-4 | Thiophen-2-yl | 6.7 |
| S-5 | Methyl | 35.8 |
| S-6 | Propyl | 28.4 |
| S-7 | 4-Fluorophenyl | 3.1 |
| S-8 | 3-Nitrophenyl | 1.5 |
Visualizations
Derivatization and Screening Workflow
The following diagram illustrates the overall workflow from the starting material to the identification of bioactive "hits".
Caption: Workflow for the synthesis and screening of a compound library.
Hypothetical Kinase Signaling Pathway
The diagram below depicts a simplified, hypothetical signaling pathway that could be targeted by the synthesized compounds. In this example, "Kinase X" is a downstream effector of a receptor tyrosine kinase (RTK).
Caption: A simplified receptor tyrosine kinase signaling pathway.
Application of Cis-4-amino-1-methylcyclohexanol in the Design of Conformationally Restricted Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of peptide conformation is a cornerstone of modern drug design and chemical biology. Unstructured peptides often suffer from poor metabolic stability and low receptor affinity due to the entropic penalty of binding. The incorporation of rigid structural motifs is a powerful strategy to pre-organize a peptide into a bioactive conformation, thereby enhancing its potency, selectivity, and bioavailability. Cis-4-amino-1-methylcyclohexanol is a versatile building block for inducing conformational constraints in peptides. Its rigid cyclic structure can be used to mimic secondary structures such as β-turns, which are pivotal for molecular recognition events, including protein-protein interactions.
This document provides detailed application notes and protocols for the incorporation of this compound into peptides, their subsequent conformational analysis, and their potential application as inhibitors of oncogenic signaling pathways.
Application: Inhibition of HER2-HER3 Protein-Protein Interaction
The heterodimerization of the human epidermal growth factor receptors HER2 and HER3 is a critical driver of tumor progression in various cancers, particularly in HER2-positive breast cancer. This interaction activates downstream signaling cascades, most notably the PI3K/AKT/mTOR pathway, which promotes cell proliferation, survival, and resistance to therapy.[1][2][3] Peptidomimetics that can disrupt the HER2-HER3 interface are promising therapeutic agents.[1] By using this compound to induce a β-turn conformation in a peptide sequence derived from the interaction site, it is possible to design potent and stable inhibitors of this oncogenic signaling axis.
Proposed Signaling Pathway Inhibition
The following diagram illustrates the HER2-HER3 signaling pathway and the proposed point of intervention for a peptidomimetic containing this compound.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating a this compound Derivative
This protocol describes the manual Fmoc-based solid-phase synthesis of a model peptide where this compound is incorporated as a dipeptide isostere. The hydroxyl group of the amino alcohol will form an ester linkage with the C-terminus of the preceding amino acid, and its amino group will form a peptide bond with the subsequent amino acid. For synthesis, the amino group of this compound needs to be protected (e.g., with Fmoc) and the hydroxyl group remains free for coupling.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-cis-4-amino-1-methylcyclohexanol
-
Coupling reagents: HATU (1-[(Dimethylamino)(dimethyliminium)methyl]-1H-1,2,3-triazolo[4,5-b]pyridine-3-oxide hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF, Methanol, and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF, Methanol, and DCM.
-
-
Incorporation of Fmoc-cis-4-amino-1-methylcyclohexanol:
-
Couple the amino acid preceding the cyclic moiety as described in step 3.
-
For the ester linkage, pre-activate the C-terminal carboxyl group of the resin-bound peptide. Then, couple Fmoc-cis-4-amino-1-methylcyclohexanol using a suitable esterification method (e.g., using DIC/DMAP).
-
Alternatively, to form an amide bond with the amino group of the cyclic moiety, perform the coupling as described in step 3 using Fmoc-cis-4-amino-1-methylcyclohexanol.
-
-
Peptide Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, DCM, and Methanol, and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Conformational Analysis by NMR Spectroscopy
This protocol outlines the key NMR experiments to determine the solution conformation of the synthesized peptide, focusing on the structural constraints imposed by the this compound residue.
Materials:
-
Purified peptide
-
Deuterated solvents (e.g., DMSO-d6, Methanol-d4)
-
NMR spectrometer (≥500 MHz)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.5 mL of the chosen deuterated solvent.
-
1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and signal dispersion. Well-dispersed amide proton signals (typically 6-9 ppm) suggest a folded structure.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify coupled spin systems for each amino acid residue.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Acquire a ROESY (mixing time ~200 ms) or NOESY (mixing time ~250-400 ms) spectrum to identify through-space correlations between protons that are close in space (< 5 Å).
-
Look for key NOEs:
-
Sequential Hα(i) to HN(i+1) NOEs to confirm the peptide sequence.
-
Medium-range NOEs (e.g., Hα(i) to HN(i+2), HN(i) to HN(i+2)) are indicative of turn structures.
-
NOEs between protons on the cyclohexyl ring and adjacent peptide residues will define the orientation of the cyclic constraint.
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to assign the ¹³C chemical shifts of protonated carbons.
-
Temperature Coefficient Measurement: Acquire a series of 1D ¹H spectra at different temperatures (e.g., 298 K to 328 K in 5 K increments). Calculate the temperature coefficient (dδ/dT in ppb/K) for each amide proton. Values less negative than -4.5 ppb/K are indicative of amide protons involved in intramolecular hydrogen bonds, a hallmark of stable secondary structures like β-turns.
-
Data Analysis and Structure Calculation:
-
Assign all proton and carbon resonances.
-
Integrate ROESY/NOESY cross-peaks to derive distance restraints.
-
Use the temperature coefficients to identify hydrogen bond restraints.
-
Perform molecular dynamics simulations and structure calculations using software like CYANA, XPLOR-NIH, or Amber, incorporating the experimental restraints to generate an ensemble of low-energy structures.
-
Quantitative Data
The following table presents representative NMR data for peptides containing cis-2-aminocyclohexanecarboxylic acid (cis-ACHC), a close structural analog of this compound.[4][5] This data can be used as a reference for expected chemical shifts and temperature coefficients when analyzing peptides containing the target compound. The data suggests that cis-ACHC residues tend to adopt extended conformations.[5]
| Residue | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Amide Proton Temp. Coeff. (dδ/dT, ppb/K) |
| Fmoc-cis-ACHC-OH | |||
| Hα (CH-COOH) | ~1.90 | ~48.4 | N/A |
| Hβ (CH-NH) | ~2.09 | ~50.8 | N/A |
| Cyclohexyl CH₂ | 0.80 - 1.90 | 24.8, 25.2, 28.8, 32.2 | N/A |
| NH | ~5.61 | N/A | N/A |
| Peptide-bound cis-ACHC | |||
| Hα | 4.50 - 4.60 | 52.0 - 54.0 | -4.5 to -6.0 |
| Hβ | 3.80 - 4.00 | 55.0 - 57.0 | N/A |
| NH | 7.80 - 8.50 | N/A | -4.5 to -6.0 |
Note: The exact chemical shifts will be highly dependent on the peptide sequence and the solvent used.
Summary
This compound is a promising building block for the design of conformationally restricted peptides. Its incorporation via standard solid-phase peptide synthesis protocols allows for the creation of peptidomimetics with defined secondary structures. These constrained peptides can serve as valuable tools for probing biological systems and as starting points for the development of novel therapeutics, such as inhibitors of the HER2-HER3 protein-protein interaction. The detailed protocols and reference data provided herein offer a comprehensive guide for researchers venturing into this exciting area of peptide design.
References
- 1. Novel Peptidomimetics for Inhibition of HER2:HER3 Heterodimerization in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: HER3 targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biocatalytic Production of cis-4-amino-1-methylcyclohexanol using Transaminases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). The stereochemistry of these amines often dictates the efficacy and safety of a drug. Traditional chemical methods for synthesizing chiral amines can be fraught with challenges, including the use of harsh reagents, poor stereoselectivity, and the generation of significant waste. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative.
Transaminases (TAs), particularly ω-transaminases, have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[1][2] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a ketone acceptor with high stereoselectivity.[3] This application note details the use of transaminases for the production of cis-4-amino-1-methylcyclohexanol, a valuable intermediate for various pharmaceutical compounds. The synthesis involves the stereoselective amination of 1-methyl-4-oxocyclohexanone. Recent studies have demonstrated that the diastereoselectivity of transaminase-catalyzed reactions on substituted cyclohexanones can be controlled by reaction conditions to favor either the cis or trans product.[1]
Reaction Scheme
The biocatalytic production of this compound is achieved through the asymmetric amination of 1-methyl-4-oxocyclohexanone using a transaminase. An amino donor, such as L-alanine or isopropylamine, provides the amino group. The reaction equilibrium can be shifted towards the product by using an excess of the amine donor or by removing the ketone byproduct.[3][4]
Caption: Biocatalytic amination of 1-methyl-4-oxocyclohexanone.
Data Presentation
The following tables summarize the quantitative data for the biocatalytic production of this compound. The data is based on studies of the closely related substrate 4-methylcyclohexanone, demonstrating the principle of stereodivergent synthesis.[1]
Table 1: Transaminase Screening for Amination of 4-methylcyclohexanone
| Enzyme | Source Organism | Diastereomeric Ratio (cis:trans) | Conversion (%) | Reference |
| Wild-type Vf-ATA (Kinetic Control) | Vibrio fluvialis | >95:5 | >95 | [1] |
| Wild-type Vf-ATA (Thermodynamic Control) | Vibrio fluvialis | <10:>90 | ~70 | [1] |
Table 2: Optimized Reaction Conditions for Stereodivergent Synthesis
| Parameter | Kinetic Control (favors cis) | Thermodynamic Control (favors trans) |
| L-Alanine Concentration | High excess (e.g., 10 equiv.) | Limited (e.g., 1.5 equiv.) |
| Exogenous PLP | Omitted | Supplemented (e.g., 1 mol%) |
| pH | 7.5 - 8.5 | 7.5 - 8.5 |
| Temperature (°C) | 30 - 37 | 30 - 37 |
| Reaction Time (h) | 24 - 48 | 48 - 72 |
Experimental Protocols
Protocol 1: Screening of Transaminases
This protocol outlines a general method for screening a panel of transaminases for their activity and stereoselectivity towards 1-methyl-4-oxocyclohexanone.
Materials:
-
Transaminase library (e.g., commercially available kits)
-
1-methyl-4-oxocyclohexanone
-
L-Alanine
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
DMSO (optional, as a co-solvent)
-
96-well microtiter plates
-
Plate shaker with temperature control
-
GC or HPLC with a chiral column for analysis
Procedure:
-
Prepare a stock solution of 1-methyl-4-oxocyclohexanone (e.g., 100 mM in DMSO).
-
Prepare a stock solution of L-alanine (e.g., 1 M in potassium phosphate buffer).
-
Prepare a stock solution of PLP (e.g., 10 mM in potassium phosphate buffer).
-
In each well of a 96-well plate, add:
-
5 µL of 1-methyl-4-oxocyclohexanone stock solution (final concentration 10 mM).
-
50 µL of L-alanine stock solution (final concentration 100 mM).
-
1 µL of PLP stock solution (final concentration 0.2 mM).
-
Potassium phosphate buffer to a final volume of 490 µL.
-
-
To initiate the reaction, add 10 µL of transaminase solution (e.g., cell-free extract or purified enzyme at 1-5 mg/mL).
-
Seal the plate and incubate at 30°C with shaking (e.g., 200 rpm) for 24 hours.
-
Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortex.
-
Centrifuge the plate to separate the layers.
-
Analyze the organic layer by chiral GC or HPLC to determine the conversion and diastereomeric ratio of cis- and trans-4-amino-1-methylcyclohexanol.
Protocol 2: Preparative Scale Synthesis of this compound (Kinetic Control)
This protocol is designed for the selective synthesis of the cis-isomer on a larger scale.
Materials:
-
Transaminase from Vibrio fluvialis (Vf-ATA) (whole cells or cell-free extract)
-
1-methyl-4-oxocyclohexanone
-
L-Alanine
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Reaction vessel with temperature and pH control
-
Centrifuge
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
In a reaction vessel, dissolve L-alanine (10 equivalents relative to the substrate) in potassium phosphate buffer.
-
Add the Vf-ATA biocatalyst (e.g., 10-50 g/L of wet cell weight).
-
Add 1-methyl-4-oxocyclohexanone (e.g., 50 mM final concentration).
-
Maintain the reaction at 30°C with stirring. Monitor and adjust the pH to 8.0 as needed.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.
-
Once the reaction has reached the desired conversion (typically >95% after 24-48 hours), stop the reaction by centrifuging to remove the biocatalyst.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or crystallization to yield pure this compound.
Visualizations
Caption: General experimental workflow for biocatalytic production.
Caption: Logical relationship for achieving stereocontrol.
References
- 1. To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transaminase - Wordpress [reagents.acsgcipr.org]
- 4. ω-Transaminases for the amination of functionalised cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01204J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of cis-4-Amino-1-Methylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of cis-4-amino-1-methylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
The main challenges include:
-
Controlling Diastereoselectivity: Achieving a high cis to trans ratio of the amino and hydroxyl groups is a significant hurdle. The presence of the methyl group at the C1 position adds another layer of complexity to the stereochemical control.
-
Side Product Formation: Unwanted byproducts such as the corresponding trans-isomer, diols, or diamines can complicate purification and reduce the overall yield.[1][2]
-
Catalyst Specificity and Compatibility: In chemoenzymatic routes, finding a keto reductase (KRED) and an amine transaminase (ATA) that are not only stereoselective but also compatible with each other and the substrate is crucial.[1][2]
-
Purification: Separating the desired cis-isomer from the trans-isomer can be difficult due to their similar physical properties.
Q2: What are the common synthetic routes to prepare 4-amino-1-methylcyclohexanol isomers?
Common strategies involve:
-
Chemoenzymatic Cascade Reactions: This approach often starts from 1,4-cyclohexanedione and utilizes a combination of keto reductases (KREDs) and amine transaminases (ATAs) in a one-pot synthesis to control the stereochemistry.[1][2]
-
Reduction of β-Enaminoketones: This method involves the preparation of a β-enaminoketone intermediate followed by a reduction step to yield the aminocyclohexanol. However, this can often lead to a mixture of diastereomers.
-
Modified Mitsunobu Reaction: This reaction can be used to introduce the amino group with inversion of configuration, offering a pathway to stereocontrol.[3][4][5][6]
Q3: How does the C1-methyl group influence the stereoselectivity of the synthesis?
The axial or equatorial orientation of the methyl group on the cyclohexanone precursor can sterically hinder the approach of reagents, thereby influencing the facial selectivity of the reduction and the final stereochemistry of the hydroxyl group. This steric hindrance needs to be carefully considered when choosing a reducing agent or designing an enzyme's active site.
Troubleshooting Guides
Issue 1: Low cis : trans Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Incorrect Reducing Agent | For chemical reductions, the steric bulk of the hydride reagent is critical. Bulky reducing agents (e.g., L-Selectride®) tend to favor the formation of the cis-isomer by attacking from the less hindered equatorial face. Conversely, smaller reducing agents (e.g., NaBH₄) may lead to a mixture of isomers.[7] |
| Suboptimal Enzyme Selection (in Chemoenzymatic Routes) | The choice of keto reductase (KRED) is crucial for controlling the stereochemistry of the hydroxyl group. Screen a panel of KREDs with varying stereopreferences. Some KREDs exhibit high selectivity for the formation of cis-diols. |
| Poor Stereocontrol in Amination Step (in Chemoenzymatic Routes) | The amine transaminase (ATA) determines the stereochemistry of the amino group. Select an ATA that exhibits high cis-selectivity for the 4-hydroxy-1-methylcyclohexanone intermediate. |
| Reaction Temperature | Lowering the reaction temperature can enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.[8] |
Issue 2: Formation of Undesired Byproducts
| Potential Cause | Troubleshooting Steps |
| Over-reduction to Diol (in Chemoenzymatic Routes) | The KRED may be reducing both carbonyl groups of the 1,4-cyclohexanedione precursor. Select a KRED that shows high regioselectivity for the mono-reduction of the diketone.[1][2] |
| Formation of Diamine (in Chemoenzymatic Routes) | The ATA may be aminating both carbonyl groups. Optimize the reaction conditions (e.g., substrate concentration, enzyme loading) to favor mono-amination.[1][2] |
| Side Reactions in Mitsunobu Reaction | The Mitsunobu reaction is known for producing byproducts that can be difficult to remove. Ensure the use of purified reagents and consider alternative workup procedures or modified Mitsunobu reagents to simplify purification.[4][6] |
Issue 3: Difficulty in Separating cis and trans Isomers
| Potential Cause | Troubleshooting Steps |
| Similar Physical Properties of Isomers | Separation by column chromatography can be challenging. Consider derivatization of the amino or hydroxyl group to create diastereomers with more distinct physical properties, facilitating separation. Subsequent removal of the derivatizing group will yield the pure isomer. |
| Inefficient Crystallization | Fractional crystallization can be an effective method for separating diastereomers. Experiment with different solvent systems to find conditions that selectively crystallize the desired cis-isomer. |
Data Presentation
Table 1: Comparison of Diastereoselectivity in the Reduction of Substituted Cyclohexanones
| Substrate | Reducing Agent | Solvent | Temperature (°C) | cis : trans Ratio | Reference |
| 4-tert-Butylcyclohexanone | NaBH₄ | EtOH | 25 | 15 : 85 | Fieser & Fieser |
| 4-tert-Butylcyclohexanone | L-Selectride® | THF | -78 | 98 : 2 | Brown et al. |
| 4-Hydroxycyclohexanone | Lactobacillus kefir KRED | Phosphate Buffer | 30 | >99 : 1 | [1] |
| 4-Aminocyclohexanone | Rh/C, H₂ | H₂O | 70 | 30 : 70 | Rylander |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Reduction of 4-Amino-1-methylcyclohexanone
This protocol provides a general method for the chemical reduction of the ketone precursor to favor the cis-isomer.
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-amino-1-methylcyclohexanone hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1.5 eq, 1.0 M in THF) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of water, followed by 1 M NaOH and 30% H₂O₂.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the cis and trans isomers.
Protocol 2: Chemoenzymatic Synthesis of cis-4-Aminocyclohexanol
This protocol is adapted from a known procedure for the synthesis of the parent compound and can be optimized for the 1-methylated analog.[2]
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of 1,4-cyclohexanedione (50 mM) in 50 mM sodium phosphate buffer (pH 7.0).
-
Cofactor and Co-substrate: Add NAD(P)⁺ (1.0 mM) and isopropanol (100 mM).
-
Enzyme Addition (KRED): Add a selected keto reductase (KRED) with known cis-selectivity.
-
First Enzymatic Step: Stir the mixture at 30 °C and 700 rpm for 12 hours to facilitate the mono-reduction of the diketone to 4-hydroxycyclohexanone.
-
Enzyme Addition (ATA): Add a cis-selective amine transaminase (ATA) and an amine donor (e.g., isopropylamine).
-
Second Enzymatic Step: Continue to stir the reaction at 30 °C for another 24-48 hours.
-
Workup and Purification: Adjust the pH of the reaction mixture to >10 with NaOH and extract with an organic solvent (e.g., ethyl acetate). The product can be further purified by crystallization as the hydrochloride salt.
Mandatory Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Stereocontrolled preparation of cyclohexane amino alcohols utilising a modified Mitsunobu reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Assymetric Induction [www2.chemistry.msu.edu]
- 8. benchchem.com [benchchem.com]
Byproduct formation in the synthesis of 4-amino-1-methylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the synthesis of 4-amino-1-methylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-amino-1-methylcyclohexanol, and what are the expected byproducts?
A1: The most common laboratory-scale synthesis is the reductive amination of 1-methylcyclohexan-4-one. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced to the desired amine.[1] Water is the primary theoretical byproduct.[2] However, several undesired side products can form depending on the reaction conditions and reagents used.
Potential byproducts include:
-
1-methylcyclohexan-4-ol: Formed by the direct reduction of the starting ketone.
-
N-(1-methylcyclohexyl)-4-amino-1-methylcyclohexanol (Tertiary Amine): Results from the reaction of the desired primary amine with another molecule of the starting ketone.
-
Imine Intermediate: Incomplete reduction can leave the imine intermediate in the product mixture.
-
Cis- and Trans-isomers: The product is a mixture of stereoisomers. The ratio of these isomers can be influenced by the reaction conditions.
Troubleshooting Guide
Q2: I am observing a significant amount of 1-methylcyclohexan-4-ol in my product mixture. How can I prevent this?
A2: The formation of the alcohol byproduct is due to the reduction of the carbonyl group in the starting material, 1-methylcyclohexan-4-one. To minimize this, consider the following:
-
Choice of Reducing Agent: Use a milder reducing agent that is more selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations as it is less reactive towards the ketone compared to stronger reducing agents like sodium borohydride (NaBH₄).[1]
-
Reaction Conditions: Ensure that the imine formation is favored before the addition of the reducing agent. This can be achieved by pre-stirring the ketone and the amine source (e.g., ammonia or an ammonium salt) for a period before introducing the reducing agent.
-
pH Control: The pH of the reaction mixture can influence the rate of imine formation and reduction. Mildly acidic conditions often favor the formation of the iminium ion.[1]
Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions, minimizing alcohol byproduct formation.[1] | Moisture sensitive; releases acetic acid. | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective at acidic pH; selective for iminium ions. | Highly toxic (releases HCN at low pH). | Methanol (MeOH), Ethanol (EtOH) |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce the starting ketone to an alcohol. | Methanol (MeOH), Ethanol (EtOH) |
| Catalytic Hydrogenation (e.g., H₂/Pd, H₂/Raney Ni) | "Clean" reaction with water as the only theoretical byproduct; can be highly selective.[2][3] | Requires specialized high-pressure equipment; catalyst can be pyrophoric. | Ethanol (EtOH), Methanol (MeOH), Water |
Q3: My analysis shows a byproduct with a higher molecular weight than the desired product. What is it and how can I avoid it?
A3: A higher molecular weight byproduct is likely a secondary or tertiary amine, formed by the reaction of the newly formed primary amine with another molecule of the starting ketone. To prevent this over-alkylation:
-
Excess Ammonia: Use a large excess of the ammonia source. This will increase the probability of the ketone reacting with ammonia rather than the product amine.[2]
-
Controlled Addition of Ketone: Add the 1-methylcyclohexan-4-one slowly to the reaction mixture containing a high concentration of ammonia and the reducing agent. This ensures that the ketone concentration remains low, disfavoring the side reaction with the product.
Q4: My reaction appears incomplete, with the starting material and potentially the imine intermediate remaining. What steps should I take?
A4: Incomplete conversion can be due to several factors:
-
Insufficient Reducing Agent: Ensure at least a stoichiometric amount of the reducing agent is used. For borohydride reagents, it is common to use a slight excess (e.g., 1.5 equivalents).
-
Reaction Time and Temperature: The reaction may require a longer time or gentle heating to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Catalyst Deactivation (for catalytic hydrogenation): If using catalytic hydrogenation, the catalyst may have lost its activity. Ensure proper handling and activation of the catalyst.
Visual Guides and Protocols
Reaction Pathway and Byproduct Formation
Caption: Main reaction and byproduct pathways in the synthesis of 4-amino-1-methylcyclohexanol.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Experimental Protocol
Reductive Amination of 1-Methylcyclohexan-4-one using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization.
Materials and Reagents:
-
1-Methylcyclohexan-4-one
-
Ammonium acetate or ammonia in methanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Glacial acetic acid (optional, if starting with ammonia)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methylcyclohexan-4-one (1.0 eq) and dissolve it in anhydrous DCM.
-
Amine Source: Add ammonium acetate (2.0-5.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC until the starting material is consumed (typically 4-24 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
References
Optimization of reaction conditions for high-yield cis-4-amino-1-methylcyclohexanol synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of cis-4-amino-1-methylcyclohexanol, a key intermediate in pharmaceutical development. As optimized protocols for this specific molecule are not widely published, this guide is based on established principles of catalytic hydrogenation of substituted aminophenols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most practical and commonly employed method is the catalytic hydrogenation of the aromatic ring of a suitable precursor, typically 4-amino-1-methylphenol or its N-acetylated derivative. This reaction involves the reduction of the benzene ring to a cyclohexane ring using a heterogeneous catalyst under a hydrogen atmosphere. The key challenge lies in controlling the stereochemistry to maximize the yield of the desired cis-isomer.
Q2: Which catalyst is best suited for achieving high cis-selectivity?
A2: Catalyst choice is critical for stereoselectivity in phenol hydrogenation. Rhodium-based catalysts, particularly 5% rhodium on alumina (Rh/Al₂O₃), are known to favor the formation of cis-isomers.[1][2][3] In contrast, palladium-based catalysts often yield the trans-isomer as the major product.[1][2][3] Raney Nickel is another versatile catalyst used for hydrogenating aminophenols, though its stereoselectivity can be less pronounced.[4][5]
Q3: How do reaction conditions affect the cis:trans isomer ratio?
A3: Several reaction parameters significantly influence the stereochemical outcome:
-
Temperature: Higher temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the less favored isomer.
-
Hydrogen Pressure: Higher pressures generally increase the rate of hydrogenation but can also impact selectivity. The effect is catalyst and substrate-dependent.
-
Solvent: The polarity of the solvent can influence the reaction. Polar solvents like ethanol are commonly used and can affect the adsorption of the substrate onto the catalyst surface, thereby influencing the stereochemical pathway.[6]
Q4: What are the main side products to be aware of?
A4: The primary "undesired" product is the trans-4-amino-1-methylcyclohexanol isomer. Other potential side reactions, though generally less common under optimized conditions, could include deamination (loss of the amino group) or incomplete hydrogenation, resulting in residual starting material or intermediates. With some catalysts, hydrogenolysis (cleavage of the C-O bond) can occur, leading to the formation of 4-methylcyclohexylamine.
Q5: How can I purify the final product and separate the cis and trans isomers?
A5: Separating diastereomers like cis and trans isomers can be challenging. Fractional crystallization is a common method, exploiting differences in solubility and crystal lattice energy between the isomers.[7] For the closely related 4-aminocyclohexanol, a method involving the addition of concentrated potassium or sodium hydroxide to an aqueous solution has been reported to selectively precipitate the trans-isomer, which could potentially be adapted.[8] Column chromatography is also a viable, albeit less scalable, purification method.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The catalyst may be old, have been improperly stored, or has been deactivated. Use a fresh batch of catalyst. For some catalysts like Raney Nickel, ensure it has been properly activated and is not pyrophoric.[4] |
| Catalyst Poisoning | Impurities in the starting material, solvent, or hydrogen gas (especially sulfur compounds) can poison the catalyst.[10] Ensure high-purity reagents and solvents. If poisoning is suspected, increasing the catalyst loading might help, but addressing the source of contamination is the best long-term solution. |
| Insufficient Hydrogen Pressure | The hydrogen pressure may be too low for the reaction to proceed at a reasonable rate. Check for leaks in the hydrogenation apparatus and ensure the pressure is at the desired level. |
| Poor Mixing/Mass Transfer | In a heterogeneous reaction, efficient mixing is crucial for the substrate and hydrogen to interact with the catalyst surface. Increase the stirring rate to ensure the catalyst is well-suspended.[11] |
Problem 2: Poor cis:trans Selectivity (High Yield of trans-isomer)
| Potential Cause | Recommended Solution |
| Incorrect Catalyst Choice | The catalyst has the most significant impact on stereoselectivity. If you are obtaining a high proportion of the trans-isomer, switch to a rhodium-based catalyst, such as 5% Rh/Al₂O₃, which is reported to favor cis-isomer formation.[1][2][3] |
| Suboptimal Reaction Temperature | The reaction temperature may be favoring the formation of the thermodynamically more stable trans-isomer. Try running the reaction at a lower temperature, which may improve kinetic control and favor the cis-product. |
| Solvent Effects | The solvent can influence how the substrate orients itself on the catalyst surface. Experiment with different solvents. Polar protic solvents like ethanol or isopropanol are common starting points. |
Problem 3: Formation of Unexpected Byproducts
| Potential Cause | Recommended Solution |
| Hydrogenolysis (C-O Bond Cleavage) | This side reaction can be promoted by certain catalysts and high temperatures. If you are observing byproducts lacking the hydroxyl group, consider using a different catalyst or lowering the reaction temperature. |
| Deamination (C-N Bond Cleavage) | Loss of the amino group can occur under harsh conditions. Reducing the reaction temperature and pressure may help to minimize this side reaction. |
| Incomplete Hydrogenation | If analysis shows the presence of partially hydrogenated intermediates, this indicates the reaction has not gone to completion. Increase the reaction time, hydrogen pressure, or catalyst loading. |
Data Presentation
Table 1: Catalyst Selection and Expected Stereoselectivity for Phenol Hydrogenation
| Catalyst | Support | Predominant Isomer | Reference |
| Rhodium (Rh) | Alumina (Al₂O₃) | cis | [1][2][3] |
| Palladium (Pd) | Alumina (Al₂O₃) | trans | [1][2][3] |
| Ruthenium (Ru) | Carbon (C) | cis | [12] |
| Raney Nickel (Ra-Ni) | - | Mixture, variable | [4][5] |
Table 2: General Reaction Conditions for Hydrogenation of Substituted Phenols
| Parameter | Typical Range | Notes |
| Catalyst Loading | 5-10% (w/w) relative to substrate | Higher loading may be needed for less reactive substrates or if catalyst poisoning is an issue.[10] |
| Temperature | 50 - 150 °C | Lower temperatures generally favor cis-selectivity. |
| Hydrogen Pressure | 5 - 50 bar (approx. 70 - 725 psi) | Higher pressure increases reaction rate but must be balanced with selectivity and safety. |
| Solvent | Ethanol, Methanol, Isopropanol, Ethyl Acetate | Polar solvents are commonly used.[10] |
| Reaction Time | 4 - 24 hours | Monitor reaction progress by TLC, GC, or LC-MS to determine completion. |
Experimental Protocols
Proposed Protocol for this compound Synthesis
Disclaimer: This is a representative protocol based on related procedures and should be optimized for specific laboratory conditions.
Starting Material: 4-amino-1-methylphenol
Catalyst: 5% Rhodium on Alumina (5% Rh/Al₂O₃)
Procedure:
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 4-amino-1-methylphenol (1.0 eq) and ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5% Rh/Al₂O₃ catalyst (5% w/w relative to the substrate) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Sealing and Purging: Seal the reactor and purge the system multiple times with nitrogen, followed by several purges with hydrogen gas to remove all air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 70 °C).
-
Reaction Monitoring: Maintain the temperature and pressure, and allow the reaction to proceed for 12-24 hours. The reaction progress can be monitored by taking small aliquots (after safely depressurizing and purging the system) and analyzing them by GC-MS or LC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to isolate the desired cis-isomer.
Visualizations
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Caption: A decision tree to troubleshoot common issues like low conversion and poor stereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 5. CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol - Google Patents [patents.google.com]
- 6. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 8. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 9. mdpi.com [mdpi.com]
- 10. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Purification techniques for separating cis and trans isomers of 4-amino-1-methylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of cis and trans isomers of 4-amino-1-methylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating the cis and trans isomers of 4-amino-1-methylcyclohexanol?
A1: The primary techniques for separating these diastereomers are column chromatography and fractional crystallization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also powerful analytical techniques that can be adapted for preparative separations.[1][2] Derivatization of the amino or hydroxyl group is a common strategy to enhance the physical differences between the isomers, facilitating easier separation by either chromatography or crystallization.[1][3]
Q2: Why is it challenging to separate the cis and trans isomers of 4-amino-1-methylcyclohexanol?
A2: Cis and trans isomers of 4-amino-1-methylcyclohexanol are diastereomers with the same molecular weight and similar chemical properties. Their separation is challenging due to subtle differences in their three-dimensional structures, which result in very close boiling points and similar polarities, making techniques like distillation and simple chromatography less effective without careful optimization.
Q3: Should I derivatize the isomers before purification?
A3: Derivatization can significantly improve separation efficiency. Converting the amino group to an amide (e.g., an acetamide) or a carbamate (e.g., a Boc-protected amine) can alter the polarity and crystalline nature of the isomers, making them more amenable to separation by chromatography or crystallization.[1][2][3] For instance, fractional crystallization of the acetamido derivative has been shown to be an effective method for separating similar aminocyclohexanol isomers.[1][3]
Q4: What is the expected thermodynamic stability of the two isomers?
A4: For 4-substituted cyclohexanols, the trans isomer, where both substituents can occupy equatorial positions in the chair conformation, is generally the more thermodynamically stable isomer. The cis isomer must have one substituent in the less stable axial position. This difference in stability can sometimes be exploited during separation, particularly in equilibration-crystallization methods.
Troubleshooting Guides
Chromatographic Separation (HPLC & GC)
Problem: Poor resolution or co-elution of cis and trans isomer peaks.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | For HPLC, consider a column with a different selectivity. A standard C18 column may not be sufficient. A polar-embedded or a phenyl-hexyl column could provide alternative selectivity. For GC, a mid-polarity or wax-type column can improve separation compared to standard non-polar phases. |
| Suboptimal Mobile/Carrier Gas Flow Rate | In HPLC, vary the flow rate to find the optimal balance between resolution and analysis time. In GC, ensure the carrier gas flow rate is optimized for the column diameter. |
| Incorrect Temperature Program (GC) | A temperature ramp that is too fast will not allow for sufficient interaction with the stationary phase. A slower ramp rate, especially around the elution temperature of the isomers, is crucial. |
| Peak Tailing of the Amine | The primary amine in 4-amino-1-methylcyclohexanol can interact with acidic silanol groups on the silica support of the column, causing peak tailing.[4][5][6] In HPLC: Operate at a lower pH (e.g., pH 3) to protonate the silanols, or a higher pH to deprotonate the amine. Use a highly deactivated, end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase.[6][7] In GC: Use a base-deactivated column. Derivatize the amine to reduce its basicity. |
| Column Overload | Injecting too much sample can saturate the column, leading to broad and poorly resolved peaks.[4] Dilute the sample and re-inject. If peak shape improves, overload was the issue. |
Problem: All peaks in the chromatogram are tailing (GC).
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Non-volatile contaminants may have accumulated at the head of the column.[8] Trim 0.5-1 meter from the front of the column. If this doesn't resolve the issue, the column may need to be solvent-rinsed or replaced.[8] |
| Injector or Detector Temperature Too Low | Ensure the injector and detector temperatures are appropriate for the analytes to prevent condensation and peak tailing.[8] |
| Poor Column Installation | A poorly cut or installed column can cause peak distortion. Re-cut and reinstall the column according to the manufacturer's instructions. |
Fractional Crystallization
Problem: The isomer mixture fails to crystallize.
| Possible Cause | Troubleshooting Steps |
| Solution is not Supersaturated | Concentrate the solution by slowly evaporating the solvent. Cool the solution slowly. |
| Inappropriate Solvent System | Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at higher temperatures. |
| Presence of Impurities | Impurities can inhibit crystal formation. Try to purify the mixture by column chromatography before attempting crystallization. |
Problem: Both isomers co-crystallize.
| Possible Cause | Troubleshooting Steps |
| Similar Solubilities of the Isomers | Derivatize the isomers to increase the difference in their physical properties and solubilities.[1][3] For example, the acetamido derivatives may have more distinct crystallization properties. |
| Cooling Rate is Too Fast | Slow cooling allows for the selective crystallization of the less soluble isomer. Try cooling the solution in a controlled manner over several hours or days. |
| Incorrect Solvent Choice | The choice of solvent is critical for fractional crystallization. Systematically screen a range of solvents with varying polarities. A patent for the separation of trans-4-aminocyclohexanol suggests crystallization from an aqueous solution at low temperatures (around -8°C).[9] |
Experimental Protocols
Representative HPLC Method for Isomer Analysis
This protocol provides a starting point for the analytical separation of cis and trans isomers of 4-amino-1-methylcyclohexanol.
| Parameter | Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier. For MS compatibility, replace phosphoric acid with formic acid.[10] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (as the analyte lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
Note: This method is for a similar compound, 4-aminocyclohexanol, and may require optimization for 4-amino-1-methylcyclohexanol.
Representative Fractional Crystallization of the trans Isomer
This protocol is adapted from methods used for the separation of trans-4-aminocyclohexanol and its derivatives.[1][9]
-
Derivatization (Optional but Recommended): React the isomeric mixture of 4-amino-1-methylcyclohexanol with acetic anhydride to form the corresponding 4-acetamido-1-methylcyclohexanol isomers.[3]
-
Dissolution: Dissolve the (derivatized) isomer mixture in a suitable solvent. For the acetamido derivative, acetone has been used successfully.[1] For the underivatized amine, an aqueous solution with a high concentration of hydroxide ions (e.g., 2-4 M KOH or NaOH) can be used to decrease the freezing point and facilitate crystallization of the trans isomer upon cooling.[9]
-
Cooling: Slowly cool the solution to induce crystallization. For the aqueous alkaline solution, cooling to approximately -8°C has been shown to precipitate the trans isomer.[9]
-
Isolation: Collect the crystals by filtration.
-
Purification: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the cis isomer.
-
Analysis: Analyze the purity of the crystalline material and the mother liquor by HPLC or GC to determine the efficiency of the separation.
-
Hydrolysis (if derivatized): If the acetamido derivative was used, the purified trans-4-acetamido-1-methylcyclohexanol can be hydrolyzed back to the free amine using acidic or basic conditions.[1]
Visualizations
Caption: Experimental workflow for the separation of isomers using HPLC.
Caption: Troubleshooting decision tree for isomer separation issues.
References
- 1. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 2. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 3. CN101628879A - Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Google Patents [patents.google.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 10. Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Overcoming catalyst inhibition in the amination of 4-hydroxy-1-methylcyclohexanone
Technical Support Center: Amination of 4-Hydroxy-1-methylcyclohexanone
Welcome to the technical support center for the amination of 4-hydroxy-1-methylcyclohexanone. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate challenges associated with this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the amination of 4-hydroxy-1-methylcyclohexanone?
A1: The most prevalent method is reductive amination . This one-pot reaction involves the condensation of the ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine product.[1][2] Key components of this reaction are the amine, a reducing agent, and often a catalyst. Alternative methods include biocatalytic approaches using enzymes like imine reductases (IREDs), which offer high stereoselectivity.[3]
Q2: Which catalysts are typically used for this reaction?
A2: A range of heterogeneous and homogeneous catalysts can be employed.
-
Heterogeneous Catalysts: Noble metal catalysts such as Palladium on Carbon (Pd/C), Rhodium on Silica (Rh/SiO₂), and Platinum-based catalysts are common.[4][5] Non-noble metal catalysts like Nickel-based systems (e.g., Raney Ni, Ni/Al₂O₃) are also effective and offer a cost-efficient alternative.[6][7] Bimetallic catalysts, such as NiRh/SiO₂, have shown enhanced activity and selectivity.[7][8]
-
Homogeneous Catalysts: Iridium complexes are known to be highly active for transfer hydrogenation in reductive aminations, often using formate as a hydrogen source.[9][10]
-
Biocatalysts: Engineered imine reductases (IREDs) are increasingly used for asymmetric synthesis to produce specific stereoisomers of the target amine.[3][11]
Q3: What are common causes of catalyst inhibition or deactivation in this reaction?
A3: Catalyst deactivation can occur through several mechanisms:
-
Poisoning: Impurities in the reactants or solvent, such as sulfur or phosphorus compounds, can irreversibly bind to the catalyst's active sites.[12][13][14] The amine substrate or product itself can sometimes act as an inhibitor by strongly adsorbing to the catalyst surface.[1]
-
Fouling or Coking: Carbonaceous materials (coke) can form on the catalyst surface, blocking active sites.[13][15] This is more common at higher temperatures and can result from the polymerization of reactants or intermediates.[14]
-
Sintering: At high temperatures, fine metal particles on the catalyst support can agglomerate into larger particles, reducing the active surface area.[12][13]
-
Water Effects: While sometimes used as a solvent, excess water can inhibit the initial imine formation, which is an equilibrium-driven dehydration reaction.[1][9] It can also promote catalyst support degradation or pulverization in some systems.[4]
Q4: How does the hydroxyl group on 4-hydroxy-1-methylcyclohexanone affect the reaction?
A4: The hydroxyl group can influence the reaction in several ways. It increases the polarity of the substrate and product, which may affect solvent choice and product isolation. It can also potentially coordinate with the metal catalyst, influencing the stereochemical outcome of the reduction. Importantly, the hydroxyl group is generally compatible with common reducing agents like sodium triacetoxyborohydride, which will not reduce the ketone carbonyl group in the presence of an amine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the amination of 4-hydroxy-1-methylcyclohexanone.
Issue 1: Low or No Product Yield
Q: My reaction is sluggish or results in a very low yield of the desired amine. What should I investigate?
A: Low yield is a common problem that can stem from several factors. A systematic approach is needed to identify the root cause.
-
Incomplete Imine Formation: The reaction's first step, the formation of the imine/iminium ion, is a reversible equilibrium.[1]
-
Solution: To drive the equilibrium forward, remove water as it forms. This can be achieved by adding a dehydrating agent like molecular sieves or by azeotropic distillation.[16] For less reactive substrates, adding a catalytic amount of a Lewis acid[17] (e.g., Ti(OiPr)₄) or a mild Brønsted acid (e.g., acetic acid) can facilitate imine formation.[18][19]
-
-
Inactive Reducing Agent: The hydride reagent may have degraded.
-
Solution: Use a fresh bottle of the reducing agent. You can test the activity of borohydride reagents by adding a small amount to a simple ketone like acetone in methanol and monitoring the reduction to isopropanol by TLC.[16]
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction rate.
-
Solution: While many reductive aminations run at room temperature, gentle heating may be required for less reactive ketones.[18] The pH is critical, especially for iridium-catalyzed reactions, with an optimal range often between pH 3-6.[9] Ensure your solvent is appropriate for the chosen reducing agent; for example, sodium triacetoxyborohydride (STAB) is water-sensitive and not ideal for use in methanol.[17]
-
Caption: A systematic workflow for troubleshooting low product yield.
Issue 2: Formation of Side Products
Q: My reaction produces significant amounts of the corresponding alcohol (4-hydroxy-1-methylcyclohexanol) and/or unreacted starting material. How can I improve selectivity?
A: The formation of the alcohol byproduct occurs when the reducing agent reduces the starting ketone before it forms an imine.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) can readily reduce ketones.[17] Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are milder and more chemoselective, preferentially reducing the protonated imine (iminium ion) over the ketone.[17][20] NaBH₃CN is particularly effective at a mildly acidic pH of 4-5.[21]
-
Stepwise Procedure: To minimize alcohol formation, especially with reactive reducing agents like NaBH₄, adopt a two-step (indirect) approach. First, mix the ketone and amine and allow sufficient time for imine formation to complete (this can be monitored by TLC or LC-MS). Only then should you add the reducing agent.[16][18]
Q: I am observing over-alkylation, leading to tertiary amines as byproducts. How can this be prevented?
A: Over-alkylation happens when the secondary amine product reacts again with the starting ketone.
-
Control Stoichiometry: Using a stoichiometric amount of the primary amine relative to the ketone can help minimize this side reaction.[16] If synthesizing a primary amine using ammonia, a large excess of ammonia is often required to favor the formation of the primary amine over secondary or tertiary amines.[7]
-
Indirect Method: The stepwise protocol, where the imine is formed first before the addition of the reducing agent, is also effective at preventing over-alkylation.[18]
Quantitative Data Summary
The following table summarizes representative catalyst performance data for the reductive amination of cyclohexanone, which serves as a model for the 4-hydroxy-1-methylcyclohexanone system.
| Catalyst | Amine Source | Temp (°C) | Time (min) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Monometallic Rh/SiO₂ | NH₃/H₂ | 100 | 300 | 83.4 | 99.1 | ~82.6 | [7][8] |
| Bimetallic 2 wt.% NiRh/SiO₂ | NH₃/H₂ | 100 | 300 | 99.8 | 96.6 | 96.4 | [7][8] |
| Raney Ni | NH₃/H₂ | High | - | >85 | >90 | - | [6] |
| Pd/C | Aniline | - | - | >15 (untreated) | >18 (untreated) | - | [5] |
Note: Performance can vary significantly based on specific reaction conditions, substrate, and catalyst preparation methods.
Experimental Protocols
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a general one-pot method for the amination of 4-hydroxy-1-methylcyclohexanone.
-
Materials:
-
4-hydroxy-1-methylcyclohexanone (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Glacial acetic acid (optional, catalytic)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-hydroxy-1-methylcyclohexanone.[19]
-
Dissolve the ketone in anhydrous DCM/DCE.
-
Add the amine to the solution. If the reaction is slow, add a catalytic amount of glacial acetic acid (0.1 - 1.0 eq) and stir for 20-30 minutes to facilitate imine formation.[18][19]
-
In one portion or in small portions, add sodium triacetoxyborohydride to the stirring mixture.[18]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).[19]
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[18][19]
-
Purify the crude product via flash column chromatography.
-
Protocol 2: Monitoring Imine Formation by TLC
This is a quick method to confirm the crucial first step of the reaction.[16]
-
Procedure:
-
Prepare a TLC chamber with a suitable eluent (e.g., 30% ethyl acetate in hexanes).
-
On a TLC plate, spot the starting ketone, the starting amine, and a co-spot of both.
-
After the ketone and amine have been stirring in the reaction solvent for 30-60 minutes (before adding the reducing agent), take an aliquot of the mixture and spot it on the TLC plate.
-
Develop the plate and visualize. The appearance of a new spot, distinct from the starting materials, indicates the formation of the imine.[16]
-
Catalyst Deactivation and Mitigation
Understanding how catalysts fail is key to preventing it.
Caption: Key mechanisms of catalyst deactivation and their mitigation.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. scilit.com [scilit.com]
- 4. Effects of water on a catalytic system for preparation of N-(1,4-dimethylamyl)-N′-phenyl-p-phenylenediamine by reductive alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. Fast reductive amination by transfer hydrogenation "on water" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 13. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 14. ammoniaknowhow.com [ammoniaknowhow.com]
- 15. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 16. benchchem.com [benchchem.com]
- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Diastereoselective Reduction of 4-Amino-1-methylcyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the diastereomeric ratio in the reduction of 4-amino-1-methylcyclohexanone. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the reduction of 4-amino-1-methylcyclohexanone?
The reduction of 4-amino-1-methylcyclohexanone yields two diastereomeric products: cis-4-amino-1-methylcyclohexanol and trans-4-amino-1-methylcyclohexanol. The goal is to selectively form one diastereomer over the other. The cis isomer has the amino and hydroxyl groups on the same face of the cyclohexane ring, while the trans isomer has them on opposite faces.
Q2: What are the key factors influencing the diastereomeric ratio in this reduction?
Several factors can significantly impact the diastereomeric ratio:
-
Steric Hindrance: The size of the reducing agent plays a crucial role. Bulky hydride reagents tend to attack from the less hindered equatorial face, leading to the formation of the axial alcohol (cis product). Conversely, smaller hydride reagents can attack from the more hindered axial face, yielding the equatorial alcohol (trans product).
-
Torsional Strain: The transition state stability, influenced by torsional strain, also affects the direction of hydride attack.
-
Chelation Control: The presence of the amino group allows for the possibility of chelation control, especially when using certain metal-containing reducing agents or additives. Chelation can lock the conformation of the substrate and direct the hydride attack to a specific face.
-
N-Protecting Group: The nature of the protecting group on the amino functionality can influence both steric hindrance and the potential for chelation. A bulky protecting group will favor equatorial attack.
-
Solvent and Temperature: The reaction solvent and temperature can affect the reactivity of the reducing agent and the conformational equilibrium of the substrate, thereby influencing the diastereoselectivity.
Q3: Which reducing agents are recommended for achieving high diastereoselectivity?
The choice of reducing agent is critical for controlling the stereochemical outcome.
-
For the cis Isomer (Axial Attack): Smaller, less sterically demanding reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are generally used.
-
For the trans Isomer (Equatorial Attack): Bulky hydride reagents such as L-Selectride®, K-Selectride®, or lithium tri-sec-butylborohydride are preferred.
Q4: How does N-protection of the amino group affect the diastereoselectivity?
Protecting the amino group, for instance with a tert-butoxycarbonyl (Boc) group, is highly recommended. The unprotected amino group can react with some hydride reagents and its basicity can complicate the reaction. A bulky protecting group like Boc will create significant steric hindrance, favoring the approach of the hydride from the opposite face and leading to a higher diastereomeric ratio, typically in favor of the trans product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereomeric Ratio | 1. Inappropriate choice of reducing agent for the desired diastereomer.2. Insufficient steric differentiation between the two faces of the ketone.3. Unprotected amino group interfering with the reaction. | 1. For the cis isomer, use a small hydride reagent (e.g., NaBH₄). For the trans isomer, use a bulky reagent (e.g., L-Selectride®).2. Introduce a bulky protecting group on the amino functionality (e.g., Boc) to enhance steric hindrance.3. Protect the amino group prior to the reduction step. |
| Incomplete Reaction | 1. Insufficient amount of reducing agent.2. Low reaction temperature leading to slow kinetics.3. Deactivation of the reducing agent by moisture or acidic impurities. | 1. Increase the molar equivalents of the reducing agent (typically 1.5-3.0 eq.).2. Gradually increase the reaction temperature while monitoring the progress by TLC or GC.3. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored reducing agents. |
| Formation of Side Products | 1. Reaction of the unprotected amino group with the reducing agent.2. Over-reduction or other side reactions due to harsh conditions. | 1. Protect the amino group before reduction.2. Use milder reducing agents or lower the reaction temperature. Carefully control the reaction time. |
| Difficulty in Product Isolation/Purification | 1. The product is highly water-soluble.2. The two diastereomers are difficult to separate by chromatography. | 1. Perform multiple extractions with an appropriate organic solvent. Salting out the aqueous layer with NaCl can improve extraction efficiency.2. If the diastereomeric ratio is low, consider derivatization of the alcohol or amine to facilitate separation. Alternatively, optimize the reaction to achieve a higher d.r., minimizing the need for challenging purification. |
Data Presentation: Diastereomeric Ratios in the Reduction of Substituted Cyclohexanones
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Major Product | Diastereomeric Ratio (Axial:Equatorial Alcohol) |
| 4-tert-Butylcyclohexanone | NaBH₄ | Isopropanol | 25 | Equatorial | 12:88 |
| 4-tert-Butylcyclohexanone | L-Selectride® | THF | -78 | Axial | >99:1 |
| 2-Methylcyclohexanone | NaBH₄ | Ethanol | 0 | Equatorial | 24:76 |
| 2-Methylcyclohexanone | L-Selectride® | THF | -78 | Axial | >99:1 |
| cis-2,6-Dimethylcyclohexanone | NaBH₄ | Methanol | N/A | Axial | 71:29[1] |
| cis-2,6-Dimethylcyclohexanone | LiAlH₄ | THF | N/A | Equatorial | 49:51[1] |
| N-Boc-β-amino ketone (acyclic) | Zn(BH₄)₂ | THF | -78 | anti | >96% de |
| N-Boc-β-amino ketone (acyclic) | NaBH₄ | Methanol | -78 | syn | ~90% de |
Experimental Protocols
Protocol 1: Synthesis of trans-4-(Boc-amino)-1-methylcyclohexanol (via Equatorial Attack)
This protocol aims to produce the trans diastereomer by employing a sterically hindered reducing agent.
Step 1: N-Boc Protection of 4-amino-1-methylcyclohexanone
-
Dissolve 4-amino-1-methylcyclohexanone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (2.5 eq) or sodium bicarbonate (3.0 eq), to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous workup, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-amino-1-methylcyclohexanone.
Step 2: Diastereoselective Reduction
-
Dissolve N-Boc-4-amino-1-methylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M solution in THF, 1.5 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.
-
Allow the mixture to warm to room temperature and perform an aqueous workup. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trans diastereomer.
Protocol 2: Synthesis of this compound (via Axial Attack)
This protocol is designed to favor the formation of the cis diastereomer using a less sterically demanding reducing agent.
-
Dissolve N-Boc-4-amino-1-methylcyclohexanone (1.0 eq, prepared as in Protocol 1, Step 1) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.
Visualizations
Caption: General experimental workflow for the diastereoselective reduction.
References
Scalable synthesis of cis-4-amino-1-methylcyclohexanol for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of cis-4-amino-1-methylcyclohexanol, a key intermediate for various industrial applications. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common scalable synthetic routes to produce this compound?
A1: The most common and industrially viable approach is the stereoselective reduction of a suitable precursor. A proposed scalable synthesis involves a two-step process:
-
Oxime Formation: Reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form 4-methylcyclohexanone oxime.
-
Stereoselective Reduction: Catalytic hydrogenation of the oxime intermediate. The choice of catalyst and reaction conditions is crucial for achieving high cis-selectivity.
An alternative, though potentially less selective, route is the direct reductive amination of 4-methylcyclohexanone.
Q2: How does the methyl group at the C1 position influence the stereochemical outcome of the reduction?
A2: The tertiary alcohol functionality resulting from the C1-methyl group introduces significant steric hindrance. During the reduction of an intermediate, such as an oxime or imine, the incoming hydride or hydrogen will preferentially attack from the less hindered face of the molecule. This steric influence is a key factor in controlling the cis/trans ratio of the final product. Careful selection of the reducing agent and catalyst is necessary to maximize the formation of the desired cis isomer.
Q3: What are the critical process parameters to control for a successful and scalable synthesis?
A3: Key parameters to monitor and control include:
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Temperature: Both the oxime formation and the reduction steps are temperature-sensitive.
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Pressure: For catalytic hydrogenation, maintaining a consistent hydrogen pressure is critical for reaction rate and selectivity.
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Catalyst Loading and Selection: The type and amount of catalyst directly impact the stereoselectivity and reaction efficiency.
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the stereochemical course of the reaction.
-
pH: Particularly during oxime formation and work-up, pH control is important to ensure complete reaction and stability of the product.
Q4: What are the primary safety concerns associated with this synthesis?
A4: The primary safety hazards are associated with:
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Catalytic Hydrogenation: The use of hydrogen gas under pressure is flammable and explosive. Proper reactor design, ventilation, and handling procedures are essential.
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Flammable Solvents: Many organic solvents used in the synthesis are flammable.
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Corrosive Reagents: Reagents such as hydroxylamine hydrochloride and acidic or basic catalysts can be corrosive.
-
Product Handling: While specific toxicity data for this compound may be limited, it is prudent to handle it as a potentially hazardous chemical.
Always consult the Safety Data Sheet (SDS) for all reagents and solvents, and perform a thorough risk assessment before conducting any experiment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-methylcyclohexanone Oxime | Incomplete reaction. | - Increase reaction time. - Ensure the pH is within the optimal range for oxime formation (typically slightly acidic). - Use a slight excess of hydroxylamine hydrochloride. |
| Decomposition of the oxime during work-up. | - Maintain a neutral or slightly basic pH during extraction. - Avoid excessive heat during solvent removal. | |
| Low Conversion During Catalytic Hydrogenation | Inactive or poisoned catalyst. | - Use fresh, high-quality catalyst. - Ensure all reagents and solvents are free from catalyst poisons (e.g., sulfur compounds). - Increase catalyst loading. |
| Insufficient hydrogen pressure or poor mixing. | - Check for leaks in the hydrogenation system. - Increase hydrogen pressure within safe limits. - Improve agitation to ensure good catalyst suspension. | |
| Poor cis:trans Selectivity | Suboptimal catalyst or reaction conditions. | - Screen different hydrogenation catalysts (e.g., Rhodium-based catalysts often favor cis products). - Optimize the reaction temperature and pressure. Lower temperatures often favor the more stable isomer. - Consider using a sterically bulky reducing agent that favors axial attack. |
| Isomerization during work-up. | - Maintain neutral or slightly acidic conditions during purification to minimize the risk of epimerization. | |
| Difficult Separation of cis and trans Isomers | Similar physical properties of the isomers. | - Utilize fractional crystallization of the free base or a salt derivative (e.g., hydrochloride). - Employ column chromatography with an appropriate stationary and mobile phase. - Consider derivatization to enhance the physical property differences between the isomers before separation. |
| Formation of By-products (e.g., Dimerization) | Side reactions of the amino alcohol. | - Protect the amino group with a suitable protecting group (e.g., Boc) before certain reaction or purification steps. - Optimize reaction conditions to minimize intermolecular reactions. |
Experimental Protocols
Protocol 1: Synthesis of 4-methylcyclohexanone Oxime
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Reaction Setup: To a stirred solution of 4-methylcyclohexanone (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture) in a reaction vessel, add hydroxylamine hydrochloride (1.1 eq).
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pH Adjustment: Slowly add a solution of sodium acetate (1.2 eq) or another suitable base to adjust the pH to approximately 4-5.
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Reaction: Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
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Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methylcyclohexanone oxime, which can be used in the next step without further purification or can be recrystallized.
Protocol 2: Stereoselective Reduction of 4-methylcyclohexanone Oxime to this compound
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Catalyst Preparation: In a high-pressure reactor, suspend a suitable catalyst (e.g., Rh/C or a specific Raney Nickel catalyst, 5-10 wt%) in a solvent such as methanol or isopropanol.
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Reaction Mixture: Add the 4-methylcyclohexanone oxime (1.0 eq) to the reactor.
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Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 bar). Heat the mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.
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Monitoring: Monitor the reaction by observing hydrogen uptake and by analyzing aliquots using GC or LC-MS.
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Work-up: Upon completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or chromatography to isolate the this compound.
Quantitative Data Summary
Table 1: Influence of Catalyst on Stereoselectivity of 4-methylcyclohexanone Oxime Reduction
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | cis:trans Ratio | Yield (%) |
| 5% Rh/C | Methanol | 60 | 20 | 85:15 | 92 |
| Raney Ni | Isopropanol | 70 | 30 | 60:40 | 88 |
| 5% Pd/C | Ethanol | 50 | 15 | 30:70 | 95 |
| PtO₂ | Acetic Acid | 25 | 10 | 75:25 | 85 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on general trends observed in similar reductions. Actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical flow for troubleshooting common synthesis issues.
Troubleshooting guide for the enzymatic synthesis of 4-aminocyclohexanols
This guide provides comprehensive troubleshooting support and frequently asked questions (FAQs) for the enzymatic synthesis of 4-aminocyclohexanols. It is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and optimize their synthetic routes.
Troubleshooting Guide
This section addresses specific issues that may arise during the one-pot enzymatic synthesis of 4-aminocyclohexanols from 1,4-cyclohexanedione using a keto reductase (KRED) and an amine transaminase (ATA).
Issue 1: Low Yield of 4-Aminocyclohexanol
Question: My reaction is showing low conversion of the starting material, 1,4-cyclohexanedione, resulting in a low yield of the desired 4-aminocyclohexanol. What are the potential causes and how can I improve the yield?
Answer:
Low yield in the enzymatic synthesis of 4-aminocyclohexanol can stem from several factors, primarily related to enzyme activity, cofactor availability, and reaction conditions. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive or Insufficient Enzyme | Verify Enzyme Activity: Confirm the activity of both KRED and ATA using a standard assay with a known substrate. Improper storage (e.g., incorrect temperature, repeated freeze-thaw cycles) can lead to loss of activity.[1] Increase Enzyme Concentration: Systematically increase the concentration of the limiting enzyme (KRED or ATA) to determine the optimal loading for your specific substrate concentration. |
| Inefficient Cofactor Regeneration | Check Cofactor Regeneration System: If using a glucose dehydrogenase (GDH) system for NAD(P)H regeneration, ensure the GDH is active. For isopropanol-based regeneration, confirm that the KRED possesses sufficient alcohol dehydrogenase activity.[1][2] Optimize Cofactor Concentration: Ensure the initial concentration of the cofactor (NAD⁺/NADP⁺) is not limiting. A typical starting concentration is around 1.0 mM.[3] |
| Suboptimal Reaction Conditions | pH Optimization: Screen a range of pH values to find the optimum for both enzymes. While many KREDs function well between pH 6.0 and 8.0, the optimal pH for ATAs can vary.[1] A compromise pH or a sequential approach where the pH is adjusted after the first step might be necessary. Temperature Optimization: Determine the optimal temperature for the bienzymatic system. A common starting point is 30°C.[4] Higher temperatures can increase reaction rates but may also lead to enzyme denaturation. |
| Enzyme Inhibition | Substrate Inhibition: High concentrations of the starting material, 1,4-cyclohexanedione, can inhibit the amine transaminase.[5] Consider a fed-batch approach for the substrate to maintain a low, steady concentration. Product Inhibition: The final 4-aminocyclohexanol product may inhibit one or both enzymes. If suspected, consider in-situ product removal strategies. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting logic for addressing low product yield.
Issue 2: Poor Stereoselectivity (cis/trans Isomer Ratio)
Question: My synthesis is producing a mixture of cis- and trans-4-aminocyclohexanol with a low ratio of the desired isomer. How can I improve the stereoselectivity?
Answer:
Achieving high stereoselectivity is a common challenge and is highly dependent on the choice of the amine transaminase (ATA). The keto reductase (KRED) can also influence the stereochemical outcome to some extent.
Strategies to Improve Stereoselectivity:
| Strategy | Detailed Approach |
| Enzyme Selection | Screen a Panel of ATAs: This is the most critical step. Different ATAs have inherent preferences for producing either the cis or trans isomer. For example, some engineered ATAs show high selectivity for the trans isomer, while many wild-type ATAs are cis-selective.[3][6] Consider KRED Stereoselectivity: While the ATA is the primary determinant of the final product's stereochemistry, the stereoselectivity of the KRED in reducing 1,4-cyclohexanedione to 4-hydroxycyclohexanone can also play a role. |
| Reaction Condition Optimization | Temperature Adjustment: Temperature can affect the flexibility of the enzyme's active site and, consequently, its stereoselectivity. Screen a range of temperatures (e.g., 20-40°C) to find the optimum for your desired isomer.[1] pH Modification: The pH of the reaction medium can influence the protonation state of amino acid residues in the active site, which can impact substrate binding and stereoselectivity. A pH screen is recommended. |
| Cofactor and Amine Donor | PLP Concentration: The concentration of the pyridoxal 5'-phosphate (PLP) cofactor can influence the stereochemical outcome in some transaminase reactions.[7] Choice of Amine Donor: The nature of the amine donor (e.g., isopropylamine, alanine) can sometimes affect the stereoselectivity of the ATA. |
Data on Enzyme Stereoselectivity:
| Enzyme | Starting Material | Product Isomer Ratio (cis:trans) | Reference |
| ATA-3FCR-4M | 1,4-Cyclohexanedione | 80:20 | [3] |
| ATA-200 | 1,4-Cyclohexanedione | 99:1 | [3] |
| ATA-234 | 1,4-Cyclohexanedione | 20:80 | [3] |
Issue 3: Formation of By-products
Question: I am observing significant formation of by-products such as 1,4-cyclohexanediol and/or 1,4-cyclohexanediamine in my reaction mixture. How can I minimize their formation?
Answer:
By-product formation is a common issue in this cascade reaction and is typically due to a lack of enzyme selectivity or an imbalance in reaction rates.
Minimizing By-product Formation:
| By-product | Cause | Mitigation Strategy |
| 1,4-Cyclohexanediol | The KRED reduces the intermediate 4-hydroxycyclohexanone further to the diol. | Select a Regioselective KRED: Screen for a KRED that shows high activity towards the diketone but low activity towards the hydroxyketone.[3][6] Control Reaction Time: Monitor the reaction closely and stop it once the formation of 4-hydroxycyclohexanone is complete, before significant over-reduction occurs. Sequential Reaction: Perform the reaction sequentially. First, run the KRED-catalyzed reduction and, upon completion, inactivate the KRED (e.g., by heat) before adding the ATA. |
| 1,4-Cyclohexanediamine | The ATA acts on the starting material 1,4-cyclohexanedione, producing the diamine. | Select a Substrate-Specific ATA: Choose an ATA that has high activity for 4-hydroxycyclohexanone but low or no activity for 1,4-cyclohexanedione.[3] Balance Enzyme Concentrations: Adjust the relative concentrations of KRED and ATA. A higher KRED to ATA ratio can ensure that the diketone is rapidly converted to the hydroxyketone, minimizing the amount of diketone available for the ATA to act upon. |
Reaction Scheme and By-product Formation:
Caption: Desired reaction pathway and potential side reactions.
Experimental Protocols
Protocol 1: One-Pot Enzymatic Synthesis of 4-Aminocyclohexanol
This protocol provides a general procedure for the synthesis of 4-aminocyclohexanol from 1,4-cyclohexanedione in a one-pot setup.[3][4][8]
Materials:
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1,4-Cyclohexanedione
-
Keto reductase (KRED)
-
Amine transaminase (ATA) (cis- or trans-selective)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)
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Pyridoxal 5'-phosphate (PLP)
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Amine donor (e.g., isopropylamine)
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Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol)
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Potassium phosphate buffer (e.g., 50-100 mM, pH 7.0-7.5)
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Organic co-solvent (e.g., DMSO), if required for substrate solubility
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a buffered solution containing 1,4-cyclohexanedione (e.g., 50 mM).
-
Cofactor Addition: Add the KRED cofactor (NADP⁺ or NAD⁺, e.g., 1.0 mM) and the ATA cofactor (PLP, e.g., 1 mM).
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Amine Donor Addition: Add the amine donor in excess (e.g., 500 mM isopropylamine).
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Cofactor Regeneration: Add the components for the cofactor regeneration system. For an isopropanol-based system, add isopropanol (e.g., 100 mM). For a GDH-based system, add glucose and glucose dehydrogenase.
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Enzyme Addition: Initiate the reaction by adding the KRED and ATA. The optimal enzyme concentrations should be determined empirically but can start in the range of 0.2-2 mg/mL.
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Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
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Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
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Reaction Termination: Once the reaction has reached the desired conversion, terminate it by denaturing the enzymes (e.g., by adding a water-miscible organic solvent or by heat treatment).
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Product Isolation: The product can be isolated and purified from the reaction mixture using techniques such as extraction and crystallization.
Protocol 2: GC-MS Analysis of 4-Aminocyclohexanol Isomers
This protocol outlines a general method for the analysis of the reaction mixture to determine the conversion and the cis/trans isomer ratio.[8][9]
Materials:
-
Reaction sample
-
Derivatizing agent (e.g., di-tert-butyl dicarbonate (Boc)₂O)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
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GC-MS instrument with a chiral column (e.g., Chirasil-DEX CB)
Procedure:
-
Sample Preparation: Take an aliquot of the reaction mixture and quench the reaction.
-
Derivatization: To a portion of the sample, add a suitable solvent and (Boc)₂O to derivatize the amino group of the 4-aminocyclohexanol. This increases its volatility for GC analysis.
-
Extraction: Extract the derivatized product into an organic solvent like ethyl acetate.
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Drying and Concentration: Dry the organic layer over a drying agent, filter, and concentrate the sample.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS.
-
Column: Use a chiral column suitable for separating the derivatized isomers.
-
Temperature Program: Develop a suitable temperature gradient to achieve good separation of the starting material, intermediate, products, and by-products. An example program could be: start at 60°C, hold for 1 minute, then ramp to 200°C at 2°C/minute.
-
Detection: Use the mass spectrometer to identify the peaks based on their mass spectra and the flame ionization detector (FID) for quantification.
-
-
Data Analysis: Integrate the peak areas of the cis- and trans-4-aminocyclohexanol derivatives to determine the isomer ratio and compare the product peaks to the starting material peak to calculate the conversion.
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using an enzymatic cascade for the synthesis of 4-aminocyclohexanols?
A1: The main advantages are high stereoselectivity, mild reaction conditions (ambient temperature and pressure), and the potential for a one-pot synthesis which avoids the isolation of intermediates, thereby reducing waste and simplifying the overall process.[3]
Q2: How do I choose the right KRED and ATA for my synthesis?
A2: The choice of enzymes is crucial. You should screen a panel of commercially available KREDs for their ability to selectively reduce 1,4-cyclohexanedione to 4-hydroxycyclohexanone with minimal diol formation. For the ATA, you should screen for both activity on 4-hydroxycyclohexanone and the desired stereoselectivity (cis or trans). Many biotechnology companies offer screening kits with a diverse range of these enzymes.
Q3: My enzymes seem to be inactive. What could be the reason?
A3: Enzyme inactivity can be due to several factors:
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Improper Storage: Enzymes are sensitive to temperature and should be stored at the recommended temperature (usually -20°C or -80°C).
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can denature the enzymes. Aliquot your enzyme stocks upon receipt.
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Incorrect Cofactor: Ensure you are using the correct nicotinamide cofactor (NADH or NADPH) for your specific KRED.
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Presence of Inhibitors: Contaminants in your starting material or buffer components could be inhibiting the enzymes.
Q4: Is it better to perform the reaction sequentially or in a concurrent cascade?
A4: Both approaches have their merits. A concurrent cascade is more time and resource-efficient. However, a sequential approach can be beneficial if there are incompatibilities between the optimal conditions for the two enzymes (e.g., different optimal pH) or if there is significant substrate inhibition of the ATA by the diketone or over-reduction of the intermediate by the KRED. In a sequential reaction, you can run the first step to completion and then adjust the conditions before adding the second enzyme.
Q5: What are the best methods for purifying 4-aminocyclohexanol from the reaction mixture?
A5: 4-aminocyclohexanol is a hydrophilic compound, which can make purification challenging. Common methods include:
-
Extraction: After derivatization (e.g., with (Boc)₂O to increase hydrophobicity), the product can be extracted into an organic solvent.
-
Crystallization: The product can be crystallized, often as a hydrochloride salt, to achieve high purity.[3]
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Solid-Phase Extraction: While challenging due to the product's polarity, specialized solid-phase extraction cartridges may be used.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
Side reactions of cis-4-amino-1-methylcyclohexanol under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side reactions of cis-4-amino-1-methylcyclohexanol under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to expect when subjecting this compound to acidic conditions?
Under acidic conditions, the primary and most expected side reaction is acid-catalyzed dehydration of the tertiary alcohol. This elimination reaction leads to the formation of a mixture of isomeric alkenes. The reaction proceeds via an E1 mechanism, involving the formation of a carbocation intermediate.[1][2][3][4][5]
Q2: How does the presence of the amino group affect the dehydration reaction?
In a strong acidic medium, the amino group will be protonated to form an ammonium salt (-NH₃⁺). This electron-withdrawing group can influence the stability of the carbocation intermediate and the regioselectivity of the subsequent elimination step. The protonated amino group may also participate in neighboring group interactions, potentially affecting the reaction rate and stereochemical outcome.[6][7]
Q3: What are the likely alkene products from the acid-catalyzed dehydration of this compound?
The dehydration reaction will likely yield a mixture of three main alkene isomers: 1-methyl-4-aminocyclohexene, 4-methyl-4-aminocyclohexene, and 1-amino-4-methylidenecyclohexane. According to Zaitsev's rule, the most substituted and therefore most stable alkene, 1-methyl-4-aminocyclohexene, is expected to be the major product.[8] However, the formation of the other isomers is also probable.
Q4: Are carbocation rearrangements possible during the acid-catalyzed dehydration?
Yes, carbocation rearrangements are a possibility in E1 reactions.[3] For this compound, the initially formed tertiary carbocation is already relatively stable. However, under forcing conditions, hydride or alkyl shifts could potentially occur, leading to a more complex mixture of products. Monitoring the reaction closely and using the mildest effective acidic conditions can help minimize rearrangements.
Q5: What are the potential side reactions of this compound under basic conditions?
This compound is relatively stable under mild basic conditions. However, under strong basic conditions, especially in the presence of an oxidizing agent, oxidation of the tertiary alcohol is a potential side reaction. While direct base-catalyzed elimination of the hydroxyl group is generally not a favorable process for alcohols, other base-mediated reactions involving the amino group or potential deprotonation at other sites could occur under harsh conditions.
Q6: Can the cis-isomer epimerize to the trans-isomer under acidic or basic conditions?
Epimerization at the C-4 position (bearing the amino group) under typical acidic or basic conditions is unlikely as it would require breaking a carbon-nitrogen bond. However, epimerization at C-1 is not possible as it is a quaternary center. Isomerization of the alkene products formed during dehydration is possible under acidic conditions.
Troubleshooting Guides
Problem 1: Low yield of desired product and formation of multiple unexpected products in an acid-catalyzed reaction.
| Possible Cause | Suggested Solution |
| Reaction temperature is too high or reaction time is too long. | High temperatures and extended reaction times can promote side reactions and rearrangements.[9] Optimize the reaction by running it at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| The acid catalyst is too strong or used in excess. | Strong acids can lead to charring and other degradation pathways.[9] Consider using a milder acid catalyst, such as phosphoric acid instead of sulfuric acid.[1][10] Use the minimum effective catalytic amount of the acid. |
| Carbocation rearrangements. | Rearrangements of the carbocation intermediate can lead to a complex mixture of alkene isomers.[3] Employing a less polar solvent may sometimes help to minimize rearrangements by stabilizing the initial carbocation to a lesser extent. |
| Presence of residual starting materials in the work-up. | Incomplete reaction or inefficient purification can lead to contamination. Ensure the reaction has gone to completion. During work-up, use a mild base wash (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by a water wash and drying of the organic layer.[10][11] |
Problem 2: No reaction or very slow reaction under basic conditions.
| Possible Cause | Suggested Solution |
| The base is not strong enough. | If a reaction involving deprotonation is intended, a stronger base may be required. However, for most applications, this compound is expected to be stable in the presence of common bases. |
| Absence of an oxidizing agent for oxidation reactions. | The oxidation of the alcohol under basic conditions typically requires an oxidizing agent. If oxidation is the desired transformation, ensure the appropriate oxidant is present. |
Quantitative Data Summary
Table 1: Representative Product Distribution from the Acid-Catalyzed Dehydration of 2-Methylcyclohexanol [8]
| Product | Structure | Approximate Yield (%) |
| 1-Methylcyclohexene | C₇H₁₂ | 80 |
| 3-Methylcyclohexene | C₇H₁₂ | 15 |
| Methylenecyclohexane | C₇H₁₂ | 5 |
Note: This data is for a related compound and should be used as a general guide. The actual product distribution for this compound may vary due to the electronic and steric effects of the amino group.
Experimental Protocols
Key Experiment: Acid-Catalyzed Dehydration of a Substituted Cyclohexanol
This protocol is a general guideline for the dehydration of a cyclohexanol derivative and should be adapted and optimized for this compound.
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Diethyl ether or other suitable organic solvent
-
Round-bottom flask, distillation apparatus, separatory funnel, Erlenmeyer flask
-
Place the substituted cyclohexanol in a round-bottom flask.
-
Carefully add a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid to the flask.
-
Add a few boiling chips and assemble a simple or fractional distillation apparatus.
-
Heat the mixture gently to initiate the reaction and distill the alkene products as they are formed. The collection flask can be cooled in an ice bath to minimize evaporation of the volatile products.
-
Continue the distillation until no more product is collected.
-
Transfer the distillate to a separatory funnel.
-
Wash the distillate sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Decant or filter the dried organic layer into a pre-weighed flask.
-
The product can be further purified by a final distillation.
-
Characterize the product mixture using techniques such as Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the composition and yield of the alkene isomers.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Acid-catalyzed dehydration pathway of this compound.
Caption: Troubleshooting workflow for acid-catalyzed dehydration reactions.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
Methods for quenching and workup of 4-amino-1-methylcyclohexanol synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals with the quenching and workup of 4-amino-1-methylcyclohexanol synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-amino-1-methylcyclohexanol?
A1: A prevalent method is the reductive amination of 4-hydroxy-1-methylcyclohexanone. This process involves the reaction of the ketone with an amine to form an iminium ion intermediate, which is then reduced in situ to the desired amine. Common and mild reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2]
Q2: How is the reaction typically quenched?
A2: The reaction is commonly quenched by the careful and slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst and decompose the reducing agent.[1]
Q3: What are the main challenges during the workup of 4-amino-1-methylcyclohexanol?
A3: The primary challenge is the high hydrophilicity of 4-amino-1-methylcyclohexanol, which can lead to difficulties in extracting the product from the aqueous layer and result in lower isolated yields.[2][3] Emulsion formation during solvent extraction can also complicate the separation of aqueous and organic layers.
Q4: What are the recommended solvents for extracting 4-amino-1-methylcyclohexanol?
A4: Dichloromethane (DCM) is a frequently used solvent for extracting the product from the aqueous layer.[1] Chloroform has also been mentioned for the extraction of similar amino alcohols.[4]
Q5: Are there alternative methods to liquid-liquid extraction for product isolation?
A5: Yes, due to the hydrophilic nature of the product, alternative isolation methods can be more effective. One successful strategy is the crystallization of the product as a hydrochloride salt.[3] Another approach involves derivatization, for instance, with di-tert-butyl dicarbonate ((Boc)₂O), to increase the hydrophobicity of the molecule, thereby facilitating its extraction and purification.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield After Extraction | The product is highly water-soluble and remains in the aqueous layer.[2][3] | - Perform multiple extractions (3-5 times) with the organic solvent to maximize recovery.- Saturate the aqueous layer with brine (saturated NaCl solution) before extraction to decrease the solubility of the product in the aqueous phase.- Consider an alternative workup such as crystallization as the hydrochloride salt.[3] |
| Emulsion Formation During Extraction | The presence of unquenched reagents or improper mixing can lead to the formation of a stable emulsion between the aqueous and organic layers. | - Add a small amount of brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for an extended period without agitation.- If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Incomplete Quenching | Insufficient quenching reagent was added, or the addition was too rapid, leading to an incomplete reaction with the reducing agent or acid catalyst. | - Monitor the pH of the aqueous layer after quenching; it should be basic (pH > 8).- Add the quenching solution slowly and with vigorous stirring to ensure proper mixing and to control any gas evolution or exotherm.[1] |
| Product is Difficult to Purify by Column Chromatography | The high polarity of the amino alcohol can lead to streaking and poor separation on silica gel. | - Consider converting the amine to a less polar derivative (e.g., a Boc-protected amine) before chromatography.[2]- Use a polar solvent system for chromatography, potentially with a small percentage of a basic modifier like triethylamine or ammonia in the mobile phase to reduce tailing. |
| Side Product Formation | The ketone starting material is reduced to the corresponding alcohol by the reducing agent before imine formation can occur. | - Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less reactive towards ketones compared to other borohydrides.[1][2] |
Experimental Protocols
Protocol 1: Standard Quenching and Liquid-Liquid Extraction Workup
This protocol is adapted from the reductive amination of 4-hydroxycyclohexanone.[1]
-
Reaction Quenching:
-
Once the reaction is deemed complete by a monitoring technique (e.g., TLC or LC-MS), cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirring reaction mixture. Caution: Gas evolution (CO₂) may occur. Continue addition until gas evolution ceases and the aqueous phase is basic (pH > 8).
-
-
Layer Separation:
-
Transfer the entire mixture to a separatory funnel.
-
Allow the layers to separate fully. The organic layer (e.g., dichloromethane) will typically be the bottom layer.
-
Drain the organic layer into a clean flask.
-
-
Aqueous Layer Extraction:
-
Extract the remaining aqueous layer with two to three additional portions of dichloromethane.
-
Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-amino-1-methylcyclohexanol.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel if necessary.[1]
-
Protocol 2: Isolation by Crystallization as a Hydrochloride Salt
This is an alternative workup for highly hydrophilic amino alcohols.[3]
-
Solvent Removal: After quenching the reaction as described in Protocol 1 (Step 1), remove the organic solvent under reduced pressure.
-
Acidification: Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol). Cool the solution in an ice bath and add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until the solution is acidic and precipitation is observed.
-
Crystallization: Allow the mixture to stand, possibly at a reduced temperature (e.g., 4 °C), to promote complete crystallization of the hydrochloride salt.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of a cold, non-polar solvent (e.g., cold diethyl ether) to remove soluble impurities.
-
Drying: Dry the product under vacuum to obtain the pure 4-amino-1-methylcyclohexanol hydrochloride salt.
Visualizations
Caption: Standard experimental workflow for the synthesis of 4-amino-1-methylcyclohexanol.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of cis-4-amino-1-methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the characterization of cis-4-amino-1-methylcyclohexanol, a key intermediate in the synthesis of various pharmaceutical compounds. The accurate determination of its stereochemistry and purity is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient. This document outlines the primary analytical techniques, presents comparative data, and provides detailed experimental protocols to aid in method development and validation.
Overview of Analytical Techniques
The characterization of this compound and the differentiation from its trans isomer rely on a combination of chromatographic and spectroscopic techniques. The principal methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for unambiguous stereochemical assignment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separation and identification, particularly for assessing purity and identifying volatile impurities. Derivatization is typically required.
-
High-Performance Liquid Chromatography (HPLC): Used for purity determination and separation of isomers, often requiring derivatization to improve chromatographic behavior and detectability.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.
The following sections will compare these methods and provide experimental data, largely based on the closely related and well-documented compound 4-aminocyclohexanol, to infer the analytical behavior of this compound.
Comparative Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for distinguishing between the cis and trans isomers of substituted cyclohexanes. The key differentiating features are the chemical shifts (δ) and proton-proton coupling constants (J-values), which are influenced by the spatial orientation of the substituents.
For this compound, the amino group and the hydroxyl group are in a cis relationship. In the most stable chair conformation, this would result in one substituent being in an axial position and the other in an equatorial position. Conversely, the trans isomer would have both substituents in equatorial positions (the more stable conformation) or both in axial positions. This leads to distinct differences in the NMR spectra.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for 4-Aminocyclohexanol Isomers (in D₂O) [1]
| Proton | cis-4-Aminocyclohexanol (Analog) | trans-4-Aminocyclohexanol (Analog) | Key Distinguishing Features for 4-amino-1-methylcyclohexanol |
| H-1 (CH-OH) | ~3.96 (m) | ~3.58 (m) | The H-1 proton in the cis isomer is equatorial and thus resonates at a lower field (higher ppm) compared to the axial H-1 proton in the trans isomer. The presence of the methyl group at C-1 will remove this proton but the principle of axial vs. equatorial effects on other protons remains. |
| H-4 (CH-NH₂) | ~3.20 (m) | ~2.65 (m) | Similar to H-1, the equatorial H-4 proton in the cis isomer is deshielded relative to the axial H-4 proton in the trans isomer. |
| Cyclohexyl Hs | Multiplets | Multiplets | The pattern and width of the multiplets for the cyclohexane ring protons will differ significantly between the isomers due to different coupling constants. |
| -CH₃ | N/A | N/A | A singlet peak for the methyl group would be expected for both isomers of 4-amino-1-methylcyclohexanol. Its chemical shift will be influenced by the cis/trans orientation of the hydroxyl group. |
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for 4-Aminocyclohexanol Isomers [1]
| Carbon | cis-4-Aminocyclohexanol (Analog) | trans-4-Aminocyclohexanol (Analog, in D₂O) | Key Distinguishing Features for 4-amino-1-methylcyclohexanol |
| C-1 (C-OH) | Data not readily available | ~68.0 | The chemical shift of C-1 is influenced by the orientation of the hydroxyl group. A significant difference is expected between the cis and trans isomers. |
| C-4 (C-NH₂) | Data not readily available | ~49.5 | The chemical shift of C-4 is sensitive to the stereochemistry of the amino group. |
| -CH₃ | N/A | N/A | The chemical shift of the methyl carbon will also be diagnostic of the stereoisomer. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the amino and hydroxyl groups, direct GC analysis of 4-amino-1-methylcyclohexanol is challenging. Derivatization to increase volatility is a necessary step. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
Table 3: GC-MS Comparison of Derivatized Isomers
| Parameter | This compound (Derivative) | trans-4-amino-1-methylcyclohexanol (Derivative) | Key Distinguishing Features |
| Retention Time | Expected to be different from the trans isomer. | Expected to be different from the cis isomer. | The separation of the diastereomeric derivatives can be achieved on a standard, non-chiral column. The elution order will depend on the specific derivative and GC conditions. |
| Mass Spectrum | The mass spectra of the derivatized isomers are expected to be very similar, showing characteristic fragments. | The mass spectra of the derivatized isomers are expected to be very similar, showing characteristic fragments. | While the fragmentation patterns will be nearly identical, the relative intensities of some fragments might show minor, reproducible differences. Key fragments for a TMS-derivatized compound would include M-15 (loss of CH₃) and fragments related to the silylated functional groups. |
High-Performance Liquid Chromatography (HPLC)
Similar to GC, HPLC analysis of 4-amino-1-methylcyclohexanol can be challenging due to its poor retention on reversed-phase columns and lack of a strong UV chromophore. Derivatization with a UV-active or fluorescent tag is a common strategy. Chiral HPLC can also be employed for the separation of enantiomers if the starting material is chiral, or for the separation of diastereomers.
Table 4: HPLC Comparison of Derivatized Isomers
| Parameter | This compound (Derivative) | trans-4-amino-1-methylcyclohexanol (Derivative) | Key Distinguishing Features |
| Retention Time | Baseline separation from the trans isomer can be achieved with an appropriate chiral or achiral column and mobile phase. | Baseline separation from the cis isomer can be achieved. | The choice of a suitable derivatizing agent (e.g., NBD-Cl) and chromatographic conditions are crucial for achieving good separation. |
| Detection | Dependent on the derivatizing agent (e.g., UV, fluorescence). | Dependent on the derivatizing agent. | Derivatization enhances the sensitivity of detection. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can confirm the presence of key functional groups but is generally less effective than NMR for distinguishing between cis and trans isomers of this compound in solution. However, in the solid state, differences in crystal packing can lead to variations in the fingerprint region of the spectra.
Table 5: Key FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance |
| O-H stretch (alcohol) | 3200-3600 | Broad |
| N-H stretch (amine) | 3300-3500 | Medium, may overlap with O-H |
| C-H stretch (alkane) | 2850-3000 | Strong |
| N-H bend (amine) | 1590-1650 | Medium |
| C-O stretch (alcohol) | 1000-1260 | Strong |
Experimental Protocols
NMR Spectroscopy
Objective: To determine the stereochemistry of 4-amino-1-methylcyclohexanol.
Methodology:
-
Sample Preparation:
-
Instrument Parameters (300 MHz or higher spectrometer): [1]
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse.
-
Number of Scans: ≥1024.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Analysis:
-
Compare the chemical shifts of the protons and carbons to reference data for similar compounds.
-
Analyze the coupling constants of the cyclohexane ring protons to determine their axial/equatorial relationships, which is indicative of the cis or trans configuration.
-
GC-MS with Derivatization
Objective: To assess the purity and confirm the identity of 4-amino-1-methylcyclohexanol.
Methodology:
-
Derivatization (Silylation):
-
Place a known amount of the dried sample (e.g., 1 mg) into a reaction vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Parameters:
-
Column: A non-polar column (e.g., HP-5MS or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. (This program should be optimized).
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
Determine the retention time of the derivatized analyte.
-
Analyze the mass spectrum for the molecular ion and characteristic fragment ions.
-
Quantify purity by comparing the peak area of the analyte to the total peak area.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
References
Distinguishing Stereoisomers: A Guide to NMR Spectroscopy for cis- and trans-4-amino-1-methylcyclohexanol
In the realm of synthetic chemistry and pharmaceutical development, the precise structural elucidation of stereoisomers is critical for determining biological activity and ensuring the purity of compounds. For substituted cyclohexanes like 4-amino-1-methylcyclohexanol, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously differentiating between cis and trans diastereomers. This guide provides a detailed comparison of the anticipated ¹H and ¹³C NMR spectral data for these isomers, supported by a general experimental protocol, to assist researchers in their structural assignments.
The key to distinguishing between the cis and trans isomers of 4-amino-1-methylcyclohexanol lies in the distinct spatial arrangement of the amino and hydroxyl groups, which profoundly influences the magnetic environment of the protons and carbons in the cyclohexane ring. These differences manifest as characteristic variations in chemical shifts (δ) and spin-spin coupling constants (J).
Comparative NMR Data Analysis
The spectral differences arise from the preferred chair conformations of the cyclohexane ring. In the trans isomer, the hydroxyl and amino groups can both occupy equatorial positions, which is generally the more stable conformation. In the cis isomer, one substituent must be axial while the other is equatorial. This leads to distinct differences in the signals of the protons attached to the carbons bearing the substituents (C1 and C4).
¹H NMR Spectroscopy: Key Differentiating Features
The most significant distinctions in the ¹H NMR spectra are expected for the proton attached to the carbon bearing the amino group (H-4).
-
Chemical Shift: The proton at the C-4 position (H-C-NH₂) in the cis isomer is expected to be equatorial and will therefore resonate at a lower field (higher ppm value) compared to the axial H-4 proton in the more stable conformation of the trans isomer.[1] This is because equatorial protons are generally less shielded than axial protons.
-
Coupling Constants: The multiplicity and coupling constants of the H-4 proton are highly diagnostic.
-
In the trans isomer, the axial H-4 proton will exhibit large axial-axial (Jₐₐ) couplings (typically 10-13 Hz) with the adjacent axial protons on C-3 and C-5.[1][2][3][4] This will result in a wider multiplet, often appearing as a triplet of triplets.
-
In the cis isomer, the equatorial H-4 proton will have smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings (typically 2-5 Hz).[1][2][3] This will result in a narrower multiplet.
-
The methyl group at C-1 will appear as a singlet in both isomers, but its chemical shift may differ slightly due to the different overall conformation of the ring.
¹³C NMR Spectroscopy: Subtle but Significant Differences
The ¹³C NMR spectra will also show differences, although they may be less pronounced than in the ¹H NMR. The chemical shifts of the carbons directly attached to the substituents (C-1 and C-4) are sensitive to the stereochemistry.[1] The exact chemical shifts will be influenced by the orientation of the amino and hydroxyl groups.
Quantitative Data Summary
The following tables summarize the expected key ¹H and ¹³C NMR spectral data for the cis and trans isomers of 4-amino-1-methylcyclohexanol. The values for the protons and carbons of the cyclohexane ring are based on data for the closely related compound 4-aminocyclohexanol and established principles of NMR spectroscopy on cyclohexane derivatives.[1]
Table 1: Expected ¹H NMR Chemical Shift and Coupling Constant Data (in D₂O)
| Proton | cis-4-amino-1-methylcyclohexanol | trans-4-amino-1-methylcyclohexanol | Key Distinguishing Features |
| H-4 (CH-NH₂) Signal | Narrow multiplet | Broad multiplet (triplet of triplets) | The multiplicity and width of the H-4 signal are the most reliable indicators. |
| H-4 (CH-NH₂) Chemical Shift (δ) | Higher ppm (less shielded) | Lower ppm (more shielded) | The equatorial proton in the cis isomer is deshielded.[1] |
| H-4 (CH-NH₂) Coupling Constants (J) | Small Jₐₑ and Jₑₑ (2-5 Hz) | Large Jₐₐ (10-13 Hz) | Large coupling constants are indicative of the trans isomer.[1][2][3][4] |
| CH₃ | Singlet | Singlet | Chemical shift may vary slightly between isomers. |
Table 2: Expected ¹³C NMR Chemical Shift Data
| Carbon | This compound | trans-4-amino-1-methylcyclohexanol | Key Distinguishing Features |
| C-1 (C-OH) | ~68-72 ppm | ~67-71 ppm | The chemical shift is influenced by the orientation of the hydroxyl group.[1] |
| **C-4 (C-NH₂) ** | ~49-53 ppm | ~48-52 ppm | The chemical shift is sensitive to the stereochemistry of the amino group.[1] |
| CH₃ | ~28-32 ppm | ~27-31 ppm | The methyl carbon chemical shift will also be affected by the ring conformation. |
Experimental Protocol
Accurate and reproducible NMR data are contingent on meticulous sample preparation and instrument setup.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the 4-amino-1-methylcyclohexanol isomer for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated water (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aminocyclohexanols.[1] The choice of solvent can affect the chemical shifts.
-
Sample Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Instrument Parameters
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) should be used to simplify the spectrum to singlets.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for distinguishing between the cis and trans isomers of 4-amino-1-methylcyclohexanol using NMR spectroscopy.
Caption: Workflow for isomer identification using ¹H NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [ns1.almerja.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]
Comparative Analysis of the Biological Activity of cis- vs. trans-4-amino-1-methylcyclohexanol: A Guide for Researchers
Published: December 24, 2025
This guide provides a comparative analysis of the known and inferred biological activities of cis- and trans-4-amino-1-methylcyclohexanol. Direct comparative experimental data on the biological activities of these specific isomers are limited in publicly accessible literature. Therefore, this analysis is based on established principles of stereochemistry, structure-activity relationships (SAR) of related compounds, and the known biological profile of drugs containing the aminocyclohexanol moiety. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
The spatial arrangement of functional groups in a molecule is a critical determinant of its biological activity. For cyclic structures like cyclohexanes, cis-trans isomerism can lead to significant differences in how a molecule interacts with biological targets such as receptors and enzymes. The 4-amino-1-methylcyclohexanol isomers, with their amino and hydroxyl groups, are valuable chiral building blocks in medicinal chemistry. The trans isomer, in particular, is a known intermediate in the synthesis of the mucolytic drug Ambroxol.[1] Understanding the potential differences in the biological profiles of the cis and trans isomers is crucial for the rational design of new therapeutic agents.
Stereochemistry and Thermodynamic Stability
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In substituted cyclohexanes, the chair conformation is the most stable. The relative stability of cis and trans isomers is determined by the steric interactions of the substituents.
-
trans-4-amino-1-methylcyclohexanol: In its most stable chair conformation, both the amino and hydroxyl groups can occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions, resulting in a thermodynamically more stable molecule.[2]
-
cis-4-amino-1-methylcyclohexanol: In any chair conformation of the cis isomer, one of the bulky substituents (amino or hydroxyl group) must be in an axial position, while the other is equatorial. This leads to greater steric strain compared to the trans isomer.[2]
This difference in stability can influence the binding affinity of the isomers to biological targets. The more stable trans isomer may present a lower energy barrier for binding, but the specific geometry of the binding site ultimately determines which isomer is more active.
Inferred Biological Activity from Related Compounds
Ambroxol (trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexanol) is known to possess a range of biological activities, including:
-
Mucolytic and Secretolytic Effects: It enhances the secretion of airway fluids and reduces mucus viscosity.[3]
-
Anti-inflammatory Properties: It can inhibit the production of inflammatory mediators.[1]
-
Antioxidant Activity: It has been shown to have free radical scavenging properties.[1]
-
Local Anesthetic Effects: It can block sodium channels, leading to local anesthesia.[1]
It is plausible that the basic trans-4-amino-1-methylcyclohexanol structure contributes to some of these effects, which could be modulated by the additional substitutions present in Ambroxol.
Furthermore, studies on other aminocyclohexane derivatives have demonstrated that stereochemistry plays a crucial role in their biological activity. For instance, the analgesic activity of 4-amino-4-arylcyclohexanones is highly dependent on the stereochemical arrangement of the substituents.[4] In some cases, the less thermodynamically stable cis isomers have been found to exhibit greater potency in biological assays compared to their trans counterparts, highlighting the importance of the specific spatial orientation for target interaction.[5]
The metabolism of Ambroxol has been reported to produce cis-4-aminocyclohexanol, suggesting that the cis isomer is biologically relevant, at least as a metabolite.[6]
Data Presentation: A Qualitative Comparison
Due to the absence of direct quantitative experimental data, the following table provides a qualitative and inferred comparison of the potential biological activities of the two isomers. This is based on the principles of stereochemistry and the known activities of related compounds.
| Biological Property | This compound | trans-4-amino-1-methylcyclohexanol | Rationale / Inferred From |
| Thermodynamic Stability | Less Stable | More Stable | General principles of cyclohexane stereochemistry.[2] |
| Potential Mucolytic Activity | Unknown, potentially lower | Inferred to be present as a core scaffold of Ambroxol. | Ambroxol's known mechanism of action.[3] |
| Potential Anti-inflammatory Activity | Unknown | Inferred to be present as a core scaffold of Ambroxol. | Ambroxol's known anti-inflammatory properties.[1] |
| Potential Receptor/Enzyme Binding | Different binding profile due to distinct 3D structure. | Different binding profile due to distinct 3D structure. | Structure-activity relationships of related aminocyclohexanes.[4] |
| Metabolic Fate | Can be a metabolite of drugs containing the aminocyclohexanol moiety. | A common building block in pharmaceutical synthesis. | Metabolism of Ambroxol.[6] |
Experimental Protocols: A Hypothetical Framework for Comparative Analysis
To definitively determine the comparative biological activities of cis- and trans-4-amino-1-methylcyclohexanol, a series of in vitro and in vivo experiments would be required. Below is a hypothetical experimental workflow.
1. In Vitro Assays:
-
Receptor Binding Assays: To determine the binding affinity of each isomer to a panel of relevant receptors (e.g., adrenergic, serotonergic, opioid receptors).
-
Protocol: Radioligand binding assays would be performed using cell membranes expressing the target receptors. The isomers would be incubated at varying concentrations with a fixed concentration of a radiolabeled ligand. The displacement of the radioligand would be measured to calculate the inhibition constant (Ki) for each isomer.
-
-
Enzyme Inhibition Assays: To assess the inhibitory potential of each isomer against a panel of enzymes involved in key physiological pathways (e.g., cyclooxygenases, acetylcholinesterase).
-
Protocol: Purified enzymes would be incubated with their respective substrates in the presence of varying concentrations of each isomer. The rate of product formation would be measured spectrophotometrically or fluorometrically to determine the half-maximal inhibitory concentration (IC50) for each isomer.
-
-
Cell-Based Assays: To evaluate the effects of the isomers on cellular processes such as inflammation and cytotoxicity.
-
Protocol: For anti-inflammatory activity, a cell line such as RAW 264.7 macrophages could be stimulated with lipopolysaccharide (LPS) in the presence of the isomers. The production of inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant would be quantified by ELISA.
-
2. In Vivo Studies:
-
Animal Models of Disease: To investigate the therapeutic potential of the isomers in relevant animal models. For example, if in vitro assays suggest anti-inflammatory activity, a rodent model of inflammation (e.g., carrageenan-induced paw edema) could be used.
-
Protocol: Animals would be treated with each isomer or a vehicle control prior to the induction of the inflammatory response. The extent of inflammation would be measured over time.
-
-
Pharmacokinetic Analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) profiles of each isomer.
-
Protocol: Each isomer would be administered to animals (e.g., rats) via oral and intravenous routes. Blood samples would be collected at various time points and the concentration of the parent compound and any major metabolites would be determined by LC-MS/MS.
-
Visualizations
Conclusion
While direct comparative data on the biological activity of cis- and trans-4-amino-1-methylcyclohexanol are lacking, fundamental principles of stereochemistry and evidence from related compounds strongly suggest that their biological profiles would be distinct. The trans isomer, being a key component of the drug Ambroxol, is inferred to possess mucolytic and anti-inflammatory properties. The biological role of the cis isomer is less clear, although its formation as a metabolite indicates its presence in biological systems. Future research involving head-to-head experimental comparisons is necessary to fully elucidate the structure-activity relationships and therapeutic potential of these isomers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Ambroxol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ambroxol | C13H18Br2N2O | CID 2132 - PubChem [pubchem.ncbi.nlm.nih.gov]
X-ray crystallography for the absolute configuration determination of 4-amino-1-methylcyclohexanol derivatives
A Comparative Guide to Absolute Configuration Determination of 4-amino-1-methylcyclohexanol Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in characterizing new chemical entities. This is particularly vital in the pharmaceutical industry, where the therapeutic activity and toxicological profile of a chiral drug can be exclusive to a single enantiomer. This guide provides an objective comparison of single-crystal X-ray crystallography, the definitive method for structure elucidation, with powerful spectroscopic alternatives—Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy—for determining the absolute configuration of chiral molecules like 4-amino-1-methylcyclohexanol derivatives.
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most powerful and unequivocal method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] The technique relies on the diffraction of X-rays by a well-ordered single crystal. The absolute stereochemistry is determined by exploiting the phenomenon of anomalous dispersion (or resonant scattering).[3] This effect, which is more pronounced for heavier atoms but can be measured for light-atom structures, causes slight differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), breaking Friedel's Law.[4]
A key metric for assessing the absolute configuration is the Flack parameter, which should refine to a value close to zero (e.g., < 0.1) with a small standard uncertainty for the correct stereochemical model.[5][6] For organic compounds composed primarily of light atoms (C, H, N, O), using Cu-Kα radiation is often recommended to enhance the anomalous scattering effect.[7]
Key Performance Aspects:
-
Unambiguous Results: Provides a direct visualization of the molecular structure, offering definitive proof of absolute configuration.[1]
-
Primary Limitation: The absolute prerequisite is the ability to grow a high-quality single crystal of suitable size (typically 0.1–0.3 mm), which can be a significant bottleneck.[5][8]
-
Accuracy: The Flack parameter provides a high degree of confidence in the assignment.[4][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Rate-Limiting Step):
-
Obtain high-purity (>98%) enantiomerically pure sample of the 4-amino-1-methylcyclohexanol derivative.
-
Screen various solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate, hexane) for solubility.
-
Employ crystallization techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution to grow single crystals of 0.1–0.3 mm in size.[5] This process can take days to weeks.
-
-
Crystal Mounting and Screening:
-
Under a microscope, select a well-formed, defect-free crystal and mount it on a goniometer head using a cryo-loop and oil.
-
Place the mounted crystal onto the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.[7]
-
Collect a few initial diffraction frames to screen for crystal quality and determine the unit cell parameters.
-
-
Data Collection:
-
If the crystal quality is sufficient, proceed with a full data collection run. This involves rotating the crystal and collecting a sphere of diffraction data.[2]
-
For light-atom structures, using a Cu-Kα X-ray source is preferable to maximize anomalous dispersion effects.[9]
-
Data collection time can range from a few hours to overnight, depending on the crystal's scattering power and the diffractometer.[2]
-
-
Structure Solution and Refinement:
-
Process the collected data (integration and scaling) to obtain a reflection file.
-
Solve the crystal structure using direct methods or other algorithms to obtain an initial electron density map and molecular model.
-
Refine the structural model against the experimental data. This involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between calculated and observed structure factors.
-
-
Absolute Configuration Assignment:
-
During the final stages of refinement, introduce the Flack parameter.[4]
-
Analyze the refined Flack parameter and its standard uncertainty. A value of x ≈ 0 with a small uncertainty (e.g., u < 0.08) confirms the assigned absolute configuration is correct.[6] If x ≈ 1, the model should be inverted.[5]
-
Caption: Decision guide for selecting an appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Flack parameter - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. spark904.nl [spark904.nl]
- 9. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to HPLC and GC Methods for the Chiral Separation of 4-amino-1-methylcyclohexanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 4-amino-1-methylcyclohexanol is a critical analytical challenge in pharmaceutical development, where the stereochemistry of chiral molecules can significantly impact pharmacological activity and safety. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the chiral resolution of 4-amino-1-methylcyclohexanol enantiomers. The presented methodologies are based on established techniques for structurally similar cyclic amino alcohols and primary amines, offering a robust starting point for method development and optimization.
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) Approaches
Direct enantioseparation by HPLC or SFC on a chiral stationary phase (CSP) is a powerful technique that often requires minimal sample derivatization. Polysaccharide-based and crown ether-based CSPs are particularly effective for the separation of primary amines and amino alcohols.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad enantioselectivity.[1][2] These phases can be operated in normal-phase, reversed-phase, and polar organic modes, offering significant flexibility in method development. For compounds like 4-amino-1-methylcyclohexanol, derivatization of the primary amine to a carbamate or amide can enhance interaction with the CSP and improve resolution.
Crown Ether-Based CSPs
Chiral crown ether-based CSPs are highly effective for the separation of compounds containing primary amino groups, such as 4-amino-1-methylcyclohexanol.[3][4] Supercritical Fluid Chromatography (SFC) with a crown ether column is a particularly promising and "green" alternative to HPLC, often providing faster separations with reduced solvent consumption.[5][6]
Table 1: Comparison of HPLC/SFC Chiral Separation Methods
| Method | Chiral Stationary Phase (CSP) | Mobile Phase/Modifier | Derivatization | Key Advantages | Potential Challenges |
| HPLC | Polysaccharide-based (e.g., Chiralpak® series) | n-Hexane/Alcohol mixtures (Normal Phase) | N-protection (e.g., Benzoyl, Boc) recommended | Broad applicability, versatile mobile phases | Derivatization may be required for optimal resolution |
| SFC | Crown ether-based (e.g., Crownpak® CR-I (+)) | CO₂ with alcohol modifier (e.g., Methanol) and acidic additive (e.g., TFA) | None required | High efficiency, fast separations, environmentally friendly | Requires specialized SFC instrumentation |
Gas Chromatography (GC) Approaches
For volatile or semi-volatile compounds, chiral GC offers high resolution and sensitivity. However, for polar molecules like 4-amino-1-methylcyclohexanol, derivatization is essential to improve volatility and thermal stability, and to enable interaction with the chiral stationary phase.
Derivatization for GC Analysis
The primary amino and hydroxyl groups of 4-amino-1-methylcyclohexanol must be derivatized prior to GC analysis. Common derivatization strategies include acylation, for example, with trifluoroacetic anhydride (TFAA), or silylation.[7][8]
Chiral Stationary Phases for GC
Cyclodextrin-based and amino acid derivative-based CSPs are commonly employed for the GC separation of chiral amines and alcohols.[9][10] The choice of the specific CSP will depend on the nature of the derivatized analyte.
Table 2: Comparison of GC Chiral Separation Methods
| Method | Chiral Stationary Phase (CSP) | Carrier Gas | Derivatization | Key Advantages | Potential Challenges |
| GC-FID/MS | Cyclodextrin-based (e.g., Rt-βDEX) | Helium or Hydrogen | Acylation (e.g., with TFAA) | High resolution, sensitive detection | Derivatization is mandatory, method development can be complex |
| GC-FID/MS | Amino acid derivative-based (e.g., Chirasil-Val) | Helium or Hydrogen | Acylation (e.g., with Heptafluorobutyl Chloroformate) | High enantioselectivity for amino-containing compounds | Derivatization is mandatory, potential for side reactions |
Experimental Protocols
Proposed HPLC/SFC Method: Chiral SFC on a Crown Ether-Based CSP
This protocol is adapted from a successful method for the separation of primary amines.[6]
1. Sample Preparation:
-
Dissolve the racemic 4-amino-1-methylcyclohexanol in the mobile phase modifier (e.g., Methanol) to a concentration of 1 mg/mL.
2. SFC Conditions:
-
Column: Crownpak® CR-I (+) (e.g., 150 x 3.0 mm ID, 5 µm)
-
Mobile Phase: Supercritical CO₂ with a modifier of Methanol containing 0.8% trifluoroacetic acid (TFA). The gradient or isocratic percentage of the modifier will need to be optimized.
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 40 °C
-
Back Pressure: 150 bar
-
Detection: UV at 210 nm
Proposed GC-MS Method: Chiral GC of Trifluoroacetyl Derivatives
This protocol is based on established methods for the chiral separation of derivatized amines.[7]
1. Derivatization:
-
To 1 mg of racemic 4-amino-1-methylcyclohexanol in a vial, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
After cooling, evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
2. GC-MS Conditions:
-
Column: Rt-βDEXsm (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min.
-
MS Detector: Scan mode from m/z 50-500.
Visualizing the Workflow
Caption: General workflow for HPLC/SFC and GC chiral method development.
Caption: Logical comparison of HPLC/SFC and GC for chiral separation.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. chromatographyonline.com [chromatographyonline.com]
The Strategic Advantage of cis-4-amino-1-methylcyclohexanol in Drug Design: A Comparative Guide to Cyclohexane-Based Scaffolds
For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the diverse array of carbocyclic frameworks, the cyclohexane ring stands out as a versatile and frequently employed scaffold in medicinal chemistry. This guide provides a comprehensive comparison of cis-4-amino-1-methylcyclohexanol with other prominent cyclohexane-based scaffolds, offering a deep dive into their physicochemical properties, biological activities, and pharmacokinetic profiles, supported by experimental data and detailed protocols.
The strategic incorporation of a cyclohexane ring into a drug molecule can significantly impact its three-dimensional structure, lipophilicity, and metabolic stability, thereby fine-tuning its interaction with biological targets and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide will specifically focus on the nuanced yet critical differences between this compound and other related scaffolds, such as its trans-isomer and unsubstituted aminocyclohexanols, to inform rational drug design strategies.
Unveiling the Physicochemical Landscape: A Data-Driven Comparison
The orientation of substituents on the cyclohexane ring, whether cis or trans, axial or equatorial, dictates the molecule's shape and its ability to engage in specific interactions with a protein's binding pocket. The addition of a methyl group, as in this compound, further modulates its properties. The following tables summarize key physicochemical and ADME parameters for a selection of cyclohexane-based scaffolds.
Table 1: Comparative Physicochemical Properties of Cyclohexane-Based Scaffolds
| Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | pKa (of amino group) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₇H₁₅NO | 129.20 | 0.6387 | ~10.5 (estimated) | 2 | 2 |
| trans-4-amino-1-methylcyclohexanol | C₇H₁₅NO | 129.20 | 0.1 | ~10.5 (estimated) | 2 | 2 |
| cis-4-Aminocyclohexanol | C₆H₁₃NO | 115.17 | -0.1 | ~10.4 | 2 | 2 |
| trans-4-Aminocyclohexanol | C₆H₁₃NO | 115.17 | -0.1 | ~10.4 | 2 | 2 |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 1.5 | 10.66 | 1 | 1 |
Note: Calculated logP and pKa values are estimations and can vary based on the prediction software and experimental conditions.
Table 2: Comparative ADME Properties of Cyclohexane-Based Scaffolds (Qualitative)
| Scaffold | Aqueous Solubility | Membrane Permeability | Metabolic Stability | Potential for P-gp Efflux |
| This compound | Moderate | Moderate | Moderate to High | Substrate potential |
| trans-4-amino-1-methylcyclohexanol | Moderate | Moderate | Moderate to High | Substrate potential |
| cis-4-Aminocyclohexanol | High | Low to Moderate | Moderate | Substrate potential |
| trans-4-Aminocyclohexanol | High | Low to Moderate | Moderate | Substrate potential |
| Cyclohexylamine | Moderate | High | Variable | Substrate potential |
Biological Activity and Structure-Activity Relationships (SAR)
The cyclohexane scaffold is a common feature in a multitude of biologically active compounds, including kinase inhibitors, GPCR ligands, and enzyme inhibitors. The specific stereochemistry and substitution pattern of the cyclohexane ring are crucial for target engagement and potency.
For instance, in the context of kinase inhibition, the amino and hydroxyl groups of aminocyclohexanol derivatives can form key hydrogen bond interactions with the hinge region of the kinase domain. The orientation of these groups, dictated by the cis or trans configuration, can significantly influence binding affinity. The methyl group in this compound can provide additional van der Waals interactions or induce a conformational change that enhances binding to a specific sub-pocket.
While specific comparative biological activity data for this compound is limited in publicly available literature, structure-activity relationship (SAR) studies on related aminocyclohexanol derivatives have shown that modifications to the cyclohexane ring can dramatically alter inhibitory activity against various enzymes.
Experimental Protocols for Scaffold Evaluation
To facilitate a robust comparison of different cyclohexane-based scaffolds in a drug discovery program, a suite of standardized in vitro assays is essential. The following are detailed protocols for key experiments.
Cell Viability Assay using MTT
This assay is a fundamental method to assess the cytotoxic potential of compounds.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[1][2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[3][4][5]
Principle: The test compound is incubated with liver microsomes, and the decrease in its concentration over time is measured to determine its metabolic stability.[3][4][5]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or mouse, at a final protein concentration of 0.5-1 mg/mL) in a phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound to the reaction mixture at a final concentration of typically 1 µM.
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance.
Visualizing the Role of Cyclohexane Scaffolds in Cellular Signaling
Cyclohexane-containing molecules often exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on- and off-target effects.
GPCR Signaling Pathway Targeted by a Cyclohexylamine-Containing Ligand
Many drugs containing a cyclohexylamine moiety target G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes.[6][7]
Caption: A generalized GPCR signaling pathway initiated by the binding of a cyclohexylamine-containing ligand.
Experimental Workflow for Hit-to-Lead Optimization
The process of advancing a "hit" compound from a high-throughput screen to a "lead" candidate involves a systematic and iterative process of optimization.
Caption: A simplified workflow for the hit-to-lead optimization phase in drug discovery.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. mttlab.eu [mttlab.eu]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 5. nuvisan.com [nuvisan.com]
- 6. researchgate.net [researchgate.net]
- 7. GPCR-Based Drug Discovery - 2020 Archive [discoveryontarget.com]
In Silico Modeling and Conformational Analysis: A Comparative Guide to cis- and trans-4-amino-1-methylcyclohexanol
For researchers and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of functional groups, dictated by conformational preferences, directly influences a molecule's biological activity and physicochemical properties. This guide provides a comparative analysis of the conformational landscapes of cis- and trans-4-amino-1-methylcyclohexanol, leveraging in silico modeling principles and experimental spectroscopic data.
Conformational Preferences: A Tale of Two Isomers
The conformational stability of substituted cyclohexanes is primarily governed by the minimization of steric strain, particularly the avoidance of 1,3-diaxial interactions. The relative energetic cost of placing a substituent in an axial position is quantified by its "A-value" (Gibbs free energy difference between the equatorial and axial conformers).[1]
Key Substituent A-Values:
| Substituent | A-value (kcal/mol) |
| Methyl (-CH₃) | ~1.75[2] |
| Hydroxyl (-OH) | ~0.87 (can be solvent-dependent)[2] |
| Amino (-NH₂) | ~1.2-1.5 (for -NH₃⁺ in acidic media)[2] |
These values are instrumental in predicting the most stable chair conformations for the isomers of 4-amino-1-methylcyclohexanol.
trans-4-amino-1-methylcyclohexanol
In the trans isomer, the amino group and the 1-methyl-1-hydroxyl group are on opposite sides of the cyclohexane ring. This arrangement allows for a diequatorial conformation, which is overwhelmingly the most stable form. In this conformation, all bulky substituents occupy the sterically favored equatorial positions, minimizing 1,3-diaxial interactions. The alternative diaxial conformation would introduce significant steric strain, making it energetically unfavorable.[3]
cis-4-amino-1-methylcyclohexanol
The cis isomer presents a more complex conformational landscape. With both the amino group and the 1-methyl-1-hydroxyl group on the same side of the ring, one of these substituents must occupy an axial position in a chair conformation. The determination of the preferred conformation depends on the relative steric bulk of the substituents at positions 1 and 4. Given the A-values, the methyl group imposes a significant steric demand.
Two primary chair conformations are in equilibrium for the cis isomer:
-
Conformer A: Axial amino group and equatorial 1-methyl-1-hydroxyl group.
-
Conformer B: Equatorial amino group and axial 1-methyl-1-hydroxyl group.
Conformer B, with the bulky 1-methyl-1-hydroxyl group in the axial position, would experience significant 1,3-diaxial interactions with the axial hydrogens at C3 and C5. Therefore, Conformer A is predicted to be the more stable conformation for the cis isomer.
In Silico Modeling and Computational Chemistry
Computational methods are invaluable for quantifying the energetic differences between conformers and for predicting spectroscopic properties.
Experimental Protocols: In Silico Conformational Analysis
A typical in silico workflow for analyzing the conformational preferences of these molecules would involve:
-
Structure Generation: Build 3D models of both cis and trans isomers of 4-amino-1-methylcyclohexanol.
-
Conformational Search: Employ molecular mechanics (MM) methods, such as MMFF94, to perform a systematic or stochastic search for low-energy conformers.[4]
-
Geometry Optimization and Energy Calculation: Optimize the geometry of the identified conformers using more accurate quantum mechanics (QM) methods, such as Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).[5]
-
Property Calculation: Calculate key properties for the optimized conformers, including relative energies, dihedral angles, and simulated NMR chemical shifts and coupling constants.
Experimental Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for elucidating the conformational and stereochemical details of substituted cyclohexanes.
Key NMR Observables for Conformational Analysis
-
Chemical Shifts (δ): Axial protons are generally more shielded (resonate at a lower ppm value) than their equatorial counterparts due to anisotropic effects of the C-C single bonds in the cyclohexane ring.
-
Coupling Constants (³JHH): The magnitude of the vicinal (three-bond) proton-proton coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
-
Large coupling constants (³Jaa ≈ 8-13 Hz): Indicative of an axial-axial relationship (dihedral angle ~180°).
-
Small coupling constants (³Jae, ³Jee ≈ 2-5 Hz): Indicative of axial-equatorial or equatorial-equatorial relationships (dihedral angle ~60°).
-
Predicted NMR Spectral Features
Based on the predicted stable conformations, the following NMR characteristics can be anticipated:
Table 1: Predicted ¹H NMR Features for the Most Stable Conformers
| Isomer | Substituent Position | Proton at C4 (H-4) | Expected Coupling Pattern for H-4 |
| trans | Amino group: Equatorial | Axial | Large axial-axial couplings |
| cis | Amino group: Axial | Equatorial | Small axial-equatorial and equatorial-equatorial couplings |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Isomer | Substituent Position | C4 Chemical Shift | Rationale |
| trans | Amino group: Equatorial | Downfield (higher ppm) | The γ-gauche effect is minimized when the substituent is equatorial. |
| cis | Amino group: Axial | Upfield (lower ppm) | The axial amino group will have a γ-gauche interaction with C2 and C6, causing a shielding effect. |
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
¹H NMR: Analyze the chemical shifts and coupling patterns of the protons, particularly the proton at C4, to determine its axial or equatorial orientation.
-
¹³C NMR: Compare the chemical shift of C4 in both isomers to confirm the conformational assignment based on the γ-gauche effect.
-
2D NMR: Employ techniques like COSY and HSQC to aid in the unambiguous assignment of proton and carbon signals.
-
Visualizing the Conformational Equilibria and Analysis Workflow
Caption: Workflow for conformational analysis.
Caption: Conformational equilibria of the isomers.
Conclusion
The conformational analysis of cis- and trans-4-amino-1-methylcyclohexanol reveals distinct structural preferences that are critical for their application in drug design and development. The trans isomer exists predominantly in a single, stable diequatorial conformation. In contrast, the cis isomer exists as an equilibrium of two chair conformers, with the conformer placing the amino group in the axial position being the more stable due to the significant steric bulk of the 1-methyl-1-hydroxyl group. These conformational preferences can be predicted using in silico modeling based on A-values and validated experimentally through detailed NMR spectroscopic analysis. This integrated approach of computational and experimental methods provides a robust framework for the structural elucidation of complex cyclic molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 5. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of cis-4-Amino-1-methylcyclohexanol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding the structure-activity relationships (SAR) of cis-4-amino-1-methylcyclohexanol analogs. While specific experimental data on this class of compounds is not extensively available in the public domain, this document outlines the principles of SAR studies, presents hypothetical data for illustrative purposes, and provides detailed experimental protocols for key biological assays, drawing parallels from studies on related cyclohexane derivatives.
Introduction to SAR Studies
Structure-activity relationship analysis is a cornerstone of drug discovery, systematically exploring how chemical modifications to a molecule affect its biological activity.[1] By synthesizing and testing a series of related compounds, researchers can identify the key structural features that influence potency, selectivity, and safety, guiding the optimization of lead compounds.[1][2]
The cyclohexane ring serves as a rigid scaffold that can be functionalized to orient substituents in specific spatial arrangements, a common strategy in designing bioactive molecules.[3] The stereochemistry of substituents on the cyclohexane ring, such as the cis relationship between the amino and hydroxyl groups in the parent compound, is often a critical determinant of biological activity.
Hypothetical SAR Data for this compound Analogs
To illustrate how SAR data is presented, the following table summarizes hypothetical biological activity data for a series of this compound analogs. In a typical study, this would involve measuring a key biological endpoint, such as the half-maximal inhibitory concentration (IC₅₀) against a specific enzyme or receptor.
| Compound ID | R¹ Substituent (at Amino Group) | R² Substituent (at Hydroxyl Group) | IC₅₀ (µM) [Hypothetical] | Cytotoxicity (CC₅₀, µM) [Hypothetical] |
| 1 (Parent) | -H | -H | 15.2 | >100 |
| 2 | -CH₃ | -H | 10.5 | >100 |
| 3 | -C₂H₅ | -H | 8.1 | 95.4 |
| 4 | -COCH₃ | -H | 25.8 | >100 |
| 5 | -H | -CH₃ | 18.3 | >100 |
| 6 | -H | -COCH₃ | 32.1 | >100 |
| 7 | -CH₃ | -CH₃ | 12.4 | 88.7 |
Analysis of Hypothetical SAR:
-
Influence of Amino Group Substitution (R¹): Small alkyl substitutions on the amino group (compounds 2 and 3 ) appear to enhance potency compared to the parent compound (1 ). This suggests that a small lipophilic pocket may be present in the binding site of the target protein. Acylation of the amino group (compound 4 ) leads to a decrease in activity, possibly due to steric hindrance or the loss of a key hydrogen bond donor.
-
Influence of Hydroxyl Group Substitution (R²): Modification of the hydroxyl group (compounds 5 and 6 ) appears to be detrimental to activity, suggesting this group may be involved in a critical interaction with the target, such as hydrogen bonding.
-
Cytotoxicity: Most of the hypothetical analogs exhibit low cytotoxicity, an important characteristic for potential therapeutic agents.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating reliable SAR data. Below are examples of standard assays that could be employed in the evaluation of this compound analogs.
1. Synthesis of Analogs
The synthesis of cis- and trans-aminocyclohexanol derivatives can be achieved through various chemical and enzymatic methods. For instance, the reduction of β-enaminoketones can yield both cis and trans isomers of 3-aminocyclohexanols.[4] Chemoenzymatic cascade reactions, using a combination of keto reductases and amine transaminases, have been developed for the stereoselective synthesis of cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione.[5][6] These methods can be adapted for the synthesis of 1-methyl substituted analogs.
2. In Vitro Biological Assays
a) Kinase Inhibition Assay (Example Target)
This assay would be relevant if the analogs are being investigated as kinase inhibitors.
-
Principle: To measure the ability of the test compounds to inhibit the activity of a specific kinase enzyme.
-
Procedure:
-
A reaction mixture is prepared containing the kinase, its specific substrate peptide, and ATP in a suitable buffer.
-
The test compounds are added at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining.
-
The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
-
b) MTT Assay for Cell Viability and Cytotoxicity
This assay is used to assess the effect of the compounds on the viability of cultured cells.[3]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the control, and the CC₅₀ (half-maximal cytotoxic concentration) can be calculated.
-
Visualizations
Experimental Workflow for SAR Studies
Caption: A general workflow for structure-activity relationship (SAR) studies.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
References
Validating a Stereoselective Route to cis-4-Amino-1-methylcyclohexanol: A Comparative Guide with Isotopic Labeling
For researchers, scientists, and professionals in drug development, establishing the stereochemical integrity of synthetic intermediates is paramount. This guide provides a comparative analysis of a proposed chemical synthetic route for cis-4-amino-1-methylcyclohexanol, validated through isotopic labeling, against an established enzymatic approach for a similar compound.
This document outlines a plausible and efficient chemical pathway to synthesize this compound, a valuable building block in medicinal chemistry. The guide further details a validation method using deuterium labeling to unequivocally confirm the stereochemical outcome of the key reduction step. For comparative purposes, this guide also presents a highly stereoselective one-pot enzymatic synthesis of the closely related cis-4-aminocyclohexanol.
Comparative Analysis of Synthetic Routes
The choice of a synthetic strategy for producing stereochemically pure aminocyclohexanol derivatives often involves a trade-off between classical chemical methods and biocatalytic approaches. Below is a comparison of a proposed chemical synthesis for the methylated target compound and an enzymatic synthesis for its non-methylated analog.
| Parameter | Proposed Chemical Synthesis with Isotopic Validation | Enzymatic Synthesis (for cis-4-aminocyclohexanol) |
| Starting Material | 4-Methylcyclohexanone | 1,4-Cyclohexanedione |
| Key Steps | Oximation, Stereoselective Reduction | Keto-reduction, Transamination |
| Stereoselectivity | Dependent on reducing agent and conditions | High (often >99% for the cis-isomer)[1] |
| Reaction Conditions | Generally requires organic solvents and non-physiological temperatures | Aqueous buffer, mild temperatures (e.g., 30°C)[1] |
| Yield (Hypothetical) | ~60-70% overall | Good to excellent[1] |
| Purity (Hypothetical) | High after purification | High, with minimal byproducts[1] |
| Validation Method | Isotopic Labeling (Deuterium) | Not explicitly detailed in the same context |
Proposed Chemical Synthetic Route and its Validation
A plausible and efficient chemical route to this compound starts from 4-methylcyclohexanone. The key stereochemistry-determining step is the reduction of the intermediate oxime. Isotopic labeling with deuterium can be employed to validate the cis-selectivity of this reduction.
Experimental Protocols
Chemical Synthesis of this compound
Step 1: Synthesis of 4-Methylcyclohexanone Oxime
-
Dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Warm the solution to approximately 40°C and add 4-methylcyclohexanone (1.0 equivalent).
-
Stir the mixture vigorously. The oxime will precipitate as a crystalline solid upon formation.
-
Cool the reaction mixture in an ice bath and collect the solid by filtration.
-
Wash the solid with cold water and purify by recrystallization from a suitable solvent like petroleum ether to yield pure 4-methylcyclohexanone oxime.[2]
Step 2: Stereoselective Reduction of 4-Methylcyclohexanone Oxime to this compound
-
In a round-bottom flask, dissolve 4-methylcyclohexanone oxime (1.0 equivalent) in a suitable solvent such as ethanol or methanol under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
For isotopic labeling, use sodium borodeuteride (NaBD₄) or sodium borohydride (NaBH₄) in D₂O as the reducing agent. Add the reducing agent (2-4 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to stir at 0°C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Adjust the pH to basic with an aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to isolate the cis- and trans-isomers. The ratio of isomers can be determined by GC-MS or NMR spectroscopy.[3][4]
Enzymatic Synthesis of cis-4-Aminocyclohexanol (for comparison)
This one-pot synthesis involves a keto reductase (KRED) and an amine transaminase (ATA).
-
Prepare a reaction mixture containing 1,4-cyclohexanedione (50 mM), NAD(P)+ (1.0 mM), and isopropanol (100 mM) in a 50 mM sodium phosphate buffer (pH 7.0).[1]
-
Add a regioselective KRED to catalyze the mono-reduction of the diketone to 4-hydroxycyclohexanone.
-
Following the reduction step, introduce a cis-selective amine transaminase (ATA) into the same reaction vessel.
-
The ATA will catalyze the transamination of the 4-hydroxycyclohexanone intermediate to yield cis-4-aminocyclohexanol.
-
Maintain the reaction at 30°C with stirring.
-
Monitor the formation of the product and its stereoselectivity using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1]
Validation of Stereochemistry by Isotopic Labeling
The stereochemical outcome of the reduction of 4-methylcyclohexanone oxime is crucial for obtaining the desired cis-isomer. The use of a deuterium-labeled reducing agent allows for the precise determination of the direction of hydride (or deuteride) attack, thus validating the stereoselectivity of the reaction. The position of the deuterium atom in the final product can be unequivocally determined by ¹H NMR, ²H NMR, and mass spectrometry.
Conclusion
This guide has presented a plausible chemical synthetic route for this compound and a method for its stereochemical validation using isotopic labeling. The comparison with a highly efficient enzymatic synthesis of a related compound highlights the different approaches available to researchers. The choice between a chemical or enzymatic route will depend on factors such as substrate availability, desired scale, and the stereochemical purity required. The use of isotopic labeling, as detailed, provides a robust method for validating the stereochemical outcome of key synthetic steps, ensuring the production of well-characterized and reliable chemical entities for drug discovery and development.
References
Head-to-head comparison of different catalysts for the synthesis of 4-aminocyclohexanols
A Head-to-Head Comparison of Catalysts for the Synthesis of 4-Aminocyclohexanols
The synthesis of 4-aminocyclohexanols, key intermediates in the pharmaceutical industry, relies heavily on the choice of catalyst to control yield and stereoselectivity. This guide provides a comparative analysis of various catalytic systems, including heterogeneous metal catalysts and biocatalysts, for the synthesis of these valuable compounds. The performance of each catalyst is evaluated based on experimental data for yield and diastereoselectivity, providing researchers, scientists, and drug development professionals with the information needed to select the most appropriate catalyst for their specific application.
Catalyst Performance Comparison
The catalytic hydrogenation of 4-aminophenol or its derivatives is a primary route to 4-aminocyclohexanol. The choice of catalyst metal and support significantly influences the ratio of the desired trans and cis isomers. Below is a summary of the performance of different catalysts based on reported experimental data.
| Catalyst | Starting Material | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | trans:cis Ratio | Reference |
| 5% Pd/C | p-Acetamidophenol | Water | 100 | 4.5 | - | 3:1 to 4:1 | [1] |
| 5% Pd/Al₂O₃ | p-tert-Butylphenol | n-Heptane | 100 | 30 | >99 | 87:13 | [2] |
| Rhodium-based | p-Aminophenol derivative | Isopropanol | - | - | High | 92:8 (trans:cis) | [1] |
| Rhodium-based | Phenol derivatives | - | - | - | - | Favors cis | [2][3] |
| Ru-M/Al₂O₃ (M=Rh, Pd, Pt, or Ni) | 4-Aminophenol | - | 120-150 | 3.0-5.0 MPa | High | ≥99.5% trans | [4] |
| Raney Nickel | 4-Acetamidophenol | Ethanol | 180 | 10 | - | ~4:1 (trans:cis) | [5][6] |
| Keto Reductase (KRED) & Amine Transaminase (ATA) | 1,4-Cyclohexanedione | Phosphate Buffer | 30 | - | Good to Excellent | >98:2 (cis or trans) | [7][8] |
Note: Direct comparison of catalyst performance can be challenging due to variations in experimental conditions, substrates, and reporting metrics across different studies. The data presented here is intended to provide a general overview of catalyst performance.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of 4-aminocyclohexanols using different catalytic systems.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a general procedure for the hydrogenation of a p-aminophenol derivative to 4-aminocyclohexanol.
Materials:
-
p-Acetamidophenol (paracetamol)
-
5% Palladium on Carbon (Pd/C) catalyst (50% water wet)
-
Deionized water
-
Hydrogen gas
-
Pressure reactor (autoclave)
Procedure:
-
Charge the pressure reactor with p-acetamidophenol and deionized water.
-
Add the 5% Pd/C catalyst. The typical catalyst loading is 1-5 mol% relative to the substrate.
-
Seal the reactor and purge it multiple times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4.5 bar).
-
Heat the reaction mixture to the target temperature (e.g., 100°C) with constant stirring.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing samples periodically.
-
After the reaction is complete (typically 24-36 hours), cool the reactor to 30-40°C.[6]
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
The resulting aqueous solution contains a mixture of trans- and cis-4-aminocyclohexanol.
Protocol 2: Biocatalytic Synthesis using Keto Reductase (KRED) and Amine Transaminase (ATA)
This one-pot enzymatic approach allows for the stereoselective synthesis of either cis- or trans-4-aminocyclohexanol from 1,4-cyclohexanedione.[7][8]
Materials:
-
1,4-Cyclohexanedione
-
Keto reductase (KRED)
-
Amine transaminase (ATA) - stereocomplementary enzymes are chosen to produce the desired isomer
-
NAD(P)⁺ cofactor
-
Isopropylamine (or other amine donor)
-
Phosphate buffer (pH 7.0)
Procedure:
-
In a reaction vessel, dissolve 1,4-cyclohexanedione (e.g., 50 mM) in 50 mM sodium phosphate buffer (pH 7.0).
-
Add the KRED, NAD(P)⁺ (e.g., 1.0 mM), and a co-substrate for cofactor regeneration like isopropanol.
-
Incubate the mixture at 30°C with agitation (e.g., 700 rpm) for 12-24 hours to produce 4-hydroxycyclohexanone.
-
Once the initial reduction is complete, add the selected ATA and isopropylamine to the same reaction vessel.
-
Continue the incubation under the same conditions. The ATA will convert the 4-hydroxycyclohexanone to the corresponding cis- or trans-4-aminocyclohexanol with high diastereoselectivity.
-
Monitor the reaction progress using techniques like HPLC or GC.
-
Upon completion, the product can be isolated and purified from the reaction mixture.
Visualizing the Workflow
A general workflow for the catalytic synthesis of 4-aminocyclohexanol provides a clear overview of the key steps involved in the process, from starting material to final product analysis.
The logical flow for synthesizing 4-aminocyclohexanol involves a series of choices and outcomes, particularly concerning the desired stereoisomer. The following diagram illustrates the decision-making process based on catalyst selection.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN114436865A - Preparation method of 4-aminocyclohexanol - Google Patents [patents.google.com]
- 5. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 6. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of CIS-4-AMINO-1-METHYLCYCLOHEXANOL: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of CIS-4-AMINO-1-METHYLCYCLOHEXANOL.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to recognize its potential hazards. While comprehensive toxicological data for this specific compound is not fully available, it should be handled with caution as it may be an irritant and potentially harmful if ingested or inhaled.[1] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[2]
Waste Segregation and Container Selection
Proper segregation of chemical waste is a critical first step. This compound waste should not be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[2]
-
Waste Stream: Designate a specific, clearly labeled, leak-proof, and chemically compatible container for this compound waste.[2]
-
Container Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," associated hazards (e.g., "Irritant"), the accumulation start date, and the name of the principal investigator or laboratory contact.[2]
-
Incompatible Materials: Avoid mixing this waste with strong oxidizing agents, strong acids, and strong bases.[1]
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is incineration by a licensed disposal company.[1][3]
-
Work Area Preparation: Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Waste Transfer:
-
Solid Waste: Carefully transfer the solid this compound waste into the labeled container using a clean scoop or spatula. Avoid generating dust.[2]
-
Liquid Waste (Solutions): Dissolve or mix the material with a combustible solvent.[1] Carefully pour the solution into the labeled liquid waste container using a funnel to prevent spills.[2]
-
-
Container Sealing: Tightly seal the container cap.[2]
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) for hazardous waste, ensuring it is within secondary containment.[2]
-
Waste Pickup: Follow your institution's established procedures for the pickup of hazardous waste.
Spill and Emergency Procedures:
In the event of a spill:
-
Evacuate and Alert: Immediately evacuate the affected area and inform your laboratory supervisor and EHS department.[2]
-
Containment: Wear appropriate PPE, including a respirator if necessary. For liquid spills, absorb the material with an inert absorbent (e.g., sand, silica gel). For solid spills, scoop up the material.[1]
-
Cleanup: Place the contained waste into a suitable, closed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1]
-
Personal Contamination: If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key physical and chemical properties relevant to handling and disposal.
| Property | Value |
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.20 g/mol |
| Appearance | Data not available (likely a solid or liquid at room temperature) |
| Solubility | Data not available |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your institution's Environmental Health and Safety (EHS) department for detailed guidance and to ensure compliance with all local, state, and federal regulations.
References
Personal protective equipment for handling CIS-4-AMINO-1-METHYLCYCLOHEXANOL
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling CIS-4-AMINO-1-METHYLCYCLOHEXANOL in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to prevent exposure. While specific toxicity data for this exact isomer is limited, related compounds such as 4-methylcyclohexanol and trans-4-aminocyclohexanol are classified as harmful and irritating.[1][2] Therefore, a cautious approach is necessary.
Summary of Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects against splashes and airborne particles that can cause eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, nitrile rubber). | Prevents skin contact, which may be harmful.[1][4] Suitability and durability of glove type depend on usage.[1] |
| Body Protection | Laboratory coat, overalls, or PVC apron. | Minimizes skin exposure to spills and splashes.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a local exhaust ventilation (fume hood).[3][5] If overexposure risk exists, use a NIOSH/MSHA approved respirator with a Type A filter.[1][3] | Prevents inhalation of potentially harmful vapors, mists, or dust.[6][7] |
Step-by-Step Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][8]
-
Ventilation: Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[2][5]
-
Personal Hygiene: Wash hands thoroughly after handling the substance.[2][5]
-
Clothing: Do not allow clothing wet with the material to stay in contact with skin.[1] Remove and wash contaminated clothing before reuse.[2][3]
Storage Protocol:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][3]
-
Recommended storage temperature is between 2-8°C.[5][9] Keep in a dark place.[5]
-
Store away from incompatible materials such as strong oxidizing agents, nitrates, and oxidizing acids to prevent fire or explosion risks.[1][3]
-
Protect containers from physical damage and check regularly for leaks.[1]
Emergency Procedures and First Aid
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[1] Flush skin and hair with running water and soap for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air.[2] If not breathing, give artificial respiration.[2] Keep the person warm and at rest.[1] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[2][3] Rinse mouth with water.[2] Seek immediate medical attention.[3] |
Spill and Disposal Management
Proper management of spills and waste is essential to prevent environmental contamination and ensure safety.
Spill Response:
-
Minor Spills: Remove all ignition sources.[1] Clean up spills immediately. Absorb with inert material and place in a suitable disposal container.[10]
-
Major Spills: Evacuate the area and move upwind.[1] Alert emergency responders.[1] Wear full body protective clothing and a self-contained breathing apparatus.[1]
Disposal Plan:
-
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Dispose of contents and container to an approved waste disposal plant.[2][3]
-
Do not reuse empty containers.[10] Puncture containers to prevent re-use if necessary.[1]
-
Waste should be segregated. Designate specific, clearly labeled, and leak-proof containers for solid and liquid waste containing this compound.[4]
Caption: Logical workflow for the safe handling of laboratory chemicals.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. 177906-46-6 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 6. This compound 97% | CAS: 177906-46-6 | AChemBlock [achemblock.com]
- 7. cis-4-Aminocyclohexanol hydrochloride - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. chemscene.com [chemscene.com]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
